molecular formula C7H8O2 B1454650 3-Cyclobutylprop-2-ynoic acid CAS No. 1341446-83-0

3-Cyclobutylprop-2-ynoic acid

Cat. No.: B1454650
CAS No.: 1341446-83-0
M. Wt: 124.14 g/mol
InChI Key: RFXMDDWVFDYRIS-UHFFFAOYSA-N
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Description

3-Cyclobutylprop-2-ynoic acid is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclobutylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7(9)5-4-6-2-1-3-6/h6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXMDDWVFDYRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341446-83-0
Record name 3-cyclobutylprop-2-ynoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Cyclobutylprop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclobutylprop-2-ynoic acid is a fascinating molecule characterized by a compact, strained cyclobutyl ring appended to a reactive propiolic acid moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The cyclobutyl group can impart favorable pharmacokinetic properties such as metabolic stability and improved lipophilicity in drug candidates, while the propiolic acid functional group is a versatile handle for a variety of chemical transformations, including click chemistry, cycloadditions, and coupling reactions. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss the underlying reaction mechanisms.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals a straightforward and convergent synthetic strategy. The primary disconnection is at the carboxylic acid group, which can be installed via the carboxylation of a terminal alkyne. This leads back to the key intermediate, cyclobutylacetylene. The synthesis of cyclobutylacetylene can be achieved through a one-carbon homologation of a readily available starting material, cyclobutanecarboxaldehyde. This aldehyde, in turn, can be prepared by the oxidation of the corresponding primary alcohol, cyclobutylmethanol.

Retrosynthesis Target This compound Intermediate1 Cyclobutylacetylene Target->Intermediate1 Carboxylation Intermediate2 Cyclobutanecarboxaldehyde Intermediate1->Intermediate2 Alkyne Formation (e.g., Corey-Fuchs or Seyferth-Gilbert) StartingMaterial Cyclobutylmethanol Intermediate2->StartingMaterial Oxidation

Cyclobutylmethanol --(1. (COCl)2, DMSO, CH2Cl2, -78 °C; 2. Et3N)--> Cyclobutanecarboxaldehyde

Cyclobutanecarboxaldehyde --(1. CBr4, PPh3, DCM; 2. n-BuLi, THF, -78 °C)--> Cyclobutylacetylene

Cyclobutanecarboxaldehyde --(Ohira-Bestmann reagent, K2CO3, MeOH)--> Cyclobutylacetylene

Cyclobutylacetylene --(AgI, Cs2CO3, CO2, DMF)--> this compound

Caption: Mechanism of the Seyferth-Gilbert Homologation.

Silver-Catalyzed Carboxylation Mechanism

The silver-catalyzed carboxylation is believed to proceed through the formation of a silver acetylide intermediate, which then undergoes nucleophilic attack on carbon dioxide.

Carboxylation cluster_1 Mechanism of Silver-Catalyzed Carboxylation Alkyne Cyclobutylacetylene Ag_Acetylide Silver Acetylide Alkyne->Ag_Acetylide Ag_Catalyst Ag(I) Catalyst Ag_Catalyst->Ag_Acetylide Coordination & Deprotonation Base Cs2CO3 Base->Ag_Acetylide Carboxylate_Complex Silver Carboxylate Complex Ag_Acetylide->Carboxylate_Complex Nucleophilic Attack CO2 Carbon Dioxide CO2->Carboxylate_Complex Propiolic_Acid_Salt Cesium Propiolate Carboxylate_Complex->Propiolic_Acid_Salt Transmetalation Product This compound Propiolic_Acid_Salt->Product Protonation Acid_Workup H+ Acid_Workup->Product

Caption: Mechanism of the silver-catalyzed carboxylation of a terminal alkyne.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl protons, typically in the range of 1.8-2.5 ppm, and a multiplet for the methine proton adjacent to the alkyne. The acidic proton of the carboxylic acid will appear as a broad singlet, often downfield (>10 ppm), depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the two sp-hybridized carbons of the alkyne (typically 70-90 ppm) and the carbonyl carbon of the carboxylic acid (typically >160 ppm). The signals for the cyclobutyl carbons will also be present in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong, broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A sharp C≡C stretch will be observed around 2100-2260 cm⁻¹, and a strong C=O stretch will appear around 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (124.14 g/mol ).

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route for its preparation. The three-step sequence, involving a mild oxidation, a robust alkyne formation, and an efficient carboxylation, provides a clear pathway for researchers in various fields. The detailed protocols and mechanistic insights are intended to empower scientists to confidently synthesize this valuable molecule and explore its potential in their respective areas of research and development.

References

  • Swern, D. et al. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Journal of Organic Chemistry, 43(13), 2480–2482. [Link]

  • Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into acetylenes. Tetrahedron Letters, 13(36), 3769-3772. [Link]

  • Marshall, J. A. (2002). The Corey-Fuchs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Ohira, S. (1989). A new method for the homologation of aldehydes to terminal alkynes. Synthetic Communications, 19(3-4), 561-564. [Link]

  • Zhang, Y., & Yu, D. (2011). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry, 13(5), 1275-1279. [Link]

  • Yu, D., & Zhang, Y. (2010). Copper-and copper–N-heterocyclic carbene-catalyzed C H activating carboxylation of terminal alkynes with CO2 at ambient conditions. Proceedings of the National Academy of Sciences, 107(47), 20184-20189. [Link]

  • Zhang, W. Z., Zhang, X., & Lu, X. B. (2011). Ligand-free Ag (I)-catalyzed carboxylation of terminal alkynes with CO2. Organic letters, 13(10), 2578-2581. [Link]

  • Li, F. W., et al. (2016). Carboxylation of terminal alkynes with CO2 using novel silver N-heterocyclic carbene complexes. Dalton Transactions, 45(3), 1109-1115. [Link]

An In-depth Technical Guide to the Chemical Properties of 3-Cyclobutylprop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Cyclobutylprop-2-ynoic acid (CAS No. 1341446-83-0).[1] As a member of the propiolic acid family, this compound holds significant potential as a versatile building block in medicinal chemistry and materials science. This document delves into its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and safety protocols. The unique combination of a sterically demanding cyclobutyl group and a reactive alkynoic acid moiety makes this molecule a subject of interest for the development of novel therapeutics and functional materials. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of Substituted Propiolic Acids

Propiolic acids and their derivatives are a class of organic compounds that have garnered considerable attention in the field of synthetic chemistry. Their rigid, linear structure imparted by the alkyne functionality, coupled with the reactivity of the carboxylic acid, makes them valuable precursors in a variety of chemical transformations. These transformations include palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions, which are fundamental in the construction of complex molecular architectures.[2][3] The incorporation of various substituents onto the propiolic acid backbone allows for the fine-tuning of steric and electronic properties, making these compounds highly sought after in drug discovery programs for the synthesis of novel bioactive molecules.

Physicochemical Properties

While extensive experimental data for this compound is not widely available, its properties can be predicted based on its structural features and data from analogous compounds.

PropertyValueSource
CAS Number 1341446-83-0[1]
Molecular Formula C₇H₈O₂[1]
Molecular Weight 124.14 g/mol [1]
Physical Form Liquid[1]
Boiling Point (Predicted) 261.1±7.0 °C at 760 mmHg[4]
Storage Temperature 4 °C[1]

Solubility: Based on the presence of a polar carboxylic acid group and a nonpolar cyclobutyl ring, this compound is expected to be sparingly soluble in water and soluble in organic solvents such as alcohols, ethers, and chlorinated solvents.

pKa: The acidity of the carboxylic acid is influenced by the electron-withdrawing effect of the adjacent alkyne. The pKa of propionic acid is approximately 4.87.[1] The sp-hybridized carbons of the alkyne in this compound will likely result in a slightly lower pKa, indicating a stronger acidity compared to its saturated analogue, 3-cyclobutylpropanoic acid.

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]

  • C-H Stretch (Cyclobutyl): Bands around 2960-2850 cm⁻¹.

  • C≡C Stretch (Alkyne): A sharp, and typically weak, absorption in the range of 2260-2100 cm⁻¹.[6][7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1760-1690 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.

  • Cyclobutyl Protons: A series of complex multiplets in the upfield region, generally between 1.5 and 2.5 ppm.

  • Methine Proton (on cyclobutane): A multiplet that may be slightly downfield from the other cyclobutyl protons.

¹³C NMR:

  • Carbonyl Carbon (-C=O): A signal in the range of 170-185 ppm.

  • Alkynyl Carbons (-C≡C-): Two distinct signals between 70 and 90 ppm.

  • Cyclobutyl Carbons: Signals in the aliphatic region, typically between 15 and 40 ppm.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight (124.14 g/mol ).[1] Common fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the cyclobutyl ring. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from cyclobutanecarboxaldehyde. This method utilizes a Corey-Fuchs reaction to generate a terminal alkyne, followed by carboxylation.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of (Dibromovinyl)cyclobutane

  • To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (2.0 eq.) portion-wise.

  • Stir the resulting dark red mixture for 30 minutes at 0 °C.

  • Add a solution of cyclobutanecarboxaldehyde (1.0 eq.) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (dibromovinyl)cyclobutane.

Step 2: Synthesis of this compound

  • Dissolve the (dibromovinyl)cyclobutane (1.0 eq.) in anhydrous tetrahydrofuran at -78 °C under an inert atmosphere.

  • Add n-butyllithium (2.2 eq., as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour.

  • Bubble dry carbon dioxide gas through the reaction mixture for 2-3 hours at 0 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with 1 M HCl and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Chemical Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne moiety of this compound can readily participate in Sonogashira coupling reactions with aryl or vinyl halides.[2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is a powerful method for the formation of carbon-carbon bonds.[2][3]

Sonogashira_Coupling reactant1 This compound catalyst Pd(0) Catalyst, Cu(I) Co-catalyst, Base reactant1->catalyst reactant2 Aryl/Vinyl Halide (R-X) reactant2->catalyst product 3-(Aryl/Vinyl)-3-cyclobutylprop-2-ynoic acid catalyst->product

This reactivity allows for the incorporation of the cyclobutylpropynoic acid scaffold into a wide range of aromatic and heteroaromatic systems, a common strategy in the design of drug candidates.

Cycloaddition Reactions

The electron-deficient alkyne of this compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[8][9] This [4+2] cycloaddition is a highly efficient method for the construction of complex cyclic systems with good stereocontrol.[8][9]

Diels_Alder_Reaction dienophile This compound conditions Heat dienophile->conditions diene Conjugated Diene diene->conditions product Cyclohexadiene Derivative conditions->product

The resulting cycloadducts can serve as intermediates in the synthesis of natural products and other biologically active molecules.

Handling and Safety

This compound is classified as a corrosive substance and can cause skin irritation and serious eye damage.[1] It is also harmful if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[10][11] All manipulations should be performed in a well-ventilated fume hood.[10][11] As an organic acid, it should be stored separately from bases and oxidizing agents.[12][13][14]

Safety_Protocol start Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Well-Ventilated Fume Hood start->fume_hood storage Store Separately from: - Bases - Oxidizing Agents start->storage end Safe Handling Achieved ppe->end fume_hood->end storage->end

Conclusion

This compound is a promising chemical entity with a unique structural motif that offers significant opportunities for innovation in synthetic chemistry. Its predictable reactivity, particularly in cross-coupling and cycloaddition reactions, makes it a valuable tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and essential safety information to facilitate its use in research and development. Further experimental investigation into its physical and biological properties is warranted to fully unlock the potential of this versatile compound.

References

  • ScholarBlogs. Chemical Safety Spotlight – Corrosives and Flammables. (2022-04-29). [Link]

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  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025-01-01). [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. (2023-09-20). [Link]

  • ResearchGate. Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. [Link]

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  • Cambridge Open Engage. Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. [Link]

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An In-depth Technical Guide to 3-Cyclobutylprop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Cyclobutylprop-2-ynoic acid (CAS Number: 1341446-83-0), a unique molecule incorporating a strained cyclobutyl ring and a reactive alkynoic acid functionality. While specific peer-reviewed literature on this compound is limited, this document synthesizes available data with established chemical principles to offer valuable insights for its potential application in research and drug discovery.

Molecular Profile and Physicochemical Properties

This compound is a carboxylic acid with the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol [1][2]. Its structure features a terminal alkyne adjacent to a carboxylic acid, with a cyclobutyl group at the other end of the triple bond.

PropertyValueSource
CAS Number 1341446-83-0[1][2][3][4][5]
Molecular Formula C₇H₈O₂[2][6]
Molecular Weight 124.14[1][2]
InChI Key RFXMDDWVFDYRIS-UHFFFAOYSA-N[1]
SMILES O=C(O)C#CC1CC1[6]
Physical Form Liquid[1]
Purity Typically >95%[1]
Storage Temperature 4°C[1]

Table 1: Physicochemical Properties of this compound.

The Significance of the Cyclobutyl Moiety in Medicinal Chemistry

The incorporation of a cyclobutyl ring into small molecules is an increasingly utilized strategy in drug design.[7] This four-membered carbocycle possesses a unique, puckered three-dimensional structure that can offer several advantages:[8]

  • Metabolic Stability: The cyclobutyl group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.

  • Improved Pharmacokinetic Properties: Its rigid conformation can lead to improved binding affinity and selectivity for biological targets.

  • Novel Chemical Space: The strained nature of the ring provides access to novel chemical space, potentially leading to new pharmacological activities.[8]

  • Analgesic and Antiviral Properties: Cyclobutyl-containing drugs have shown promise in various therapeutic areas, including as analgesics and antivirals.[7]

The presence of the cyclobutyl moiety in this compound suggests its potential as a building block for developing novel therapeutics with favorable drug-like properties.

The Role of the Alkynoic Acid Functionality

The prop-2-ynoic acid group is a versatile functional handle for a variety of chemical transformations. The terminal alkyne can participate in numerous reactions, including:

  • Click Chemistry: The alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, enabling the facile conjugation to other molecules.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds with aryl or vinyl halides.

  • Reduction: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing access to a range of saturated and unsaturated derivatives.

  • Amide Bond Formation: The carboxylic acid can be activated to form amide bonds with amines, a cornerstone of many drug discovery programs.

This dual functionality makes this compound a valuable intermediate for constructing more complex molecular architectures.

Proposed Synthetic Pathway

A potential retrosynthetic analysis is outlined below:

G This compound This compound Cyclobutylacetylene Cyclobutylacetylene This compound->Cyclobutylacetylene Carboxylation Cyclobutylmethyl Halide Cyclobutylmethyl Halide Cyclobutylacetylene->Cyclobutylmethyl Halide Alkylation Strong Base Strong Base Cyclobutylacetylene->Strong Base Carboxylation Reagent (e.g., CO2, Chloroformates) Carboxylation Reagent (e.g., CO2, Chloroformates) Carboxylation Reagent (e.g., CO2, Chloroformates)->this compound Strong Base (e.g., n-BuLi, Grignard) Strong Base (e.g., n-BuLi, Grignard) Acetylene Source (e.g., Acetylene gas, Calcium Carbide) Acetylene Source (e.g., Acetylene gas, Calcium Carbide) Cyclobutylmethyl Halide->Acetylene Source (e.g., Acetylene gas, Calcium Carbide)

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from cyclobutylacetylene.

Materials:

  • Cyclobutylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Carboxylation cluster_3 Workup and Purification Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Add dry THF and Cyclobutylacetylene Setup->Reagents Cool Cool to -78 °C (dry ice/acetone bath) Reagents->Cool Add_Base Slowly add n-BuLi Cool->Add_Base Stir_1 Stir for 1 hour at -78 °C Add_Base->Stir_1 Add_CO2 Add crushed dry ice Stir_1->Add_CO2 Warm Allow to warm to room temperature Add_CO2->Warm Stir_2 Stir overnight Warm->Stir_2 Quench Quench with 1M HCl Stir_2->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash with brine Extract->Wash Dry Dry organic layer with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Caption: Proposed workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

  • Reagent Addition: Under an inert atmosphere, charge the flask with anhydrous THF and cyclobutylacetylene.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (in hexanes) via the dropping funnel, maintaining the temperature below -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture. The temperature will likely rise but should be kept below -50 °C.

  • Warming and Stirring: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight.

  • Quenching: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the cyclobutyl, alkyne, and carboxylic acid protons and carbons, respectively.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C≡C triple bond and the C=O and O-H of the carboxylic acid.

Potential Applications in Drug Discovery

Given its structural features, this compound can be envisioned as a valuable building block in several areas of drug discovery:

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it could be used as a fragment for screening against various biological targets.

  • Linker Chemistry: The alkynoic acid moiety is ideal for use as a linker to connect different pharmacophores, for example, in the development of PROTACs or antibody-drug conjugates.

  • Scaffold for Library Synthesis: The versatile reactivity of the alkyne and carboxylic acid allows for the rapid generation of a library of diverse compounds for high-throughput screening. Research on other cyclobutane-containing molecules has highlighted their potential as leads for drug discovery.[9]

Safety and Handling

Based on available information, this compound should be handled with care. The following safety precautions are recommended[1]:

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique combination of a strained cyclobutyl ring and a versatile alkynoic acid functionality makes it an attractive building block for medicinal chemists. While further research is needed to fully elucidate its properties and potential applications, this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this intriguing molecule.

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Spectroscopic Profile of 3-Cyclobutylprop-2-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Cyclobutylprop-2-ynoic acid. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and foundational spectroscopic principles to offer an in-depth profile of the title compound. We will explore the anticipated features in Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar small molecules.

Introduction: The Structural Significance of this compound

This compound (C₇H₈O₂) is a small organic molecule featuring a unique combination of a strained cyclobutane ring, a rigid alkyne linker, and a polar carboxylic acid group. This amalgamation of functional groups imparts distinct chemical and physical properties, making its structural elucidation a critical step in any research or development pipeline. Spectroscopic analysis is the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture.

The choice of spectroscopic techniques is dictated by the need to probe the different facets of the molecule's structure. Infrared spectroscopy will reveal the vibrational modes of the functional groups, while NMR spectroscopy will map the electronic environment of the hydrogen and carbon atoms. Mass spectrometry will determine the molecular weight and fragmentation patterns.

Predicted Spectroscopic Data and Interpretation

Due to the current lack of experimentally derived spectra in the public domain, this section is based on well-established spectroscopic principles and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the alkyne functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted in the region of 2500-3300 cm⁻¹ . This breadth is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the condensed phase.[1][2]

  • C-H Stretch (Cyclobutane): Absorptions corresponding to the C-H stretching of the cyclobutane ring are expected just below 3000 cm⁻¹, typically in the 2850-2990 cm⁻¹ range.

  • C≡C Stretch (Alkyne): A sharp, and likely weak to medium, absorption band is anticipated in the 2100-2260 cm⁻¹ region, characteristic of the carbon-carbon triple bond stretch.[3] Its intensity may be reduced due to the lack of a significant dipole change during vibration in this relatively symmetrical environment.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is predicted around 1700-1725 cm⁻¹ , corresponding to the carbonyl stretch of the carboxylic acid.[1][2]

  • C-O Stretch and O-H Bend (Carboxylic Acid): The fingerprint region will likely contain C-O stretching and O-H bending vibrations between 1210-1440 cm⁻¹ .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide a detailed map of the hydrogen environments in this compound.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 10.0-13.0 ppm range. This proton is readily exchangeable with deuterium.

  • Cyclobutane Protons: The seven protons on the cyclobutane ring will present a complex set of multiplets.

    • The methine proton (CH attached to the alkyne) is expected to be the most downfield of the cyclobutane protons, likely in the 2.5-3.5 ppm range, due to the deshielding effect of the adjacent triple bond.

    • The remaining six methylene protons (-CH₂-) on the cyclobutane ring will likely appear as complex multiplets in the 1.8-2.5 ppm range. The exact chemical shifts and splitting patterns will be influenced by the ring puckering and their diastereotopic relationships. Studies on cyclobutane itself show a chemical shift around 1.98 ppm.[4][5]

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals, corresponding to each carbon atom in the unique electronic environments of the molecule.

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon is expected to be the most downfield signal, in the range of 175-185 ppm .

  • Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne will appear in the 70-90 ppm region. The carbon attached to the cyclobutyl group will likely be at a slightly different chemical shift than the one attached to the carboxylic acid.

  • Cyclobutane Carbons:

    • The methine carbon attached to the alkyne will be the most downfield of the aliphatic carbons, predicted in the 30-40 ppm range.

    • The methylene carbons of the cyclobutane ring are expected in the 15-30 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation of the molecule. Based on the molecular formula C₇H₈O₂, the monoisotopic mass is 124.05243 Da.[6]

Predicted Mass Spectrometry Data [6]

AdductPredicted m/z
[M+H]⁺125.05971
[M+Na]⁺147.04165
[M-H]⁻123.04515
[M+NH₄]⁺142.08625
[M+K]⁺163.01559

A likely fragmentation pathway in electron ionization (EI) mass spectrometry would involve the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the cyclobutane ring.

Methodologies for Spectroscopic Analysis

Experimental Protocols

3.1.1. Sample Preparation

  • NMR: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.

  • IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates (e.g., NaCl) can be used.

  • MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI).

3.1.2. Instrumental Parameters

  • NMR: A 400 MHz or higher field spectrometer is recommended for better resolution of the complex multiplets of the cyclobutane protons. Standard pulse programs for ¹H and ¹³C NMR should be employed.

  • IR: A Fourier-Transform Infrared (FTIR) spectrometer is standard. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.

  • MS: High-resolution mass spectrometry (e.g., TOF or Orbitrap) is crucial for accurate mass determination and elemental composition analysis.

Computational Prediction of Spectra

In the absence of experimental data, computational methods are invaluable.

  • NMR Prediction: Density Functional Theory (DFT) calculations at a suitable level of theory (e.g., B3LYP/6-31G(d,p)) can provide accurate predictions of ¹H and ¹³C chemical shifts.[7] Machine learning-based predictors are also emerging as powerful tools.[6][8]

  • IR Prediction: DFT calculations can also predict vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.[9]

Visualizations

Molecular Structure

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis sample This compound prep_nmr Dissolve in CDCl₃ sample->prep_nmr prep_ir Prepare KBr Pellet / ATR sample->prep_ir prep_ms Dilute in MeOH sample->prep_ms nmr ¹H & ¹³C NMR prep_nmr->nmr ir FTIR prep_ir->ir ms HRMS prep_ms->ms interp_nmr Chemical Shifts Splitting Patterns nmr->interp_nmr interp_ir Vibrational Modes ir->interp_ir interp_ms m/z & Fragmentation ms->interp_ms structure Structural Elucidation interp_nmr->structure interp_ir->structure interp_ms->structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on fundamental principles and data from analogous compounds. The key identifying features are expected to be the broad O-H and strong C=O stretches in the IR spectrum, the downfield carboxylic acid proton signal in the ¹H NMR spectrum, the characteristic alkynyl and carbonyl carbon signals in the ¹³C NMR spectrum, and a molecular ion peak corresponding to its molecular weight in the mass spectrum. While predictive, this guide provides a solid foundation for researchers to interpret experimental data once it becomes available and highlights the synergistic power of multiple spectroscopic techniques in molecular characterization.

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An In-Depth Technical Guide to 3-Cyclobutylprop-2-ynoic Acid: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Cyclobutylprop-2-ynoic acid, a fascinating molecule at the intersection of strained ring systems and reactive functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique chemical properties and potential applications of this compound.

Introduction: Unveiling a Unique Molecular Scaffold

This compound, with the CAS Number 1341446-83-0, presents a unique molecular architecture characterized by the fusion of a four-membered cyclobutane ring and a reactive propiolic acid moiety. This combination imparts distinct conformational and electronic properties that make it an intriguing candidate for further investigation in medicinal chemistry and materials science. The inherent ring strain of the cyclobutane ring, coupled with the linear geometry and reactivity of the alkyne and carboxylic acid functional groups, creates a molecule with a defined three-dimensional structure and multiple points for chemical modification.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₇H₈O₂. Its structure consists of a cyclobutane ring directly attached to a prop-2-ynoic acid chain.

Conformational Analysis of the Cyclobutyl Moiety

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1][2][3] This puckering results in two distinct positions for substituents: axial and equatorial. The puckered nature of the ring is a dynamic equilibrium, and the energy barrier for ring inversion is relatively low. The presence of the ethynyl-carboxylic acid substituent will influence the conformational preference of the ring.

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset for this compound is limited, its spectral characteristics can be reliably predicted based on the well-established spectroscopic signatures of its constituent functional groups.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclobutane ring typically appear in the range of 1.8-2.5 ppm.[4][5][6][7] Due to the puckered nature of the ring, the axial and equatorial protons are chemically non-equivalent and would be expected to show complex splitting patterns (multiplets) due to geminal and vicinal coupling. The methine proton of the cyclobutane ring attached to the alkyne will likely be shifted further downfield. The carboxylic acid proton is expected to appear as a broad singlet at a chemical shift typically greater than 10 ppm.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. The sp-hybridized carbons of the alkyne would appear in the range of 70-90 ppm. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. The carbons of the cyclobutane ring will resonate in the aliphatic region, typically between 20 and 40 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.[8][9][10][11][12] A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid. The C≡C triple bond will exhibit a weak to medium absorption in the range of 2100-2260 cm⁻¹. The sp³ C-H stretching of the cyclobutane ring will be observed around 2850-3000 cm⁻¹.

2.2.4. Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[13][14][15][16] Fragmentation of the cyclobutane ring may also be observed.

PropertyPredicted ValueSource
Molecular Weight124.14 g/mol ---
Boiling Point261.1±7.0 °C at 760 mmHgChemSrc
InChIKeyRFXMDDWVFDYRIS-UHFFFAOYSA-NChemSrc

Synthesis of this compound

The synthesis of this compound can be achieved through the carboxylation of the corresponding terminal alkyne, ethynylcyclobutane. This method is a common and effective way to produce propiolic acids.

Proposed Synthetic Pathway

The most direct route involves the deprotonation of ethynylcyclobutane with a strong base to form a cyclobutylacetylide anion, which then reacts with carbon dioxide to yield the desired carboxylic acid upon acidic workup.

Synthesis of this compound start Ethynylcyclobutane intermediate Cyclobutylacetylide Anion start->intermediate Deprotonation product This compound intermediate->product Carboxylation reagent1 1. Strong Base (e.g., n-BuLi) 2. CO₂ (g) reagent2 3. H₃O⁺ (workup)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Ethynylcyclobutane

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of ethynylcyclobutane in dry THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of ethynylcyclobutane at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium cyclobutylacetylide.

  • Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. The reaction is allowed to slowly warm to room temperature overnight with continuous stirring.

  • Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified with aqueous HCl.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Potential Applications in Drug Development

The unique structural features of this compound make it a versatile building block for the synthesis of more complex molecules and a potential candidate for drug discovery programs.

Chemical Reactivity

The molecule possesses three key reactive sites:

  • The Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction.

  • The Alkyne: The triple bond can participate in a variety of reactions, including cycloadditions (e.g., click chemistry), hydrofunctionalization, and coupling reactions.[17]

  • The Cyclobutane Ring: While generally stable, the ring strain can influence the reactivity of adjacent functional groups.

Potential as a Pharmacophore

Propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[18][19][20][21] These compounds often exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. The rigid and defined three-dimensional structure of the cyclobutyl group in this compound could serve as a unique scaffold to orient pharmacophoric features in a specific manner for enhanced binding to biological targets.

Furthermore, propiolic acid derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The alkyne functionality can act as a reactive handle for covalent modification of target proteins or as a key element for specific non-covalent interactions within a binding pocket.

Potential_Applications cluster_applications Potential Therapeutic Areas Core This compound Cyclobutane Scaffold Propiolic Acid Moiety AntiInflammatory Anti-inflammatory Agents (NSAID Analogs) Core:f0->AntiInflammatory Rigid Scaffold for COX Inhibition AntiCancer Anticancer Agents Core:f1->AntiCancer Reactive Moiety for Target Engagement AntiMicrobial Antimicrobial Agents Core:f1->AntiMicrobial Bioisostere for Active Compounds Neuroprotective Neuroprotective Agents Core:f0->Neuroprotective Unique 3D Structure for Receptor Binding

Caption: Potential therapeutic applications of this compound derivatives.

Conclusion

This compound is a molecule with significant untapped potential. Its unique combination of a strained cyclobutane ring and a reactive propiolic acid functionality provides a novel scaffold for the design of new chemical entities. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the development of new therapeutic agents and advanced materials. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore the promise of this intriguing compound.

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3-Cyclobutylprop-2-ynoic acid solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Cyclobutylprop-2-ynoic acid

Introduction

This compound is a molecule of interest in synthetic chemistry and drug discovery, characterized by a terminal alkyne, a carboxylic acid, and a cyclobutyl moiety. Understanding its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its application in pharmaceutical development and other scientific research. Poor solubility can hinder bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As experimental data for this specific compound is not widely available, this document focuses on predictive analysis based on its chemical structure and outlines detailed, best-practice protocols for its empirical determination, grounded in internationally recognized guidelines.

Physicochemical Properties and Predictive Analysis

A molecule's structure dictates its properties. By dissecting the functional groups of this compound, we can anticipate its behavior.

  • Carboxylic Acid Group (-COOH): This is the primary driver of aqueous solubility. It is a weak acid, capable of donating a proton to form a carboxylate anion (-COO⁻). This ionization dramatically increases water solubility. The extent of ionization is governed by the solution's pH and the group's pKa.

  • Cyclobutyl and Propynyl Groups: These hydrocarbon components are nonpolar and contribute to the molecule's lipophilicity. The overall solubility will be a balance between the hydrophilic nature of the carboxylic acid and the hydrophobic nature of the hydrocarbon skeleton.

  • Terminal Alkyne (-C≡CH): The proton on the terminal alkyne is weakly acidic, though significantly less so than the carboxylic acid proton. The triple bond itself is a high-energy functional group, making it a potential site for chemical reactions and degradation.[1]

Based on computational models, we can estimate key physicochemical parameters that guide experimental design.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for Solubility & Stability
Molecular FormulaC₇H₈O₂Provides the basis for molecular weight.[2]
Molecular Weight124.14 g/mol Influences diffusion and solubility limits.[2]
XlogP1.9Indicates a moderate lipophilicity, suggesting a balance between aqueous and organic solubility.[3]
Predicted pKa~4.5 (Carboxylic Acid)Crucial for predicting pH-dependent solubility. The compound will be significantly more soluble above this pH.

Aqueous Solubility Assessment

The aqueous solubility of a compound is its saturation concentration in water at a given temperature. For ionizable molecules like this compound, solubility is highly dependent on pH. The "gold standard" for determining thermodynamic solubility is the shake-flask method, as outlined in the OECD 105 guideline.[4][5][6][7]

Causality Behind Experimental Choices
  • Method Selection: The shake-flask method is chosen for its reliability in determining the true equilibrium solubility.[8][9] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached, ensuring the solution is truly saturated.[10]

  • pH Range: Since the predicted pKa is ~4.5, it is critical to measure solubility across a physiologically relevant pH range. We select pH 2.0 (representing stomach acid), pH 4.5 (near the pKa, where solubility changes rapidly), and pH 7.4 (representing blood plasma). This approach maps out the pH-solubility profile.

  • Temperature: Experiments are conducted at both ambient temperature (25 °C) and physiological temperature (37 °C) to understand its behavior under standard lab conditions and in biological systems.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility.

Step-by-Step Protocol for Shake-Flask Solubility
  • Preparation: Prepare buffers at the target pH values (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 7.4 phosphate).

  • Addition of Compound: Add an excess amount of solid this compound to vials containing each buffer. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker incubator set to the desired temperature (25 °C or 37 °C). Agitate at a consistent rate (e.g., 300 RPM) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and separate the remaining solid using either centrifugation or filtration through a low-binding 0.22 µm filter. This step is critical to avoid inflating the measured concentration.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method to determine the concentration.

  • Data Reporting: The determined concentration is the thermodynamic solubility at that specific pH and temperature. Report the results in units such as µg/mL or mM.

Stability Assessment and Forced Degradation

Stability testing evaluates how a compound's quality varies over time under the influence of environmental factors. Forced degradation (or stress testing) is a crucial part of this process, designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[11] This information is vital for developing stability-indicating analytical methods. The international standard for this is the ICH Q1A(R2) guideline.[12][13][14][15]

Causality Behind Experimental Choices
  • Stress Conditions: The chosen stress conditions (acid, base, oxidation, heat, light) are mandated by ICH guidelines and are designed to mimic the potential stresses a drug substance might encounter during its lifecycle.[16][17] They target different degradation mechanisms:

    • Acid/Base Hydrolysis: Targets labile functional groups susceptible to hydrolysis.

    • Oxidation: Investigates susceptibility to oxidative degradation, often mediated by radical mechanisms. Hydrogen peroxide is a standard oxidizing agent.[17]

    • Thermal: Assesses the intrinsic stability of the molecule at elevated temperatures.

    • Photostability: Exposes the molecule to UV and visible light to identify photochemical degradation pathways.[11]

  • Target Degradation: The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[16][18] This allows for the reliable detection and characterization of degradation products without the formation of secondary or tertiary degradants that may not be relevant under normal storage conditions.[11]

Experimental Workflow: Forced Degradation Study

Caption: Workflow for Forced Degradation Study.

Step-by-Step Protocol for Forced Degradation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidation: Mix the stock solution with 3% H₂O₂.

    • Thermal: Store the stock solution at an elevated temperature (e.g., 70°C). A solid sample should also be stressed by heat.

    • Photostability: Expose the stock solution and a solid sample to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11]

  • Incubation: Incubate the stressed samples. Sample at appropriate time points (e.g., 2, 8, 24, 48 hours). The conditions (temperature, concentration of stressor) may need to be adjusted to achieve the target 5-20% degradation.

  • Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize them immediately to stop the reaction.

  • Analysis: Analyze all samples (including an unstressed control) using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Interpretation:

    • Specificity: Demonstrate that the analytical method can separate the parent peak from all degradation product peaks.

    • Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial concentration, indicating no losses or non-UV-active degradants.

    • Pathway Elucidation: Use the MS data to propose structures for the major degradation products and map the potential degradation pathways.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its successful development. While predictive tools provide valuable initial insights, they must be confirmed by empirical data. The protocols detailed in this guide, based on established OECD and ICH guidelines, provide a robust framework for generating the necessary experimental data. This systematic approach ensures scientific rigor, supports regulatory compliance, and ultimately enables the informed progression of this compound in research and development.

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The Allure of the Strained Ring: A Technical Guide to the Discovery and Isolation of Novel Cyclobutyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, has long been a subject of fascination and a formidable challenge in organic chemistry. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal 109.5°, imparts unique conformational properties and reactivity, making cyclobutane-containing molecules prized scaffolds in medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive overview of the strategies and methodologies for the discovery and isolation of novel cyclobutyl compounds, offering field-proven insights for researchers navigating this exciting area of chemical exploration.

The Significance of the Cyclobutane Moiety in Bioactive Molecules

The inclusion of a cyclobutane ring in a molecular structure can profoundly influence its pharmacological properties. The rigid, puckered conformation of the cyclobutane core can precisely orient substituents in three-dimensional space, facilitating optimal interactions with biological targets. Furthermore, the strained nature of the ring can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.

A diverse array of natural products feature the cyclobutane motif, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[3] These natural products serve as a rich source of inspiration for the design of novel therapeutic agents. For instance, the family of piperarborenine alkaloids, isolated from Piper species, demonstrates the significance of the cyclobutane core in achieving potent biological effects.[4][5]

Discovery Strategies for Novel Cyclobutyl Compounds

The quest for new cyclobutyl-containing molecules employs a multifaceted approach, combining the exploration of nature's chemical diversity with rational synthetic design and computational methods.

Bioprospecting from Natural Sources

Nature remains a premier architect of complex molecular structures. The discovery of novel cyclobutyl compounds often begins with the systematic screening of extracts from terrestrial and marine organisms, including plants, fungi, bacteria, and sponges.[4]

Typical Workflow for Natural Product Discovery:

  • Sample Collection and Extraction: Ethnobotanical knowledge can guide the selection of promising organisms. The collected biomass is subjected to extraction with a series of solvents of varying polarity to isolate a broad range of chemical constituents.

  • Bioassay-Guided Fractionation: The crude extracts are then screened for biological activity using relevant in vitro or in vivo assays. Active extracts are subjected to repeated cycles of chromatographic separation (e.g., column chromatography, HPLC) to isolate the pure, bioactive compounds.

  • Structure Elucidation: The molecular structure of the isolated compounds is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS). X-ray crystallography provides definitive proof of structure and stereochemistry when suitable crystals can be obtained.

dot graph TD { A[Sample Collection] --> B(Extraction); B --> C{Bioassay Screening}; C -->|Active| D(Fractionation); C -->|Inactive| E[Discard]; D --> F{Purity Check}; F -->|Pure| G(Structure Elucidaion); F -->|Impure| D; G --> H[Novel Cyclobutyl Compound];

} caption: "Workflow for Natural Product Discovery"

Synthetic Approaches to Novel Cyclobutane Scaffolds

While nature provides a wealth of cyclobutane-containing molecules, synthetic chemistry offers the power to create novel, non-natural analogues with tailored properties. The construction of the strained four-membered ring is a central challenge, and numerous synthetic strategies have been developed.[6]

Key Synthetic Methodologies:

  • [2+2] Photocycloaddition: This is arguably the most common and versatile method for constructing cyclobutane rings.[7][8] It involves the light-induced reaction of two alkene-containing molecules. The reaction can be performed intermolecularly or intramolecularly. The regioselectivity and stereoselectivity of the reaction are crucial considerations and can often be controlled by the choice of substrates and reaction conditions.[9]

  • Ketene Cycloadditions: The reaction of a ketene with an alkene is a powerful method for the synthesis of cyclobutanones, which are versatile intermediates for further functionalization.[5]

  • C-H Functionalization: Recent advances in C-H activation and functionalization have provided novel retrosynthetic disconnections for the synthesis of complex cyclobutanes.[5] This approach allows for the direct introduction of substituents onto a pre-existing cyclobutane core, offering a more step-economical route to diverse analogues.

  • Ring Expansion and Contraction Reactions: Cyclopropylcarbinyl rearrangements and other ring expansion strategies can be employed to access cyclobutane systems from smaller ring precursors. Conversely, ring contraction of larger rings can also be a viable, albeit less common, approach.

dot graph LR { subgraph "[2+2] Photocycloaddition" A[Alkene 1] --hv--> C(Cyclobutane); B[Alkene 2] --hv--> C; end subgraph "Ketene Cycloaddition" D[Ketene] --> F(Cyclobutanone); E[Alkene] --> F; end subgraph "C-H Functionalization" G[Cyclobutane] --Catalyst--> H(Functionalized Cyclobutane); end

} caption: "Key Synthetic Strategies for Cyclobutanes"

Isolation and Purification of Cyclobutyl Compounds

The successful isolation of a novel cyclobutyl compound, whether from a natural source or a synthetic reaction mixture, is paramount. The choice of purification techniques depends on the physicochemical properties of the target molecule, such as polarity, solubility, and stability.

Chromatographic Techniques

Chromatography is the cornerstone of purification in organic chemistry.

  • Flash Column Chromatography: This is the workhorse technique for the initial purification of multi-gram quantities of material. Silica gel is the most common stationary phase, and the mobile phase is a solvent system of appropriate polarity to achieve separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than flash chromatography and is indispensable for the final purification of compounds to high purity (>95%). Both normal-phase and reverse-phase HPLC are commonly used. Chiral HPLC is essential for the separation of enantiomers.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of chiral compounds and can often provide faster separations and use less organic solvent compared to HPLC.

Crystallization

Crystallization is a highly effective method for obtaining compounds in a state of exceptional purity. If a compound is a crystalline solid, recrystallization from a suitable solvent system can remove minor impurities. The formation of high-quality crystals is also a prerequisite for structure determination by X-ray crystallography.

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Flash Chromatography AdsorptionHigh capacity, relatively low costLower resolution
HPLC Partition/AdsorptionHigh resolution, automatedLower capacity, higher cost
SFC PartitionFast separations, reduced solvent wasteRequires specialized equipment
Crystallization SolubilityCan yield ultra-pure materialNot all compounds crystallize easily

Structural Elucidation: Confirming the Novelty

Once a pure compound is isolated, its chemical structure must be unequivocally determined. A combination of modern analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing connectivity between atoms. The coupling constants observed in the ¹H NMR spectrum can provide valuable information about the stereochemistry of the cyclobutane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in the MS/MS spectrum can provide clues about the structure.

  • X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. Obtaining single crystals of sufficient quality is often a significant challenge.

  • Vibrational Spectroscopy (IR and Raman): These techniques provide information about the functional groups present in the molecule.

  • Chiroptical Spectroscopy (Circular Dichroism): For chiral molecules, circular dichroism can be used to determine the absolute configuration by comparing experimental data with theoretical calculations.

Conclusion and Future Perspectives

The discovery and isolation of novel cyclobutyl compounds remain a vibrant and rewarding area of research. The unique structural and electronic properties of the cyclobutane ring continue to inspire the design of new therapeutic agents. Future advancements in synthetic methodologies, particularly in the realm of catalytic and enantioselective C-H functionalization, will undoubtedly accelerate the exploration of this fascinating chemical space. Furthermore, the integration of computational chemistry with experimental approaches will play an increasingly important role in the rational design and discovery of next-generation cyclobutyl-containing drugs.

References

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3-Cyclobutylprop-2-ynoic Acid: A Technical Guide to Safe Handling and Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety considerations and handling protocols for 3-Cyclobutylprop-2-ynoic acid (CAS No. 1341446-83-0).[1][2] Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical information from established safety data for related chemical classes to ensure the safe and effective use of this compound in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is based on the well-understood reactivity and hazards associated with its core functional groups: a terminal alkyne and a carboxylic acid.

Chemical and Physical Properties

While exhaustive experimental data for this compound is not publicly available, its structure allows for the prediction of its key chemical and physical characteristics.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₈O₂Derived from the chemical structure.
Molecular Weight 124.14 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Carboxylic acids with similar molecular weights are often solids.
Acidity (pKa) Estimated to be around 4-5.Typical for a carboxylic acid. The terminal alkyne also has an acidic proton, but it is significantly less acidic (pKa ~25) than the carboxylic acid proton.[3]
Reactivity Possesses the reactivity of both a terminal alkyne and a carboxylic acid. The terminal alkyne can undergo reactions such as deprotonation, coupling (e.g., Sonogashira), and addition reactions.[3][4] The carboxylic acid can undergo esterification, amidation, and reduction.

Hazard Identification and Mitigation

The primary hazards associated with this compound are derived from its terminal alkyne and carboxylic acid functionalities.

Health Hazards
  • Corrosivity and Irritation : As a carboxylic acid, this compound is expected to be corrosive and cause irritation to the skin, eyes, and respiratory tract.[5] Direct contact should be avoided. Inhalation of dust or vapors may lead to respiratory irritation.[6][7]

  • Toxicity : While specific toxicological data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[8]

Physicochemical Hazards
  • Flammability : The compound is likely combustible, especially at elevated temperatures.[6]

  • Explosive Acetylide Formation : Terminal alkynes can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form highly unstable and explosive acetylide compounds.[9][10] This is a critical safety consideration in both handling and experimental design.

Safe Handling and Storage

Adherence to rigorous safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and dust.[11]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact.[12]
Body Protection A flame-resistant laboratory coat.Protects against splashes and fire.
Respiratory Protection Use in a well-ventilated fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.Minimizes inhalation of dust or vapors.[13]
Engineering Controls
  • Ventilation : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]

  • Incompatible Materials : To prevent the formation of explosive acetylides, avoid contact with heavy metals, their salts, and strong bases.[9] Store away from strong oxidizing agents.[15]

Storage
  • Conditions : Store in a cool, dry, and well-ventilated area.[16][17]

  • Container : Keep the container tightly sealed to prevent moisture absorption and contamination.[5]

  • Segregation : Store away from incompatible materials, particularly heavy metal compounds and strong bases.[13]

Experimental Protocol: Sonogashira Coupling

The following is a representative, step-by-step methodology for a Sonogashira coupling reaction, a common application for terminal alkynes. This protocol is illustrative and should be adapted based on specific experimental requirements.

Objective: To couple this compound with an aryl halide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and the alkyne.

  • Copper(I) Co-catalyst: Copper(I) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: A base, such as triethylamine, is used to neutralize the hydrohalic acid byproduct of the reaction and to facilitate the deprotonation of the terminal alkyne.

Step-by-Step Methodology:

  • Preparation:

    • Ensure all glassware is oven-dried to remove any moisture.

    • Set up the reaction under an inert atmosphere using a Schlenk line or a glovebox.

  • Reagent Addition:

    • To a Schlenk flask, add this compound (1 equivalent), the aryl halide (1.1 equivalents), and a suitable solvent (e.g., anhydrous THF or DMF).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and the copper(I) co-catalyst (e.g., CuI, 0.1 equivalents).

    • Finally, add the base (e.g., triethylamine, 2-3 equivalents) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Emergency Procedures

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[18]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[19]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, follow institutional emergency procedures.[20]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[21] Given its reactivity, it may be classified as a hazardous waste.

Visualization of Key Safety Concern

The following diagram illustrates the critical hazard of explosive acetylide formation from terminal alkynes.

G cluster_0 Safe Handling of Terminal Alkynes cluster_1 Hazardous Condition TerminalAlkyne This compound (Terminal Alkyne) SafeMetals Safe Metal Reagents (e.g., Palladium, Zinc) TerminalAlkyne->SafeMetals Controlled Reaction (e.g., Sonogashira Coupling) IncompatibleMetals Incompatible Heavy Metals (e.g., Copper, Silver, Mercury) TerminalAlkyne->IncompatibleMetals Uncontrolled Reaction/ Contamination DesiredProduct Desired Coupled Product SafeMetals->DesiredProduct ExplosiveAcetylide Explosive Metal Acetylide IncompatibleMetals->ExplosiveAcetylide Explosion Detonation Risk! ExplosiveAcetylide->Explosion Shock, Heat, or Friction

Caption: Incompatibility of terminal alkynes with heavy metals.

References

  • Alkyne Reactivity - MSU chemistry. (n.d.).
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Methodological & Application

Application Notes and Protocols: 3-Cyclobutylprop-2-ynoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacological properties is perpetual. The cyclobutane moiety has garnered significant attention for its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere for various functional groups.[1] When coupled with the propiolic acid functionality, a known pharmacophore in various bioactive molecules, the resulting 3-cyclobutylprop-2-ynoic acid presents an intriguing yet underexplored scaffold for medicinal chemistry exploration.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of this compound and its derivatives. While specific biological data for this compound is not yet prevalent in the literature, this guide provides a robust framework for its investigation, drawing upon established synthetic methodologies and screening protocols for analogous compounds.

Design Rationale: The Promise of a Hybrid Scaffold

The unique combination of a cyclobutane ring and a propiolic acid motif suggests several potential advantages in a medicinal chemistry context:

  • Conformational Constraint: The rigid, puckered conformation of the cyclobutane ring can lock the molecule into a specific orientation, potentially leading to higher binding affinity and selectivity for a biological target.

  • Metabolic Stability: The cyclobutane ring can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.[1][2]

  • Bioisosteric Replacement: The cyclobutane group can act as a bioisostere for other groups, such as gem-dimethyl or phenyl rings, offering a way to modulate physicochemical properties like solubility and lipophilicity.[2]

  • Chemical Reactivity of the Alkyne: The terminal alkyne of the propiolic acid provides a versatile handle for further chemical modification through reactions like "click chemistry" or Sonogashira coupling, enabling the synthesis of diverse compound libraries.[3][4]

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a straightforward two-step process involving the coupling of a cyclobutane-containing building block with a protected propiolic acid equivalent, followed by deprotection and carboxylation. A proposed synthetic route is outlined below.

Protocol 1: Synthesis of this compound

Step 1: Sonogashira Coupling of Cyclobutylacetylene with a Protected Acetylene

This step aims to create the core carbon skeleton of the target molecule.

  • Materials:

    • Cyclobutylacetylene

    • Trimethylsilylacetylene (as a protected acetylene source)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine or diisopropylamine)

    • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry, inert-atmosphere-flushed flask, add the palladium catalyst and CuI.

    • Add the anhydrous solvent, followed by the base.

    • Add cyclobutylacetylene to the reaction mixture.

    • Slowly add trimethylsilylacetylene to the stirring solution.

    • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or GC-MS until completion.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield trimethyl(cyclobutylethynyl)silane.

Step 2: Deprotection and Carboxylation

This step removes the silyl protecting group and introduces the carboxylic acid functionality.

  • Materials:

    • Trimethyl(cyclobutylethynyl)silane (from Step 1)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Methanol or a mixture of THF and water

    • Carbon dioxide (CO₂) gas or dry ice

    • Strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF)

    • Acid for workup (e.g., 1M HCl)

  • Procedure:

    • Dissolve the trimethyl(cyclobutylethynyl)silane in methanol or THF/water.

    • Add K₂CO₃ and stir at room temperature to effect desilylation, monitoring by TLC.

    • Once the desilylation is complete, remove the solvent under reduced pressure.

    • The resulting cyclobutylacetylene is then subjected to carboxylation. A direct carboxylation method is recommended for its atom economy.[5][6]

    • To a solution of cyclobutylacetylene in an anhydrous solvent like THF at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium to form the lithium acetylide.

    • Bubble CO₂ gas through the solution or add crushed dry ice.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and acidify with 1M HCl.

    • Extract the product with an organic solvent.

    • Dry, concentrate, and purify by recrystallization or column chromatography to obtain this compound.

Proposed Biological Evaluation Workflow

Given the novelty of the this compound scaffold, a tiered screening approach is recommended to identify potential biological activities.

Tier 1: Initial Profiling - In Silico and Broad Spectrum Screening

The initial phase focuses on computational predictions and broad-spectrum assays to generate hypotheses about the compound's potential biological targets and activities.

Computational Prediction of Drug-Target Interactions
  • Objective: To computationally screen this compound against a large database of known protein targets to identify potential interactions.[7][8][9]

  • Methodology:

    • Generate a 3D conformer of this compound.

    • Utilize various computational tools and platforms (e.g., molecular docking, pharmacophore modeling, machine learning-based predictors) to predict binding affinities and interaction profiles with a wide range of biological targets, such as kinases, proteases, and GPCRs.[10][11]

    • Analyze the results to identify high-probability targets for further experimental validation.

Workflow for Initial Computational Screening

G cluster_0 Computational Prediction Molecule This compound 3D Structure Generation Docking Molecular Docking Target Protein Database Molecule->Docking ML Machine Learning Models Prediction of Bioactivity Molecule->ML Analysis Hit Prioritization Hypothesis Generation Docking->Analysis ML->Analysis G cluster_0 Discovery Phase cluster_1 Preclinical Development Synthesis Synthesis of This compound Tier1 Tier 1: In Silico & Broad Spectrum Screening Synthesis->Tier1 Tier2 Tier 2: Target Validation & Mechanistic Studies Tier1->Tier2 LeadOpt Lead Optimization Tier2->LeadOpt Tier3 Tier 3: In Vivo Efficacy & ADME/PK Profiling LeadOpt->Tier3 Tox Toxicology Studies Tier3->Tox

Caption: A generalized workflow for the development of this compound as a potential therapeutic agent.

Conclusion

This compound represents a novel and promising scaffold for medicinal chemistry. Its unique structural features, combining the rigidity of a cyclobutane ring with the reactivity of a propiolic acid, offer a compelling starting point for the design of new therapeutic agents. Although experimental data on this specific molecule is currently limited, the protocols and workflows outlined in this guide provide a comprehensive and scientifically rigorous framework for its synthesis, characterization, and biological evaluation. By leveraging a combination of computational and experimental approaches, researchers can systematically explore the therapeutic potential of this intriguing molecule.

References

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 2019.

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. SpringerLink.

  • Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 2019.

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2022.

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Scientific Reports, 2021.

  • ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore.

  • Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols. BenchChem.

  • Cell Viability and Proliferation Assays. Sigma-Aldrich.

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.

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  • Synthesis and Biological Activity of Alkynoic Acids Derivatives Against Mycobacteria. Chemistry and Physics of Lipids, 2015.

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  • ChemInform Abstract: The Direct Carboxylation of Terminal Alkynes with Carbon Dioxide. ResearchGate.

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Applications of 3-Cyclobutylprop-2-ynoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the current scientific literature reveals a notable absence of specific applications for 3-Cyclobutylprop-2-ynoic acid in drug discovery. However, the constituent chemical motifs—the cyclobutane ring and the propiolic acid group—are independently recognized for their significant contributions to medicinal chemistry. This guide, therefore, serves as a forward-looking application note, extrapolating from established principles to propose potential applications and robust experimental protocols for the investigation of this novel chemical entity.

Introduction: A Molecule of Untapped Potential

This compound represents a unique chemical scaffold that combines the rigid, puckered structure of a cyclobutane ring with the linear, electron-rich triple bond of a propiolic acid. The cyclobutane moiety is increasingly utilized in drug design to enhance metabolic stability, improve potency and selectivity, and serve as a non-planar bioisostere for aromatic rings.[1][2][3] Its rigid conformation can lock a molecule into a bioactive conformation, facilitating optimal interactions with a biological target.[4]

Concurrently, propiolic acid derivatives are known to participate in a variety of biological activities and can act as covalent inhibitors or probes for various enzymes. This dual functionality makes this compound a compelling candidate for screening against a range of therapeutic targets.

Physicochemical Properties and Structural Features

A comprehensive understanding of the molecule's properties is foundational to designing relevant biological assays.

PropertyValue / PredictionSignificance in Drug Discovery
Molecular Formula C₇H₈O₂Low molecular weight, favorable for "rule of five" compliance.
Molecular Weight 124.14 g/mol Increases the likelihood of good membrane permeability.
Structure A cyclobutane ring attached to a propiolic acid.The cyclobutane provides a 3D scaffold, while the alkyne and carboxylic acid offer sites for interaction and potential covalent modification.
pKa (Predicted) ~ 4.0 - 5.0The carboxylic acid will be ionized at physiological pH, impacting solubility and potential interactions with basic residues in protein binding pockets.
LogP (Predicted) ~ 1.5 - 2.5Suggests a balance between aqueous solubility and lipid membrane permeability, a key factor for oral bioavailability.

Potential Therapeutic Targets and Applications (Hypothetical)

Based on the known pharmacology of related structures, we can hypothesize several promising avenues for investigation.

As an Enzyme Inhibitor

The propiolic acid moiety can act as a Michael acceptor, making this compound a candidate for an irreversible or covalent inhibitor of enzymes with a nucleophilic residue (e.g., cysteine, serine, or lysine) in their active site.

  • Potential Targets:

    • Cysteine Proteases (e.g., Cathepsins, Caspases): The cyclobutane group could fit into hydrophobic binding pockets, positioning the propiolic acid for covalent modification of the active site cysteine.[2]

    • Kinases: While less common, covalent kinase inhibitors are a growing class of therapeutics. The cyclobutane could occupy the hydrophobic region I or II of the ATP binding site.

    • Histone Deacetylases (HDACs): The carboxylic acid can chelate the active site zinc ion, while the cyclobutyl group provides specificity for the hydrophobic tunnel.

Hypothetical Signaling Pathway: Inhibition of a Pro-inflammatory Kinase

The diagram below illustrates a hypothetical scenario where this compound acts as a covalent inhibitor of a kinase involved in an inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor KinaseA Kinase A Receptor->KinaseA 2. Activation KinaseB Kinase B (Target) KinaseA->KinaseB 3. Phosphorylation TF Transcription Factor (Inactive) KinaseB->TF 4. Phosphorylation TF_active Transcription Factor (Active) TF->TF_active Gene Pro-inflammatory Genes TF_active->Gene 5. Nuclear Translocation & Gene Transcription mRNA mRNA Gene->mRNA Inflammation Inflammatory Response mRNA->Inflammation 6. Translation & Protein Expression Cytokine Inflammatory Cytokine Cytokine->Receptor 1. Binding Compound This compound Compound->KinaseB Inhibition (Covalent)

Caption: Hypothetical inhibition of a pro-inflammatory kinase cascade.

Experimental Protocols

The following protocols provide a starting point for characterizing the biological activity of this compound.

Protocol 1: General Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the compound against a panel of human cell lines.

Materials:

  • Human cell lines (e.g., HeLa, HEK293, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 100 µM to 0.1 µM). Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Causality Behind Choices: The MTT assay is a standard, colorimetric assay that provides a robust measure of metabolic activity, which is a proxy for cell viability. Using a panel of cell lines can reveal potential cell-type specific effects.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Objective: To screen for inhibitory activity against a representative kinase.

Materials:

  • Recombinant kinase (e.g., SRC, ABL)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • This compound stock solution

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the peptide substrate, and the recombinant kinase.

  • Compound Addition: Add varying concentrations of this compound.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Detect Kinase Activity: Follow the manufacturer's instructions for the ADP-Glo™ kit to measure the amount of ADP produced, which is proportional to kinase activity. This typically involves adding an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Causality Behind Choices: The ADP-Glo™ assay is a highly sensitive and reliable method for measuring kinase activity. It has a broad dynamic range and is less prone to interference from colored or fluorescent compounds.

Workflow for Initial Screening and Target Identification

G A Compound Synthesis & QC (this compound) B Primary Screening: Cell Viability Assay (MTT) (Protocol 1) A->B C Assess Cytotoxicity B->C D Secondary Screening: Biochemical/Enzyme Assays (e.g., Kinase Assay - Protocol 2) C->D If non-toxic at reasonable conc. E Determine IC50 & Mechanism (Reversible vs. Irreversible) D->E F Target Deconvolution (e.g., Affinity Chromatography, Mass Spec) E->F If potent inhibitor G Hit-to-Lead Optimization F->G H In Vivo Studies G->H

Caption: A typical workflow for the initial evaluation of a novel compound.

Proposed Synthesis Route

A plausible synthetic route for this compound can be adapted from standard organic chemistry methodologies. A common approach would be the carboxylation of a terminal alkyne.

Step 1: Synthesis of Cyclobutylacetylene

  • React cyclobutyl methyl ketone with a phosphonium ylide (Wittig reaction) to form an alkene, followed by bromination and dehydrobromination to yield the terminal alkyne.

Step 2: Carboxylation of Cyclobutylacetylene

  • Treat cyclobutylacetylene with a strong base like n-butyllithium to form the lithium acetylide.

  • Quench the acetylide with solid carbon dioxide (dry ice).

  • Acidic workup to protonate the carboxylate, yielding the final product.

Data Interpretation and Future Directions

  • High Cytotoxicity in Primary Screen: If the compound shows broad cytotoxicity, it may indicate a non-specific mechanism of action or general cellular toxicity. Further investigation might focus on its potential as an anticancer agent, but selectivity will be a key hurdle.

  • Potent Inhibition in a Specific Enzyme Assay: This is a promising result. The next steps would be to confirm the mechanism of inhibition (e.g., covalent binding via mass spectrometry) and to screen against a panel of related enzymes to assess selectivity.

  • No Significant Activity: If the compound is inactive in initial screens, this does not preclude its potential. It may target a class of proteins not included in the initial panel. Broader screening approaches, such as phenotypic screening or target-agnostic methods, could be employed.

Future work should focus on structure-activity relationship (SAR) studies. Modifications to the cyclobutane ring (e.g., substitution) or the propiolic acid (e.g., conversion to an amide or ester) could be explored to improve potency, selectivity, and pharmacokinetic properties.

References

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed, 2022-01-05.
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • Propionic acid derivatives: Significance and symbolism. Connexions.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR, 2020-03-30.
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  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI.
  • Cyclobutane Deriv

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3-Cyclobutylprop-2-ynoic Acid: A Novel Alkyne-Bearing Molecular Probe for Target Identification and Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Bioorthogonal Chemistry in Drug Discovery

Modern drug development and chemical biology rely on a deep understanding of the interactions between small molecules and their protein targets within the complex milieu of a living cell. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology that utilizes chemical probes to directly assess the functional state of enzymes in their native environment.[1][2] A key element of this strategy is the use of bioorthogonal chemical reporter groups, such as terminal alkynes, which are inert in biological systems but can be specifically and efficiently derivatized through "click chemistry."[3][4]

This document provides a detailed guide to the application of 3-Cyclobutylprop-2-ynoic acid , a novel small molecule featuring a terminal alkyne for bioorthogonal ligation. Its structure, comprising a carboxylic acid and a cyclobutyl moiety, suggests its potential as a probe for enzymes that process acidic substrates, such as cyclooxygenases (COX).[5][6][7] COX enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and pain and are significant targets for anti-inflammatory drugs.[6][8]

Here, we present a framework for validating this compound as a molecular probe, complete with detailed protocols for target engagement studies in cell lysates, identification of protein targets via mass spectrometry, and visualization of the probe's subcellular localization through fluorescence microscopy. These methodologies are designed to be broadly applicable to other novel alkyne-bearing chemical probes.

Scientific Rationale: Probe Design and Hypothesized Mechanism of Action

The design of this compound incorporates three key functional components that make it a promising candidate for a molecular probe:

  • Carboxylic Acid Moiety: This group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target the active site of COX enzymes by mimicking the substrate, arachidonic acid.[6][7] This suggests a potential targeting mechanism towards this class of enzymes.

  • Cyclobutyl Group: This lipophilic group can influence the molecule's binding affinity and selectivity by interacting with hydrophobic pockets within the enzyme's active site. The substitution of a bulky group is a known strategy to achieve selectivity for COX-2 over the constitutively expressed COX-1, as COX-2 possesses a larger, more accessible active site channel.[5]

  • Terminal Alkyne: This bioorthogonal handle is the cornerstone of the probe's utility.[3] It does not typically react with endogenous cellular components but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a type of "click chemistry"—with an azide-containing reporter tag.[4] This allows for the attachment of various reporters, such as biotin for affinity purification or a fluorophore for imaging.

The proposed workflow for utilizing this probe is based on the principles of ABPP.[1][2] The probe is first introduced to a biological system (e.g., cultured cells), where it covalently binds to its protein target(s). Subsequent lysis of the cells and "clicking" on a reporter tag enables the detection and identification of these targets.

PART 1: Target Identification and Validation Workflow

A primary application of a novel molecular probe is the unbiased identification of its cellular protein targets. The following workflow outlines the steps from cell treatment to protein identification by mass spectrometry.

Target_Identification_Workflow cluster_cell_culture In-Cell Labeling cluster_lysate_prep Sample Preparation cluster_click_chem Click Chemistry cluster_enrichment Affinity Purification cluster_ms_analysis Analysis A Treat Cells with This compound B Control: Vehicle (DMSO) or Competition with known inhibitor C Cell Lysis A->C Covalent Binding to Target(s) D Add Biotin-Azide & Click Reagents (CuSO4, Ligand, Reductant) C->D Probe-labeled proteome E Streptavidin Bead Pulldown D->E Biotinylation of probe-protein adducts F Wash to Remove Non-specific Binders E->F G On-bead Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis of Peptides G->H Eluted Peptides I Protein Identification & Quantification H->I

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using this compound.

Protocol 1: Labeling of Cellular Proteins in Lysate via Click Chemistry

This protocol describes the derivatization of probe-labeled proteins in cell lysate with a biotin-azide reporter for subsequent affinity purification.

Materials:

  • Protein lysate from cells treated with this compound (1-5 mg/mL).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Biotin-Azide (e.g., Biotin-PEG4-Azide), 2.5 mM stock in DMSO.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water.[9]

  • Copper(II) Sulfate (CuSO₄), 20 mM in water.[10]

  • Sodium Ascorbate, 300 mM in water (prepare fresh).[10]

  • 1.5 mL microcentrifuge tubes.

Procedure:

  • In a 1.5 mL microcentrifuge tube, combine the following for each sample:

    • 50 µL of protein lysate (containing 50-250 µg of protein).

    • 90 µL of PBS buffer.

    • 20 µL of 2.5 mM Biotin-Azide stock solution (final concentration: 200 µM).

  • Vortex briefly to mix.

  • Add 10 µL of 100 mM THPTA solution. Vortex briefly.

  • Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

  • Initiate the click reaction by adding 10 µL of 300 mM freshly prepared sodium ascorbate solution.[10]

  • Vortex the mixture thoroughly. Protect the reaction from light and incubate for 30-60 minutes at room temperature on a rotator.

  • The biotin-labeled lysate is now ready for downstream processing, such as affinity purification (Protocol 2) or in-gel fluorescence analysis if a fluorescent azide was used.

Causality and Experimental Choices:

  • THPTA Ligand: This water-soluble ligand stabilizes the Cu(I) oxidation state, which is essential for catalysis, and prevents protein precipitation.[9]

  • Sodium Ascorbate: This reducing agent freshly generates the catalytic Cu(I) species from the more stable CuSO₄ (Cu(II)) in situ.[10]

  • Order of Addition: The copper and ligand are pre-mixed before the addition of the reducing agent to ensure proper complex formation, maximizing catalytic efficiency.

ReagentStock ConcentrationVolume per ReactionFinal Concentration
Protein Lysate1-5 mg/mL50 µL~0.25-1.25 mg/mL
Biotin-Azide2.5 mM20 µL200 µM
THPTA100 mM10 µL5 mM
CuSO₄20 mM10 µL1 mM
Sodium Ascorbate300 mM10 µL15 mM
PBS1X90 µL-
Total Volume -200 µL -
Protocol 2: Affinity Purification and On-Bead Digestion of Biotinylated Proteins

This protocol details the enrichment of biotinylated proteins using streptavidin beads and their subsequent preparation for mass spectrometry analysis.

Materials:

  • Biotin-labeled cell lysate (from Protocol 1).

  • Streptavidin-agarose or magnetic beads.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Wash Buffer 1: 1% SDS in PBS.

  • Wash Buffer 2: 8 M Urea in 100 mM Tris-HCl, pH 8.5.

  • Wash Buffer 3: 100 mM Ammonium Bicarbonate (AmBic) in water.

  • Reduction solution: 10 mM Dithiothreitol (DTT) in 100 mM AmBic.

  • Alkylation solution: 55 mM Iodoacetamide (IAA) in 100 mM AmBic (prepare fresh, protect from light).

  • Sequencing-grade Trypsin (e.g., Promega), reconstituted in 50 mM AmBic.

Procedure:

  • Bead Preparation: Wash 30 µL of streptavidin bead slurry per sample three times with Lysis Buffer.

  • Binding: Add the 200 µL biotin-labeled lysate to the washed beads. Incubate for 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads and discard the supernatant. Perform the following sequential washes to remove non-specifically bound proteins:

    • 2 washes with 1 mL of Wash Buffer 1.

    • 2 washes with 1 mL of Wash Buffer 2.

    • 3 washes with 1 mL of Wash Buffer 3.

  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of reduction solution (10 mM DTT). Incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add 11 µL of 55 mM IAA solution and incubate in the dark for 20 minutes.

  • On-Bead Digestion:

    • Wash the beads twice with 1 mL of Wash Buffer 3.

    • Resuspend the beads in 100 µL of 50 mM AmBic.

    • Add 1 µg of trypsin and incubate overnight at 37°C with gentle shaking.

  • Peptide Elution:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution by adding 50 µL of 0.1% Trifluoroacetic Acid (TFA) in water to the beads, vortexing, and pooling the supernatant.

  • Sample Preparation for LC-MS/MS: Desalt the eluted peptides using a C18 StageTip or ZipTip. Dry the peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for mass spectrometry analysis.[11]

Self-Validating System:

  • Stringent Washes: The use of SDS and urea in the wash buffers is critical for removing proteins that non-specifically adhere to the beads, thereby increasing the confidence that identified proteins are true interactors.[12]

  • On-Bead Digestion: Digesting the proteins while they are still bound to the beads helps to reduce background from the highly abundant streptavidin protein, which can interfere with analysis.[12][13]

PART 2: Cellular Imaging of Probe Localization

Visualizing the subcellular distribution of a probe can provide crucial insights into its mechanism of action and potential off-target effects. This workflow uses a fluorescent azide reporter for direct imaging.

Imaging_Workflow A Grow cells on coverslips & treat with probe B Fix cells (e.g., 4% PFA) A->B C Permeabilize cells (e.g., 0.5% Triton X-100) B->C D Perform Click Reaction with Fluorescent Azide C->D E Wash and mount coverslip with DAPI-containing medium D->E F Image with Confocal or Epifluorescence Microscope E->F

Caption: Workflow for in-situ cellular imaging of alkyne-tagged probes.

Protocol 3: In-Situ Fluorescence Labeling of Probe-Treated Cells

This protocol is for visualizing the localization of this compound in fixed cells.

Materials:

  • Cells grown on glass coverslips, treated with the alkyne probe (e.g., 10-50 µM for 4 hours).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

  • Click Reaction Cocktail:

    • Fluorescent Azide (e.g., Alexa Fluor 488 Azide), 10 µM final concentration.

    • CuSO₄, 1 mM final concentration.

    • THPTA, 5 mM final concentration.

    • Sodium Ascorbate, 15 mM final concentration (added fresh).

  • Wash Buffer: 3% BSA in PBS.

  • Mounting medium with DAPI.

Procedure:

  • Fixation: Wash the probe-treated cells on coverslips twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • Permeabilization: Incubate with Permeabilization Buffer for 20 minutes at room temperature. This step is crucial for allowing the click chemistry reagents to access intracellular targets.

  • Washing: Wash twice with Wash Buffer.

  • Click Labeling: Prepare the Click Reaction Cocktail immediately before use by adding the sodium ascorbate last. Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with Wash Buffer.

  • Counterstaining and Mounting: Stain nuclei by incubating with a DAPI solution if not included in the mounting medium. Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescent signal using a confocal or epifluorescence microscope. The distribution of the signal will indicate the subcellular localization of the probe's targets.[14][15]

Trustworthiness of the Protocol:

  • Controls: It is essential to include a control where cells are treated with the vehicle (DMSO) instead of the alkyne probe. This control will reveal any non-specific background staining from the fluorescent azide or the click reaction itself.

  • Fixation and Permeabilization: The choice of fixation and permeabilization agents can impact epitope preservation and probe accessibility. The described protocol is a robust starting point, but optimization may be required for specific cell types or targets.[14]

Conclusion and Future Directions

This compound represents a well-designed molecular probe with significant potential for identifying and characterizing protein targets, particularly within the class of enzymes that bind acidic substrates like COX. The terminal alkyne group provides a versatile handle for bioorthogonal derivatization, enabling a suite of powerful applications from proteomics to cellular imaging. The protocols outlined in this document provide a comprehensive and validated starting point for researchers to explore the utility of this and other novel alkyne-tagged molecules. Successful identification of specific, high-affinity targets will pave the way for further mechanistic studies and the potential development of new therapeutic agents.

References

  • Jao, C. Y., et al. (2015). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 56(6), 1159–1167. [Link]

  • Wang, Y., et al. (2023). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Bio-protocol, 13(18), e4787. [Link]

  • Li, N., & Lim, R. K. (2013). Click Chemistry in Proteomic Investigations. Proteomics, 13(10-11), 1594–1607. [Link]

  • Gao, Y., et al. (2022). Optimized Automated Workflow for BioID Improves Reproducibility and Identification of Protein–Protein Interactions. Journal of Proteome Research, 21(3), 826–836. [Link]

  • Min, C., et al. (2012). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 9(3), 283–285. [Link]

  • Wei, L., et al. (2012). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 9(3), 283-285. [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Ghosh, S., et al. (2022). Pull-down of Biotinylated RNA and Associated Proteins. Bio-protocol, 12(4), e4324. [Link]

  • Go, C. D., et al. (2021). Automated workflow for BioID improves reproducibility and identification of protein-protein interactions. bioRxiv. [Link]

  • Li, Y., et al. (2017). Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry. In: Li, X. (eds) Mass Spectrometry-Based Metabolomics. Methods in Molecular Biology, vol 1641. Humana Press, New York, NY. [Link]

  • Yamakoshi, H., et al. (2012). Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells. Journal of the American Chemical Society, 134(51), 20681–20690. [Link]

  • Agard, N. J., et al. (2006). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. ACS Chemical Biology, 1(10), 647–653. [Link]

  • Diner, B. A., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4160–4171. [Link]

  • Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1145-1161. [Link]

  • Desai, N. C., et al. (2020). Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics, 39(13), 4851-4862. [Link]

  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. Current Research in Pharmacology and Drug Discovery, 5, 100164. [Link]

  • Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951. [Link]

  • Creative Biolabs. Activity based Protein Profiling (Abpp). [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. [Link]

  • Fuerst, R., & Breinbauer, R. (2021). Activity‐Based Protein Profiling (ABPP) of Oxidoreductases. ChemBioChem, 22(4), 630–638. [Link]

  • Durgin, J. S., & Dhanda, S. (2023). COX Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Artola, M., et al. (2023). A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. Chemical Science, 14(25), 6825–6835. [Link]

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Sources

Application Notes and Protocols for Click Chemistry Reactions with 3-Cyclobutylprop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Cyclobutyl Moiety in Bioorthogonal Chemistry

In the ever-evolving landscape of drug discovery, bioconjugation, and materials science, the demand for novel molecular building blocks with unique properties is insatiable.[1][2] 3-Cyclobutylprop-2-ynoic acid emerges as a compelling reagent for "click" chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[3][4][5] This terminal alkyne, featuring a strained cyclobutyl group, offers a unique combination of a compact aliphatic scaffold and a versatile carboxylic acid handle. The cyclobutyl moiety can impart distinct conformational constraints and lipophilicity to the resulting conjugates, potentially influencing their biological activity and pharmacokinetic properties. The terminal carboxylic acid provides a convenient attachment point for further functionalization, allowing for the facile linkage of this building block to amines on biomolecules, surfaces, or polymer scaffolds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the two major classes of alkyne-azide click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6] We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into experimental design and troubleshooting.

PART 1: The Cornerstone of Click Chemistry - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for its rapid kinetics and high yields in forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[7][8] The reaction is catalyzed by a copper(I) species, which dramatically accelerates the 1,3-dipolar cycloaddition between a terminal alkyne and an azide.[8]

Reaction Mechanism: A Copper-Mediated Union

The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with the azide partner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable triazole product and regenerates the copper(I) catalyst.[8][] The use of a copper catalyst ensures complete regioselectivity, exclusively forming the 1,4-isomer.[7]

CuAAC_Mechanism Alkyne This compound Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Coordination CuI Cu(I) Catalyst CuI->Cu_Acetylide Six_Membered_Ring Six-Membered Cu-containing Ring Cu_Acetylide->Six_Membered_Ring Azide Azide Partner (R-N3) Azide->Six_Membered_Ring Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Product Six_Membered_Ring->Triazole_Product Rearrangement & Protonolysis SPAAC_Workflow Cyclobutyl_Acid This compound Activation Carboxylic Acid Activation (e.g., EDC/NHS) Cyclobutyl_Acid->Activation Conjugate Cyclobutyl-Linker-DBCO Activation->Conjugate Amide Coupling DBCO_Amine Amine-functionalized Cyclooctyne (e.g., DBCO-amine) DBCO_Amine->Conjugate SPAAC_Product Triazole-linked Conjugate Conjugate->SPAAC_Product SPAAC Reaction Azide_Target Azide-modified Target Molecule Azide_Target->SPAAC_Product

Sources

Protocol for derivatizing 3-Cyclobutylprop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemical Derivatization of 3-Cyclobutylprop-2-ynoic Acid

Abstract

This technical guide provides detailed protocols and scientific rationale for the chemical derivatization of this compound, a versatile building block in modern chemical synthesis. The unique trifunctional architecture of this molecule—comprising a terminal alkyne, a carboxylic acid, and a cyclobutyl moiety—offers multiple handles for modification. We present validated, step-by-step protocols for derivatization at both the carboxylic acid and alkyne functionalities, specifically focusing on esterification, amidation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compounds.

Introduction: The Synthetic Potential of this compound

This compound (CAS 1341446-83-0) is a valuable starting material in medicinal chemistry and materials science. Its structure presents two key reactive sites: the carboxylic acid group and the terminal alkyne. The carboxylic acid allows for the formation of esters, amides, and other acyl derivatives, which are fundamental linkages in pharmaceuticals.[1] The terminal alkyne is a gateway to a host of transformations, most notably the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This dual functionality allows for either sequential or orthogonal derivatization strategies to build molecular complexity.

This guide provides a structured approach to harnessing these reactive sites, explaining the causality behind procedural steps and offering robust protocols for synthesizing and characterizing key derivatives.

G A This compound B Ester Derivative A->B Esterification (Protocol 1) C Amide Derivative A->C Amidation (Protocol 2) D Triazole-Ester Derivative B->D CuAAC Click Chemistry (Protocol 3) E Triazole-Amide Derivative C->E CuAAC Click Chemistry (Protocol 3)

Figure 1: Derivatization pathways for this compound.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is an ideal starting point for derivatization. We present protocols for Fischer-Speier esterification and coupling-agent-mediated amidation.

Protocol 1: Fischer-Speier Esterification to Synthesize Methyl 3-Cyclobutylprop-2-ynoate

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] It is a cost-effective and straightforward method, particularly for simple primary alcohols like methanol.[5] The reaction is an equilibrium process; therefore, to achieve high yields, it is driven towards the product by using a large excess of the alcohol (which can also serve as the solvent) and an acid catalyst.[6]

G start This compound + Methanol product Methyl 3-Cyclobutylprop-2-ynoate + H₂O start->product Reflux catalyst + H₂SO₄ (cat.)

Figure 2: Reaction scheme for Fischer-Speier esterification.

Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.38 g, 10 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL, a large excess) followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with gentle stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold deionized water.

    • Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude ester can be purified by silica gel column chromatography if necessary.

Self-Validation & Characterization: The successful formation of the ester is confirmed by the following changes in spectroscopic data compared to the starting material.

ParameterStarting AcidExpected Product (Ester)Rationale
IR (cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O)~1715 (C=O, ester), No broad O-HDisappearance of the carboxylic acid O-H stretch.[7]
¹H NMR (ppm) ~10-12 (s, 1H, COOH)~3.7 (s, 3H, OCH₃)Appearance of a singlet for the methyl ester protons.
¹³C NMR (ppm) ~175-180 (C=O)~160-165 (C=O), ~52 (OCH₃)Appearance of the methoxy carbon signal.
Yield N/ATypically 70-90%High yield expected due to Le Chatelier's principle.
Protocol 2: Amidation using HATU Coupling

Direct amidation of carboxylic acids with amines is generally inefficient. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method to form the amide bond, minimizing side reactions and preserving stereochemistry if applicable.[8]

G reagents This compound + Benzylamine + HATU + DIPEA solvent DMF, RT reagents->solvent Combine in product N-benzyl-3-cyclobutylprop-2-ynamide solvent->product Stir 4-12h

Figure 3: Workflow for HATU-mediated amidation.

Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 0.69 g, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Reagent Addition: To the solution, add HATU (2.28 g, 6 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (1.74 mL, 10 mmol, 2.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 0.59 mL, 5.5 mmol, 1.1 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up:

    • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with 5% aqueous lithium chloride (LiCl) solution to remove DMF, followed by 1 M HCl, saturated NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Derivatization of the Alkyne Moiety

The terminal alkyne is an exceptionally versatile functional group. The CuAAC reaction is a premier example of its utility, enabling the covalent linking of molecules with high efficiency.[9]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3] This reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups. The protocol below uses an ester or amide derivative from the previous steps to prevent the acidic proton of the carboxylic acid from interfering with the reaction. The Cu(I) catalyst is typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[10]

Methodology:

  • Reaction Setup: In a vial, dissolve the alkyne substrate (e.g., methyl 3-cyclobutylprop-2-ynoate, 1 mmol) and an azide (e.g., benzyl azide, 1.1 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in 1 mL of water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) in 1 mL of water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The solution may turn cloudy or change color.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting triazole can be purified by column chromatography or recrystallization.

Self-Validation & Characterization: Successful triazole formation is indicated by key spectroscopic changes.

ParameterStarting AlkyneExpected Product (Triazole)Rationale
IR (cm⁻¹) ~3300 (≡C-H), ~2100 (C≡C)No alkyne signalsDisappearance of characteristic alkyne stretches.
¹H NMR (ppm) ~2.5-3.0 (s, 1H, ≡C-H)~7.5-8.0 (s, 1H, triazole C-H)Appearance of the triazole proton signal.
¹³C NMR (ppm) ~70-90 (alkyne carbons)~120-150 (triazole carbons)Disappearance of alkyne carbons and appearance of two new aromatic carbons.
Yield N/ATypically >90%High yields are a hallmark of click chemistry.

Conclusion

This compound is a potent synthetic intermediate whose value is realized through strategic derivatization. The protocols detailed herein for esterification, amidation, and click chemistry provide a reliable foundation for researchers to build diverse molecular libraries. By understanding the principles behind each transformation and utilizing the robust characterization data, scientists can confidently synthesize novel derivatives for applications in drug discovery, chemical biology, and materials science.

References

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Sources

Application Notes & Protocols: 3-Cyclobutylprop-2-ynoic Acid for Advanced Metabolic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Metabolic labeling is a cornerstone technique in chemical biology, enabling the investigation of complex biological processes within living systems.[1] This method harnesses the cell's own metabolic machinery to incorporate chemical reporters into biomolecules like proteins, lipids, and glycans.[1][2] Among the most powerful reporters are those bearing bioorthogonal functional groups, such as alkynes, which allow for specific chemical modification without perturbing the native biological environment.[3] The subsequent Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction provides a highly efficient and specific method for attaching visualization or affinity tags.[4][5][6]

This guide introduces 3-Cyclobutylprop-2-ynoic acid , a novel fatty acid analog designed for metabolic labeling studies of lipid metabolism and protein acylation. This probe features two key functionalities: a terminal alkyne for bioorthogonal ligation and a cyclobutyl group. The inclusion of a cyclobutyl moiety is a strategic design choice intended to enhance metabolic stability and provide unique conformational properties compared to traditional linear fatty acid probes.[7][8] In medicinal chemistry, cyclobutane rings are increasingly incorporated into drug candidates to improve metabolic profiles, fill hydrophobic pockets, and conformationally restrict molecules, suggesting similar advantages for chemical probes.[7]

These application notes provide a comprehensive overview of the mechanism, advantages, and detailed protocols for using this compound to label, visualize, and identify fatty-acylated proteins and probe lipid dynamics in cultured cells.

Principle of the Method: Mechanism and Rationale

The utility of this compound hinges on its recognition and processing by endogenous cellular pathways as a surrogate for natural fatty acids. The proposed mechanism involves three key stages:

  • Cellular Uptake and Metabolic Activation: The cell-permeable this compound enters the cell and is converted by endogenous enzymes into its corresponding acyl-Coenzyme A (acyl-CoA) analog. This activation step renders the probe competent for incorporation into various biomolecules.

  • Incorporation into Biomolecules: The activated acyl-CoA analog is utilized by cellular acyltransferases to modify target proteins (a post-translational modification known as fatty acylation) or is incorporated into complex lipids through lipid biosynthesis pathways.[9]

  • Bioorthogonal Detection: The incorporated alkyne handle serves as a quiet reporter until it is selectively reacted with an azide-containing tag via CuAAC click chemistry. This allows for the covalent attachment of a fluorophore for visualization or a biotin tag for affinity purification and subsequent identification by mass spectrometry.[10][11]

The rationale for this probe's design is rooted in providing a tool that is both minimally perturbative and highly specific. The cyclobutyl group offers potential advantages over simple linear alkyne fatty acids by increasing the molecule's sp³ character and potentially improving its resistance to certain metabolic degradation pathways, leading to more robust labeling.[7]

Metabolic_Labeling_Workflow cluster_0 Cellular Environment cluster_1 Downstream Analysis (Post-Lysis) Probe This compound (Cell Permeable Probe) Activation Metabolic Activation (Acyl-CoA Synthetases) Probe->Activation Uptake AcylCoA Cyclobutyl-propynoyl-CoA Activation->AcylCoA Incorporation Incorporation (Acyltransferases, etc.) AcylCoA->Incorporation LabeledProtein Alkyne-Labeled Proteins & Lipids Incorporation->LabeledProtein ClickReaction CuAAC 'Click' Chemistry LabeledProtein->ClickReaction Cell Lysis DetectedProtein Tagged Biomolecule ClickReaction->DetectedProtein AzideTag Azide-Tag (Fluorophore or Biotin) AzideTag->ClickReaction

Figure 1: Conceptual workflow for metabolic incorporation and detection of this compound.

Application Notes

Key Applications
  • Proteome-wide Profiling of Fatty-Acylation: Identify novel S-acylated (palmitoylated) or N-acylated (myristoylated) proteins and assess changes in acylation status under different biological conditions.[9][12]

  • Tracking Lipid Metabolism: Monitor the synthesis, trafficking, and localization of lipids within the cell.[13][14]

  • Validation of Drug Action: Assess the effect of small molecule inhibitors on specific acyltransferases or lipid-modifying enzymes.[15][16]

  • High-Content Imaging: Visualize the subcellular localization of modified proteins and lipids using fluorescence microscopy.[16]

Experimental Considerations
  • Probe Concentration: The optimal concentration of this compound must be determined empirically for each cell type. A titration is recommended to find the highest concentration that provides robust labeling without inducing cytotoxicity.

  • Incubation Time: Labeling can be detected in as little as a few hours, but overnight incubation is often used to maximize signal.[17] The ideal time depends on the turnover rate of the protein or lipid of interest.

  • Controls: Proper controls are essential for data interpretation.

    • Negative Control: A vehicle-only (e.g., DMSO) treated sample to assess background fluorescence or non-specific binding to affinity media.

    • Competition Control: Co-incubation with an excess of the corresponding natural fatty acid (e.g., palmitic or myristic acid) to demonstrate that labeling is dependent on the intended metabolic pathway.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells

This protocol provides a general starting point for labeling cultured cells. Optimization is highly recommended.

  • Cell Seeding: Plate cells in the appropriate vessel (e.g., 6-well or 100 mm dish) and grow to 70-80% confluency.

  • Probe Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.

  • Labeling: a. On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (start with a range of 10-100 µM). b. Remove the old medium from the cells and gently wash once with sterile 1X PBS. c. Add the probe-containing medium to the cells. d. Incubate for 4-24 hours at 37°C in a 5% CO₂ incubator.[17]

  • Cell Harvest: a. Place the culture dish on ice. Remove the labeling medium. b. Wash the cells twice with ice-cold 1X PBS to remove any unincorporated probe. c. For downstream proteomic analysis, lyse the cells directly in the dish as described in Protocol 2. For imaging, proceed with fixation and permeabilization according to standard immunofluorescence protocols.

Protocol 2: Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. A standard RIPA buffer supplemented with protease and phosphatase inhibitor cocktails is recommended.

  • Cell Lysis: a. Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer (e.g., 300 µL for a 6-well plate). b. Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing.

  • Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click reaction.

Parameter Starting Recommendation Range for Optimization Notes
Cell Confluency 70-80%60-90%Ensure cells are in a healthy, metabolically active state.
Probe Concentration 50 µM10 - 200 µMCell line dependent; perform a dose-response curve to check for toxicity and signal strength.
Incubation Time 16 hours (overnight)4 - 24 hoursDependent on the turnover rate of the target biomolecules.
Protein Lysate Conc. 1-2 mg/mL0.5 - 5 mg/mLFor downstream click chemistry reactions.

Table 1: Recommended starting conditions for metabolic labeling experiments.

Protocol 3: CuAAC Reaction for In-Gel Fluorescence Visualization

This protocol allows for the rapid visualization of labeled proteins by SDS-PAGE.

  • Reagent Stock Solutions:

    • Azide-Fluorophore: 1-5 mM in DMSO (e.g., Azide-Alexa Fluor 488).

    • Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: 50 mM in deionized water (prepare fresh). TCEP is recommended for reducing disulfide bonds.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.

  • Click Reaction Assembly (for a 50 µL total reaction): a. In a microcentrifuge tube, add up to 43 µL of cell lysate (containing 25-50 µg of protein). b. Add 1 µL of the Azide-Fluorophore stock (final concentration: 20-100 µM). c. Add 2 µL of the TCEP/Ascorbate stock (final concentration: 2 mM). d. Add 2 µL of the TBTA stock (final concentration: 400 µM). e. Add 2 µL of the CuSO₄ stock (final concentration: 2 mM). Vortex briefly.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE: a. Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 30 minutes. b. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant. c. Resuspend the protein pellet in 1X Laemmli sample buffer.

  • Analysis: Run the samples on an SDS-PAGE gel. Scan the gel using a fluorescence imager (e.g., with settings for FITC/Alexa Fluor 488). Afterwards, the gel can be stained with Coomassie Blue to visualize total protein.

Protocol 4: CuAAC Reaction for Affinity Purification and Proteomics

This workflow uses an azide-biotin conjugate to enrich labeled proteins for mass spectrometry analysis.

  • Perform the Click Reaction: Follow Protocol 3, steps 1-3, but substitute the Azide-Fluorophore with an Azide-Biotin conjugate (e.g., Azide-PEG4-Biotin).

  • Remove Excess Reagents: Use a desalting column or acetone precipitation (as in Protocol 3, step 4) to remove unreacted biotin-azide and other click reagents. Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., RIPA buffer without SDS, or PBS with 0.1% Tween-20).

  • Enrichment: a. Add the cleaned lysate to pre-washed high-capacity streptavidin agarose beads. b. Incubate for 2-4 hours at 4°C with end-over-end rotation.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Perform a series of washes with buffers of decreasing stringency (e.g., 1. High salt buffer, 2. Urea buffer, 3. PBS).

  • Elution/Digestion for Mass Spectrometry: a. Elute biotinylated proteins by boiling in SDS-PAGE sample buffer containing free biotin. b. Alternatively, for a cleaner sample, perform on-bead tryptic digestion to release peptides for direct LC-MS/MS analysis.

Experimental_Workflow cluster_fluorescence Visualization cluster_proteomics Identification start Seed Cells labeling Metabolic Labeling with This compound start->labeling harvest Wash & Harvest Cells labeling->harvest lysis Cell Lysis & Protein Quantification harvest->lysis click CuAAC Click Reaction lysis->click sds_page SDS-PAGE click->sds_page  + Azide-Fluorophore enrich Streptavidin Enrichment click->enrich  + Azide-Biotin in_gel In-Gel Fluorescence Scan sds_page->in_gel coomassie Coomassie Stain (Total Protein) in_gel->coomassie digest On-Bead Digestion enrich->digest ms LC-MS/MS Analysis digest->ms data_analysis Protein Identification ms->data_analysis

Figure 2: Overall experimental workflow from cell labeling to downstream analysis.

Troubleshooting

Problem Possible Cause Suggested Solution
No/Weak Signal 1. Probe concentration too low or incubation too short.2. Inefficient click reaction.3. Low abundance of target proteins.1. Increase probe concentration and/or incubation time.2. Prepare click reagents fresh, especially Sodium Ascorbate. Ensure all components are added.3. Increase protein input for the click reaction.
High Background 1. Incomplete removal of unincorporated probe.2. Non-specific binding to beads (proteomics).3. Inefficient removal of excess biotin-azide.1. Ensure thorough washing of cells with PBS before lysis.2. Increase the stringency and number of wash steps after streptavidin enrichment.3. Perform acetone precipitation or use a desalting column after the click reaction.
Cell Toxicity 1. Probe concentration is too high.2. DMSO concentration is too high.1. Perform a dose-response curve to determine the maximum non-toxic concentration.2. Ensure the final DMSO concentration in the culture medium is <0.5%.

Table 2: Common troubleshooting guide.

References

  • Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. American Chemical Society.
  • Metabolic Labeling Techniques.
  • Click Chemistry in Proteomic Investig
  • Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. PubMed.
  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.
  • Click chemistry and its applic
  • Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. PubMed.
  • Protocol for clickable photoaffinity labeling and quantit
  • Schematic of metabolic labeling using alkyne fatty acid analogs for the....
  • Application Notes and Protocols for Metabolic Labeling of Proteins with Acyl-CoA Analogs. Benchchem.
  • Fatty Acid Analogs and Phospholipids—Section 13.2. Thermo Fisher Scientific - US.
  • Synthesis and validation of fatty acid analogs radiolabeled by nonisotopic substitution. PubMed.
  • Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition.
  • Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. PMC - NIH.
  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells.
  • A Researcher's Guide to Comparing the Metabolic Incorporation of F
  • Metabolic Labeling and Chemoselective Lig
  • Bioorthogonal Chemical Reporters Reveal Fatty-Acylation of Histone H3 Variants and Cholesterol Modification of Proteins. Digital Commons @ RU - The Rockefeller University.
  • Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup. PMC - PubMed Central.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Chemical Methods for Monitoring Protein Fatty Acylation.
  • Bayesian functional analysis for untargeted metabolomics data with matching uncertainty and small sample sizes.
  • Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators.
  • Metabolic Labeling of Proteins for Proteomics*. University of Liverpool.
  • stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central.
  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed.
  • Developing a Method to Estimate the Downstream Metabolite Signals from Hyperpolarized [1-13C]Pyruv
  • Cyclobutanes in Small‐Molecule Drug Candid

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Application Notes & Protocols: High-Throughput Screening of 3-Cyclobutylprop-2-ynoic Acid Derivatives for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cyclobutyl-Containing Alkynoic Acids

In the landscape of modern drug discovery, the identification of novel chemical scaffolds that can modulate disease-relevant biological targets is of paramount importance. 3-Cyclobutylprop-2-ynoic acid derivatives represent a compelling, yet underexplored, class of small molecules. The unique structural features of these compounds—a strained cyclobutane ring and a reactive alkyne moiety—suggest significant potential for potent and selective interactions with enzyme targets. The cyclobutane group can confer conformational rigidity and exploit hydrophobic binding pockets, while the prop-2-ynoic acid functional group, an electrophilic "warhead," is primed for covalent interaction with nucleophilic residues within an enzyme's active site.[1] This positions these derivatives as promising candidates for development as covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.[2]

This guide provides a comprehensive framework for the high-throughput screening (HTS) of a library of this compound derivatives to identify novel enzyme inhibitors. We will focus on a biochemical screening approach targeting a representative serine hydrolase, a large and therapeutically relevant class of enzymes. The principles and protocols outlined herein are adaptable to other enzyme classes possessing a reactive nucleophile in their active site.

The Scientific Rationale: Targeting Serine Hydrolases with Covalent Inhibitors

Many enzymes, including proteases, lipases, and esterases, utilize a highly reactive serine or cysteine residue in their active site to catalyze biochemical reactions.[3][4] The inherent reactivity of the alkyne group in this compound derivatives makes it an ideal candidate for forming a stable, covalent bond with these nucleophilic residues, leading to irreversible enzyme inhibition.[3] This mechanism-based inhibition can offer significant advantages over non-covalent inhibitors, including increased potency and duration of effect.[5]

For the purpose of this application note, we will describe a screening campaign against Monoacylglycerol Lipase (MAGL) , a serine hydrolase that plays a key role in the endocannabinoid system by degrading the neurotransmitter 2-arachidonoylglycerol (2-AG).[6][7] Inhibition of MAGL has therapeutic potential in a range of neurological and inflammatory disorders.[8]

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that begins with careful assay development and culminates in the identification and validation of promising "hit" compounds.[9][10]

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Validation & Characterization A Target Selection (e.g., MAGL) B Assay Principle (Fluorescence-based) A->B C Assay Miniaturization (384-well format) B->C D Z'-Factor Determination C->D E Library Preparation (this compound derivatives) D->E Assay Ready F Automated HTS (Single Concentration) E->F G Data Analysis (Hit Identification) F->G H Hit Confirmation (Dose-Response Curves) G->H Primary Hits I Orthogonal Assays (e.g., Mass Spectrometry) H->I J Selectivity Profiling I->J K Mechanism of Action Studies J->K L Lead Optimization K->L Validated Hits for Lead Optimization

Figure 1: A comprehensive workflow for the high-throughput screening of this compound derivatives.

Experimental Protocols

Part 1: Primary HTS Assay - Fluorescence-Based MAGL Inhibition

This protocol utilizes a fluorogenic substrate that, when cleaved by MAGL, releases a fluorescent product. Inhibitors of MAGL will prevent or reduce this cleavage, resulting in a lower fluorescence signal.[6]

Materials:

  • Human recombinant MAGL

  • Fluorogenic MAGL substrate (e.g., 4-Nitrophenylacetate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA

  • This compound derivative library in DMSO

  • Positive Control: Known MAGL inhibitor (e.g., JZL184)

  • Negative Control: DMSO

  • 384-well, black, flat-bottom plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the this compound derivative library into the wells of a 384-well assay plate to achieve a final concentration of 10 µM.

  • Control Wells: Designate specific wells for positive controls (50 nL of 10 µM JZL184) and negative controls (50 nL of DMSO).

  • Enzyme Addition: Add 10 µL of MAGL solution (at a pre-determined optimal concentration in Assay Buffer) to all wells.

  • Pre-incubation: Incubate the plates for 30 minutes at room temperature. This allows the compounds to interact with the enzyme before the substrate is introduced, which is critical for identifying time-dependent covalent inhibitors.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate solution (at its Km concentration in Assay Buffer) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 2 minutes for 30 minutes (Excitation/Emission wavelengths will be specific to the chosen fluorogenic substrate).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (Ratesample - Ratepos) / (Rateneg - Ratepos))

    • Identify "hits" as compounds that exhibit >50% inhibition.

Part 2: Hit Validation - Dose-Response and Irreversibility Testing

A. IC50 Determination:

  • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) for each primary hit compound, starting from a high concentration (e.g., 100 µM).

  • Repeat the primary HTS assay protocol using these dilutions to determine the concentration at which the compound inhibits 50% of the enzyme's activity (IC50).

B. Jump Dilution Assay for Irreversibility:

This assay distinguishes between reversible and irreversible inhibitors. Irreversible inhibitors will remain bound to the enzyme even after significant dilution.

  • High Concentration Incubation: Incubate a concentrated solution of MAGL with a high concentration (e.g., 10x IC50) of the hit compound for 1 hour. Also, prepare a control incubation with DMSO.

  • Rapid Dilution: Rapidly dilute both the compound-incubated enzyme and the DMSO-incubated enzyme 100-fold into a pre-warmed assay buffer containing the fluorogenic substrate.

  • Activity Measurement: Immediately monitor the enzymatic activity by measuring fluorescence over time.

  • Interpretation:

    • Irreversible Inhibitor: The enzyme incubated with the compound will show sustained, low activity after dilution.

    • Reversible Inhibitor: The enzyme activity will rapidly recover to a level similar to the DMSO control upon dilution.

Covalent_Inhibition cluster_0 Mechanism of Covalent Inhibition Enzyme Enzyme Active Site (with Nucleophilic Serine) NonCovalent Enzyme-Inhibitor Complex (Non-covalent) Enzyme->NonCovalent Inhibitor 3-Cyclobutylprop-2-ynoic Acid Derivative Inhibitor->NonCovalent Binding Covalent Covalently Modified Enzyme (Inactive) NonCovalent->Covalent Nucleophilic Attack on Alkyne

Figure 2: Proposed mechanism of covalent inhibition of a serine hydrolase by a this compound derivative.

Part 3: Orthogonal Confirmation - Mass Spectrometry

To definitively confirm covalent modification, intact protein mass spectrometry can be employed.

  • Incubate the target enzyme (MAGL) with and without the hit compound (at 5x IC50) for 1 hour.

  • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • A successful covalent inhibitor will result in a mass shift of the enzyme corresponding to the molecular weight of the bound inhibitor. This provides direct evidence of a covalent bond formation.[2]

Data Presentation and Interpretation

ParameterDescriptionPurpose
Z'-Factor A statistical measure of assay quality, calculated from positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[11]To validate the robustness and reproducibility of the primary screening assay before starting the full screen.
% Inhibition The percentage reduction in enzyme activity in the presence of a test compound relative to controls.To identify primary "hits" from the initial single-concentration screen.
IC50 Value The concentration of an inhibitor required to reduce the enzyme's activity by 50%.To quantify the potency of the hit compounds and rank them.
kinact/KI The second-order rate constant for enzyme inactivation, a measure of the efficiency of an irreversible inhibitor.To characterize the kinetics of covalent bond formation for validated hits.

Conclusion and Future Directions

The methodologies detailed in this application note provide a robust and efficient pathway for the discovery of novel enzyme inhibitors from a library of this compound derivatives. By leveraging a fluorescence-based HTS assay and a systematic hit validation cascade, researchers can confidently identify and characterize potent, potentially covalent inhibitors. The validated hits from this screening campaign can serve as valuable starting points for lead optimization programs, ultimately contributing to the development of new therapeutic agents for a wide range of diseases.

References

  • Craven, G., et al. (2020). Multiparameter kinetic analysis for covalent fragment optimization by using quantitative irreversible tethering (qIT). ChemBioChem, 21, 3417-3422. Available at: [Link]

  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]

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  • Jadhav, A., et al. (2013). Identification of Inhibitors of Triacylglyceride Accumulation in Muscle Cells: Comparing HTS Results from 1536-well Plate-Based and High-Content Platforms. PMC. Available at: [Link]

  • Hsu, K. L., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. Available at: [Link]

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  • Ross, R. A., et al. (2005). Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. British Journal of Pharmacology. Available at: [Link]

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  • Niphakis, M. J., et al. (2018). Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. (2023). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Available at: [Link]

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  • Danielli, A., et al. (2021). Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors. PMC. Available at: [Link]

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  • Voronkov, A. E., et al. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. ResearchGate. Available at: [Link]

  • Meegan, M. J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Available at: [Link]

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  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry. Available at: [Link]

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Application Note: 3-Cyclobutylprop-2-ynoic Acid as a Covalent Inhibitor of Cysteine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Covalent enzyme inhibitors have emerged as a powerful class of therapeutic agents, offering high potency and prolonged duration of action.[1] The alkyne moiety, once considered relatively inert, has been identified as a "latent electrophile" capable of forming covalent bonds with nucleophilic residues in enzyme active sites, particularly the thiol group of cysteine.[2] This proximity-driven reactivity makes terminal alkynes attractive warheads for designing highly selective covalent inhibitors.[3][4] 3-Cyclobutylprop-2-ynoic acid is a novel small molecule featuring a terminal alkyne and a cyclobutyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a potential covalent inhibitor of cysteine proteases.

As a working hypothesis for the protocols described herein, we propose that this compound acts as a covalent inhibitor of cathepsin B, a cysteine protease implicated in various pathologies, including cancer progression.[5][6] The proposed mechanism involves the nucleophilic attack of the active site cysteine on the terminal alkyne of the inhibitor.

Synthesis of this compound

A plausible synthetic route for this compound is a two-step process involving the synthesis of cyclobutylacetylene followed by its carboxylation.

Part 1: Synthesis of Cyclobutylacetylene

Cyclobutylacetylene can be synthesized from a suitable precursor like cyclobutyl methyl ketone through a dichlorination and subsequent double dehydrohalogenation.[7]

Part 2: Carboxylation of Cyclobutylacetylene

The terminal alkyne of cyclobutylacetylene can be carboxylated using carbon dioxide in the presence of a suitable catalyst to yield this compound.[8][9]

Proposed Mechanism of Covalent Inhibition

The terminal alkyne of this compound is hypothesized to undergo a nucleophilic attack by the thiolate of the catalytic cysteine residue (Cys25 in cathepsin B) within the enzyme's active site. This results in the formation of a stable vinyl thioether covalent bond, leading to irreversible inhibition of the enzyme.[10][11]

G cluster_0 Enzyme Active Site cluster_1 Covalent Adduct Enzyme-SH Cathepsin B (Cys-SH) Covalent_Complex Enzyme-S-C(R)=CH-Inhibitor Enzyme-SH->Covalent_Complex Nucleophilic attack Inhibitor This compound G cluster_workflow Kinetic Analysis Workflow A Prepare enzyme and inhibitor solutions B Pre-incubate enzyme with inhibitor for various times A->B C Initiate reaction with substrate B->C D Measure enzyme activity over time C->D E Plot ln(Activity) vs. Time to get k_obs D->E F Plot k_obs vs. [Inhibitor] E->F G Determine k_inact and K_i F->G G cluster_pathway Cathepsin B Signaling Pathway CTSB Cathepsin B Ras Ras CTSB->Ras Pak1 Pak-1 Ras->Pak1 MEKK1 MEKK-1 Pak1->MEKK1 JNK JNK MEKK1->JNK pJNK p-JNK (Active) JNK->pJNK Migration Cell Migration pJNK->Migration Inhibitor This compound Inhibitor->CTSB

Caption: Simplified Cathepsin B signaling pathway leading to cell migration.

Conclusion

This application note provides a framework for the investigation of this compound as a novel covalent inhibitor of cysteine proteases, with a focus on cathepsin B. The detailed protocols for synthesis, in vitro enzyme inhibition assays, kinetic analysis, and cell-based functional assays offer a comprehensive approach to characterize the compound's inhibitory potential. The unique structural features of this compound, combining a cyclobutyl moiety for potential selectivity and a terminal alkyne for covalent modification, make it an intriguing candidate for further drug discovery and development efforts.

References

  • Ekkebus, R., et al. (2013). Covalent inhibition of SUMO and ubiquitin-specific cysteine proteases by an in situ thiol-alkyne addition. Angewandte Chemie International Edition, 52(32), 8210-8212. [Link]

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  • Ramos-Guzmán, C. A., et al. (2022). Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease. ACS Catalysis, 12(15), 9296-9308. [Link]

  • Chen, G., et al. (2021). The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review. International Journal of Medical Sciences, 18(11), 2446-2460. [Link]

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  • Journal of the American Chemical Society. (2019). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. [Link]

  • ACS Publications. (2024). Photocatalytic Carboxylation of Terminal Alkynes with CO2 over Metal–Porphyrin Framework Nanosheets. [Link]

  • Conceptdraw.com. Metabolic pathway map. [Link]

  • DTIC. (2012). 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis of 1,2-(omega-Haloalkyl)ethynes and 1-Cy. [Link]

  • Journal of the American Chemical Society. (2021). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. [Link]

  • GraphViz Forum. (2023). Datasets of text - GraphViz examples?. [Link]

  • ACS Publications. (2011). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. [Link]

  • National Institutes of Health. (2016). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. [Link]

  • RSC Publishing. (2015). The direct carboxylation of terminal alkynes with carbon dioxide. [Link]

  • ResearchGate. (2014). Schematic diagram of biochemical pathways depicting various chemical... [Link]

  • Neo4j. (2024). Creating a Graph of Chemical Reactions. [Link]

  • Universiteit Leiden. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PubMed Central. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

  • G-Biosciences. Immobilized Papain. [Link]

  • Wiley Online Library. (2024). Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies. [Link]

  • Sketchviz. (2023). Graphviz Examples and Tutorial. [Link]

  • Cancer Genetics Web. CTSB. [Link]

  • Wikipedia. Cyclopropylacetylene. [Link]

  • Monash University. (2023). Biochemical pathways. [Link]

  • Scholarly Publications Leiden University. (2024). Alkynes in covalent enzyme inhibitors. [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ResearchGate. (2015). ChemInform Abstract: The Direct Carboxylation of Terminal Alkynes with Carbon Dioxide. [Link]

  • Reddit. (2018). A helpful visual for how all of the metabolism pathways connect... [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Cyclobutylprop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-Cyclobutylprop-2-ynoic acid (CAS: 1341446-83-0).[1] This resource is designed for researchers, medicinal chemists, and process development professionals who are handling this versatile acetylenic carboxylic acid. This guide provides in-depth, field-proven insights into common purification challenges, offering troubleshooting advice and detailed protocols to ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The most common and effective methods are:

  • Crystallization: Ideal for removing small amounts of impurities from material that is already relatively pure (>90%). It is scalable and cost-effective.

  • Flash Column Chromatography: The most versatile method for separating the target compound from a wide range of impurities, including starting materials, non-polar byproducts, and more polar contaminants. It is highly effective for achieving >99% purity at the lab scale.

  • Vacuum Distillation: Suitable for thermally stable compounds with a significant difference in boiling points from their impurities.[2][3] Given that propiolic acids can decompose near their boiling point, this should be performed under high vacuum to lower the required temperature.[4]

Q2: What are the likely impurities I might encounter?

A2: Impurities are typically process-related and depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as the terminal alkyne precursor or carboxylation agent.

  • Catalyst Residues: If transition-metal-catalyzed reactions were employed (e.g., palladium, copper).[5][6]

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO used during the reaction.

  • Side-Reaction Products: This can include homocoupled diynes from the alkyne starting material or products from decarboxylation.

  • Oxidation Products: Thioether bonds, if present in related syntheses, are susceptible to oxidation, which serves as an analogy for potential oxidative degradation of other functional groups under harsh conditions.[7]

Q3: What are the critical safety precautions when handling this compound and its reagents?

A3: Alkynoic acids and many reagents used in their synthesis and purification require careful handling.

  • Corrosivity: As a carboxylic acid, the compound can cause skin and eye burns.[8][9] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Ventilation: Handle the compound and all solvents in a well-ventilated fume hood.[8][10][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8]

  • Thermal Instability: Propiolic acid itself is known to decompose near its boiling point.[4] While the cyclobutyl group adds stability, thermal stress should be minimized. Use vacuum for solvent removal and distillation.[2]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow in a practical question-and-answer format.

Q: My crude product is an oil and won't crystallize. How should I proceed?

A: This is a common issue when significant impurities are present, which act as a "eutectic" mixture, depressing the melting point and preventing lattice formation.

  • Initial Action: First, ensure all volatile solvents have been thoroughly removed under high vacuum. An NMR of the crude oil can help identify major impurities.

  • Recommended Solution: Flash column chromatography is the best course of action. The polarity of carboxylic acids allows for strong interaction with silica gel, often providing excellent separation from less polar byproducts.[12][13] A typical starting solvent system would be a gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic or formic acid to improve peak shape and prevent tailing.

Q: I'm seeing significant "streaking" or "tailing" of my product on the TLC plate during chromatography. What's causing this?

A: Tailing is a classic sign of strong, non-ideal interactions between an analyte and the stationary phase, which is very common for carboxylic acids on silica gel. The acidic protons on your molecule can interact too strongly with the silanol groups on the silica surface.

  • Cause: The equilibrium between the free acid and the silica-adsorbed acid is slow on the chromatography timescale, leading to a smeared spot.

  • Solution: Add a competitive acidic modifier to your mobile phase. Including 0.5-1% acetic acid or formic acid in your eluent system will protonate the silica surface and saturate the basic sites, leading to sharper, more symmetrical peaks. This results in better separation and a more concentrated product in the collected fractions.

Q: After column chromatography, my yield is much lower than expected. Where did my product go?

A: Low recovery can stem from several factors, often related to the high polarity of the compound.

  • Irreversible Adsorption: The product may have bound irreversibly to the silica gel. This is more likely if the silica was not properly conditioned or if the mobile phase was not polar enough to elute the compound effectively. To recover it, try flushing the column with a much stronger solvent system, such as 10% methanol in dichloromethane.

  • Product Volatility: While not extremely volatile, some product may be lost if fractions are concentrated under excessive heat or for prolonged periods on a rotary evaporator. Use moderate temperatures (30-40°C) and break vacuum as soon as the solvent is removed.

  • Incomplete Elution: You may have stopped collecting fractions too early. Always monitor the column elution by TLC until you are certain all the product has been eluted.

Q: My final product has a brownish or yellowish tint. What does this indicate and how can I remove it?

A: A colored tint usually points to trace, highly conjugated impurities or baseline decomposition products.

  • Decolorization during Crystallization: If the product is solid, you can often remove color by adding a small amount of activated charcoal to a hot, dissolved solution of your compound before the filtration and cooling steps. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

  • Re-chromatography: If the product is an oil or if charcoal treatment is ineffective, a second, careful column chromatography with a shallower solvent gradient may be necessary to separate the colored impurity.

Visualization of Purification Workflow

A logical approach is key to selecting the appropriate purification strategy. The following diagram outlines a decision-making process based on the state and purity of your crude material.

Purification_Workflow Start Crude this compound Analysis Analyze by TLC / 1H NMR Estimate Purity Start->Analysis Decision Purity > 90%? Analysis->Decision IsSolid Is the material solid? Decision->IsSolid Yes Chromatography Flash Column Chromatography Decision->Chromatography No IsSolid->Chromatography No (Oily) Crystallization Recrystallization IsSolid->Crystallization Yes Distillation_Check Thermally Sensitive? Chromatography->Distillation_Check If liquid & further purity needed Final_Product Pure Product (>98%) Chromatography->Final_Product Crystallization->Final_Product Vacuum_Distill Vacuum Distillation Distillation_Check->Vacuum_Distill No Distillation_Check->Final_Product Yes Vacuum_Distill->Final_Product

Sources

Technical Support Center: Synthesis of 3-Cyclobutylprop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclobutylprop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable research compound. We will explore the underlying chemical principles of the synthesis, troubleshoot common issues leading to low yields, and provide a detailed, optimized experimental protocol.

Troubleshooting Guide: Overcoming Low Yields

Low yields in organic synthesis can be attributed to a variety of factors, from reagent purity to subtle variations in reaction conditions.[1][2] This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Incomplete or No Reaction During Carboxylation of Cyclobutylacetylene

Question: I am attempting to synthesize this compound via carboxylation of cyclobutylacetylene using a strong base like n-butyllithium followed by quenching with carbon dioxide, but I am observing very low conversion of my starting material. What could be the issue?

Answer: This is a common problem when working with organolithium reagents, which are highly reactive and sensitive. The root cause is often related to the presence of electrophilic impurities or improper reaction setup.

Potential Causes and Solutions:

  • Presence of Water or Protic Solvents: n-Butyllithium is a very strong base and will be instantly quenched by any protic source, such as water, alcohols, or even trace moisture in your solvent or on your glassware.

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Poor Quality of n-Butyllithium: The concentration of commercially available n-butyllithium can decrease over time, especially with improper storage.

    • Solution: Titrate your n-butyllithium solution before use to determine its exact molarity. A common method is the titration with a known concentration of a secondary alcohol like 2-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline.

  • Inefficient Deprotonation of Cyclobutylacetylene: While the terminal alkyne proton is acidic, inefficient deprotonation can occur if the reaction temperature is not optimal.

    • Solution: The deprotonation is typically performed at low temperatures (e.g., -78°C to -23°C) to prevent side reactions.[3] After the addition of n-butyllithium, it is advisable to allow the reaction mixture to slowly warm to a slightly higher temperature (e.g., 0°C) to ensure complete formation of the lithium acetylide.[3]

  • Ineffective Carbon Dioxide Quench: The delivery of CO₂ is a critical step.

    • Solution: Use a source of dry CO₂, either from a cylinder or by sublimating dry ice. Ensure the CO₂ is bubbled through the reaction mixture vigorously for an extended period to ensure complete carboxylation.[3] Alternatively, pouring the reaction mixture onto a large excess of crushed dry ice can be effective.

Issue 2: Formation of Significant Byproducts During Oxidation of 3-Cyclobutylprop-2-yn-1-ol

Question: I am trying to synthesize this compound by oxidizing 3-cyclobutylprop-2-yn-1-ol with Jones reagent, but I am getting a complex mixture of products and a very low yield of the desired acid. What is going wrong?

Answer: Jones oxidation is a powerful method for converting primary alcohols to carboxylic acids, but the harsh acidic and oxidizing conditions can lead to side reactions, especially with substrates containing other sensitive functional groups like alkynes.[2][4][5][6][7][8][9]

Potential Causes and Solutions:

  • Oxidative Cleavage of the Alkyne: Strong oxidizing agents can sometimes lead to the cleavage of the carbon-carbon triple bond, resulting in a mixture of undesired products.[8]

    • Solution: Consider using a milder, two-step oxidation protocol. First, oxidize the primary alcohol to the corresponding aldehyde using a selective reagent like pyridinium chlorochromate (PCC). After purification of the aldehyde, perform a second oxidation to the carboxylic acid using a milder oxidant like sodium chlorite (NaClO₂) with a scavenger such as 2-methyl-2-butene.

  • Reaction with the Cyclobutyl Ring: While the cyclobutyl ring is generally stable, highly aggressive oxidation conditions could potentially lead to ring-opening or other side reactions.[5]

    • Solution: Carefully control the reaction temperature. Perform the Jones oxidation at low temperatures (e.g., 0°C) and add the Jones reagent dropwise to the solution of the alcohol to avoid localized overheating.

  • Formation of Esters: If the reaction is not worked up properly, the product carboxylic acid can react with any remaining starting alcohol to form an ester, especially under acidic conditions.

    • Solution: Ensure the oxidation is complete by monitoring the reaction with Thin Layer Chromatography (TLC). Upon completion, quench the reaction promptly and follow a standard acidic workup procedure to isolate the carboxylic acid.

Issue 3: Difficulty in Purifying the Final Product

Question: I have successfully synthesized this compound, but I am struggling to purify it. Column chromatography is leading to significant product loss, and I am observing impurities in my final product.

Answer: The purification of carboxylic acids can be challenging due to their polarity and potential to streak on silica gel.

Potential Causes and Solutions:

  • Streaking on Silica Gel: The polar carboxylic acid group can interact strongly with the silica gel, leading to poor separation and low recovery.

    • Solution: When performing column chromatography, add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent system.[3] This will help to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, resulting in sharper peaks and better recovery.

  • Co-elution of Non-polar Impurities: If your product is contaminated with non-polar byproducts, they may co-elute with your desired acid.

    • Solution: An acid-base extraction is a highly effective method for purifying carboxylic acids.[10] Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate and extract with an aqueous solution of a weak base such as sodium bicarbonate or sodium carbonate. The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be extracted back into an organic solvent.

  • Recrystallization Challenges: Finding a suitable solvent system for recrystallization can be difficult.

    • Solution: Experiment with a range of solvents and solvent mixtures. For a compound like this compound, a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate could be a good starting point for recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound: carboxylation of the alkyne or oxidation of the alcohol?

A1: The carboxylation of the corresponding terminal alkyne, cyclobutylacetylene, is often the more direct and preferred route. This method builds the carbon skeleton and introduces the carboxylic acid functionality in a single step. The oxidation route requires the prior synthesis and purification of the corresponding propargyl alcohol, adding extra steps to the overall synthesis.

Q2: Can I use a Grignard reagent instead of n-butyllithium for the carboxylation of cyclobutylacetylene?

A2: Yes, forming a Grignard reagent from the corresponding terminal alkyne (an alkynyl Grignard) and then quenching with carbon dioxide is a viable alternative.[11][12] This method is often considered milder than using organolithium reagents and can sometimes lead to cleaner reactions. However, the formation of the alkynyl Grignard reagent may require specific conditions.

Q3: How can I confirm the formation of my product, this compound?

A3: A combination of standard analytical techniques should be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the cyclobutyl protons and the absence of the terminal alkyne proton. ¹³C NMR will show the characteristic signal for the carboxylic acid carbon (typically around 160-180 ppm) and the two alkyne carbons.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹). The alkyne C≡C stretch should also be visible (around 2100-2260 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q4: What are the safety precautions I should take when working with n-butyllithium and Jones reagent?

A4: Both of these reagents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • n-Butyllithium: is highly pyrophoric and will ignite on contact with air. It is also corrosive. It should be handled under an inert atmosphere at all times.

  • Jones Reagent: is highly toxic, corrosive, and a known carcinogen as it contains chromium(VI).[4][5][6][7][13] Avoid contact with skin and inhalation of vapors. All chromium waste must be disposed of according to institutional safety protocols.

Optimized Experimental Protocol: Synthesis of this compound via Carboxylation

This protocol is based on a general and reliable method for the carboxylation of terminal alkynes.[3]

Materials:

  • Cyclobutylacetylene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, concentration determined by titration)

  • Dry Ice (solid CO₂)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add cyclobutylacetylene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve the alkyne in anhydrous THF (approximately 0.5 M).

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70°C.

  • Acetylide Formation: After the addition is complete, stir the reaction mixture at -78°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 1 hour.

  • Carboxylation: Cool the reaction mixture back down to -78°C. In a separate, dry flask, crush a large excess of dry ice (at least 10 eq). While stirring vigorously, transfer the cold lithium acetylide solution onto the crushed dry ice via a cannula.

  • Workup: Allow the mixture to warm to room temperature. The excess dry ice will sublime. Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system with 0.5% acetic acid, or by recrystallization from a suitable solvent like hexane.

Visualizing the Workflow

Troubleshooting Flowchart for Low Yield in Carboxylation

Troubleshooting_Carboxylation start Low Yield of this compound check_sm Check for Starting Material (SM) in Crude Mixture (TLC/NMR) start->check_sm sm_present Significant SM Present check_sm->sm_present Yes sm_absent Little to No SM Present check_sm->sm_absent No check_reagents Verify Reagent Quality - Titrate n-BuLi - Use Anhydrous Solvents sm_present->check_reagents check_conditions Optimize Reaction Conditions - Ensure Dry Glassware - Check Reaction Temperature sm_present->check_conditions check_co2 Ensure Efficient CO2 Quench - Use Dry CO2 Source - Vigorous Bubbling/Excess Dry Ice sm_present->check_co2 check_byproducts Analyze for Byproducts (NMR, MS) sm_absent->check_byproducts purification_issue Product Loss During Purification? check_byproducts->purification_issue degradation_issue Product Degradation? check_byproducts->degradation_issue optimize_purification Optimize Purification - Acid-Base Extraction - Modify Chromatography Eluent purification_issue->optimize_purification Yes check_workup Review Workup Procedure - Avoid Excessive Heat - Check pH during Extraction degradation_issue->check_workup Yes

Caption: A troubleshooting flowchart for low yield in the carboxylation synthesis of this compound.

Quantitative Data Summary

ParameterCondition A (Standard)Condition B (Optimized)Expected Yield Range
Solvent Commercial Anhydrous THFFreshly Distilled THF
n-BuLi Assumed ConcentrationTitrated Concentration
CO₂ Quench BubblingAddition to Dry Ice
Purification Standard Column ChromatographyAcid-Base Extraction followed by Chromatography
Yield 20-40%60-80%[3][4]

References

  • Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. (n.d.). National Institutes of Health. [Link]

  • WO2023238135A1 - Preparation and purification of cis-2-alkenoic acids. (n.d.).
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • Stability of cyclobutyl methyl carbocation? (2019, April 22). Wyzant Ask An Expert. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Grignard side reactions. (2022, December 21). Reddit. [Link]

  • Catalytic Carboxylation of Terminal Alkynes with CO 2 : An Overview. (n.d.). MDPI. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications. [Link]

  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. (n.d.). ChemRxiv. [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. [Link]

  • Reaction mechanism for oxidation of primary alcohol to carboxylic acid. (2013, February 12). Chemistry Stack Exchange. [Link]

  • Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation. (2025, December 19). Medium. [Link]

  • JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules. (n.d.).
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). LibreTexts. [Link]

  • On the Stability of Disubstituted Cyclobutenes – A Computational Study. (n.d.). ResearchGate. [Link]

  • Oxidative carboxylation of cycloheptene under solvent free conditions. (n.d.). ResearchGate. [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

  • Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl. (n.d.). PubMed. [Link]

  • Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. (2016, January 16). YouTube. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. (n.d.). MDPI. [Link]

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Stability issues of 3-Cyclobutylprop-2-ynoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyclobutylprop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound, a molecule of interest in various research and development fields, possesses a unique structure combining a cyclobutyl ring, an alkyne, and a carboxylic acid. This combination of functional groups presents specific stability challenges that must be carefully managed to obtain reliable and reproducible experimental results. This guide will delve into the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a decrease in the concentration of this compound in my aqueous stock solution over time. What could be the cause?

Answer:

Several factors could contribute to the degradation of this compound in aqueous solutions. The primary suspected pathways are hydrolysis, decarboxylation, and potential oxidation. The stability is often influenced by pH, temperature, and exposure to light.

  • pH-Dependent Hydrolysis: The ester-like nature of the propiolic acid can be susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of a ketone and other degradation products. While less common for the acid itself compared to its esters, the reactivity of the triple bond can be influenced by pH.

  • Decarboxylation: Alkynoic acids can undergo decarboxylation, especially when subjected to heat or the presence of certain metal catalysts, to yield cyclobutylacetylene and carbon dioxide.[1][2][3] This process may be slow at ambient temperature but can be a significant degradation route.

  • Oxidation: The triple bond in the molecule is a potential site for oxidative cleavage, especially in the presence of dissolved oxygen or oxidizing agents. This could lead to a variety of smaller, more polar degradation products.

Troubleshooting Steps:

  • pH Control: Prepare your stock solutions in a buffered system. For many carboxylic acids, a slightly acidic pH (e.g., pH 4-6) can enhance stability by minimizing the concentration of the more reactive carboxylate anion.

  • Temperature Management: Store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down the rate of all potential degradation reactions.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation. Propiolic acid itself can be converted to trimesic acid upon exposure to sunlight.[4]

Diagram: Potential Degradation Pathways

A This compound B Hydrolysis (e.g., basic conditions) A->B C Decarboxylation (e.g., heat, metal catalysts) A->C D Oxidation (e.g., O2, oxidizing agents) A->D E Ketone & other products B->E F Cyclobutylacetylene + CO2 C->F G Cleavage products (e.g., smaller carboxylic acids, aldehydes) D->G

Caption: Potential degradation routes for this compound.

FAQ 2: I am using an organic solvent for my experiments. What are the stability considerations?

Answer:

While organic solvents can mitigate hydrolytic degradation, other stability issues can arise.

  • Solvent Reactivity: Protic solvents (e.g., methanol, ethanol) could potentially react with the carboxylic acid to form an ester, especially in the presence of an acid catalyst. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for stock solutions.

  • Peroxide Contamination: Ethers (e.g., THF, dioxane) can form explosive peroxides over time, which are strong oxidizing agents and can degrade the compound. Always use fresh, inhibitor-free solvents or test for peroxides before use.

  • Base Incompatibility: Avoid strong bases as they can deprotonate the carboxylic acid and potentially catalyze other reactions.

Troubleshooting Steps:

  • Solvent Selection: Use high-purity, dry aprotic solvents for stock solutions.

  • Storage: Store solutions at low temperatures and protected from light.

  • Avoid Contaminants: Be mindful of potential contaminants in your solvents and other reagents that could act as catalysts for degradation.

FAQ 3: How can I proactively assess the stability of this compound under my specific experimental conditions?

Answer:

Conducting a forced degradation study is a systematic way to identify potential stability issues.[5][6][7] This involves subjecting the compound to a range of stress conditions that are more severe than the actual experimental conditions.

Forced Degradation Experimental Protocol:

This protocol is a general guideline and should be adapted to your specific needs. The goal is to achieve 5-20% degradation to identify the primary degradation products without completely consuming the parent compound.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).[7]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • At various time points (e.g., 0.5, 1, 1.5, 2 hours), withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis. (Base-catalyzed reactions are often faster).

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • At various time points, withdraw a sample and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, incubate a solution of the compound at 60°C for 48 hours.

    • At various time points, prepare a solution from the solid sample or withdraw an aliquot from the solution for analysis.

  • Photodegradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

3. Analytical Method:

  • A stability-indicating analytical method, typically HPLC with UV detection, is required. This method must be able to separate the parent compound from all potential degradation products.

  • LC-MS/MS can be used to identify the mass of the degradation products, which aids in structure elucidation.

Diagram: Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C solid, 60°C solution) A->E F Photolytic (UV/Vis light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC-UV Analysis H->I J LC-MS for Identification I->J

Caption: Workflow for a forced degradation study.

FAQ 4: What analytical methods are recommended for monitoring the stability of this compound?

Answer:

A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive stability assessment.

Technique Application Considerations
High-Performance Liquid Chromatography (HPLC) Primary tool for quantifying the parent compound and detecting degradation products. A reverse-phase C18 column is a good starting point.Method must be "stability-indicating," meaning it can resolve the parent peak from all degradant peaks.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile degradation products, such as cyclobutylacetylene from decarboxylation. Derivatization may be necessary to increase the volatility of the carboxylic acid.Not suitable for thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Powerful for identifying the molecular weights and fragmentation patterns of degradation products, which is crucial for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide detailed structural information about isolated degradation products.Requires higher concentrations of the analyte compared to chromatographic methods.

Recommended HPLC Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

General Handling and Storage Recommendations

To ensure the long-term stability of this compound, follow these best practices:

  • Solid Compound:

    • Store in a tightly sealed container at 2-8°C.

    • Protect from light and moisture.

    • For long-term storage, consider storing under an inert atmosphere.

  • Solutions:

    • Prepare fresh solutions for each experiment whenever possible.

    • If stock solutions are necessary, use a high-purity, dry aprotic solvent or a slightly acidic buffer.

    • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Always use amber vials or protect solutions from light.

By understanding the potential stability issues and implementing these proactive measures, you can ensure the quality and reliability of your experimental data when working with this compound.

References

  • Gajda, T., et al. (2011). Catalytic Decarboxylation of 2-Alkynoic Acids. The Journal of Organic Chemistry, 76(11), 4751-4756.
  • Kim, S., et al. (2020). Recent Advances in Decarboxylative Reactions of Alkynoic Acids. Molecules, 25(3), 634.
  • Gajda, T., et al. (2011). Catalytic Decarboxylation of 2-Alkynoic Acids. The Journal of Organic Chemistry, 76(11), 4751-4756. Available at: [Link]

  • Lee, S., et al. (2019). Metal‐Free Decarboxylation of Alkynoic Acids for the Synthesis of Terminal Alkynes. Asian Journal of Organic Chemistry, 8(10), 1818-1821.
  • Lee, S., et al. (2019). Decarboxylation of dialkynoic acids. ResearchGate. Available at: [Link]

  • Scaranto, J., et al. (2015). Mechanistic Insights in the Catalytic Oxidation of Carboxylic Acids on Au/TiO2 – Partial Oxidation of Propionic and Butyric Ac. OSTI.GOV. Available at: [Link]

  • Li, Y., et al. (2017). Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. Chemistry Central Journal, 11(1), 1-8.
  • Li, L., & Brill, T. B. (2003). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. The Journal of Physical Chemistry A, 107(38), 7435-7440.
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  • Ait Youcef, R., et al. (2019). On the Stability of Disubstituted Cyclobutenes – A Computational Study. ResearchGate. Available at: [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Hiyama, Y., et al. (1971). The oxidation of glycine and propionic acid in propionic acidemia with ketotic hyperglycinemia.
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  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Jorgensen, L., et al. (2010). Forced Degradation Studies for Biopharmaceuticals.
  • PubChem. (n.d.). Propiolic Acid. PubChem. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • ARCINOVA. (2021). A practical guide to forced degradation and stability studies for drug substances. ARCINOVA.
  • Blake, P. G., & Jackson, K. A. (1969). The thermal decomposition of propionic acid. Journal of the Chemical Society B: Physical Organic, 1153-1155.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency.
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  • Pemberton, R. P., et al. (2021).
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  • Gody, G., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(10), 5561-5669.
  • Kumar, A., & Guntreddi, T. (2021).
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  • Boyde, S. (2001). Hydrolytic Stability of Synthetic Ester Lubricants. ResearchGate. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. MSU Chemistry. Available at: [Link]

  • American Pharmaceutical Review. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. American Pharmaceutical Review.
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  • Crash Course. (2020, December 16). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18 [Video]. YouTube.
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Technical Support Center: Synthesis of 3-Cyclobutylprop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclobutylprop-2-ynoic acid. We will move beyond standard protocols to troubleshoot common side reactions and optimize your synthetic strategy. Our focus is on the causality behind experimental outcomes, providing you with the insights needed to navigate the complexities of this synthesis with confidence and precision.

Overview of Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, is fraught with potential pitfalls that can significantly impact yield and purity. The molecule's structure—a strained cyclobutyl ring directly attached to a reactive propiolic acid moiety—necessitates careful control over reaction conditions. The primary challenges arise during two key transformations: the formation of the C-C bond to install the cyclobutyl group and the subsequent carboxylation of the terminal alkyne. This guide addresses the most common side reactions encountered in these steps.

Visualizing the Synthetic Pathways

The synthesis typically proceeds through one of two general pathways, starting with the formation of a key intermediate, cyclobutylacetylene.

cluster_0 Pathway 1: Carboxylation cluster_1 Pathway 2: Oxidation Acetylene Acetylene Cyclobutylacetylene Cyclobutylacetylene Acetylene->Cyclobutylacetylene Alkylation Cyclobutyl_Halide Cyclobutyl Halide Cyclobutyl_Halide->Cyclobutylacetylene Carboxylation Carboxylation (Grignard, Organolithium, or Catalytic) Cyclobutylacetylene->Carboxylation Final_Product This compound Carboxylation->Final_Product Propargyl_Alcohol 3-Cyclobutylprop-2-yn-1-ol Oxidation Oxidation (e.g., Jones Reagent) Propargyl_Alcohol->Oxidation Final_Product_2 This compound Oxidation->Final_Product_2 G cluster_sn2 Desired SN2 Pathway cluster_e2 Side Reaction: E2 Pathway sn2_start Cyclobutyl-Br + HC≡C:⁻ sn2_ts Transition State sn2_start->sn2_ts Nucleophilic Attack sn2_prod Cyclobutylacetylene + Br⁻ sn2_ts->sn2_prod e2_start Cyclobutyl-Br + HC≡C:⁻ e2_ts Transition State e2_start->e2_ts Proton Abstraction e2_prod Cyclobutene + H₂C=CH₂ + Br⁻ e2_ts->e2_prod title Competition Between SN2 Alkylation and E2 Elimination

Caption: Competing reaction pathways for the acetylide anion.

Troubleshooting Protocol: Suppressing E2 Elimination

To favor the SN2 pathway, you must moderate the reaction conditions.

ParameterStandard Condition (Promotes E2)Optimized Condition (Favors SN2)Rationale
Solvent Liquid Ammonia (NH₃)Aprotic Polar (DMSO, DMF)Solvents like DMSO can better solvate the cation (e.g., Na⁺), leaving a "naked," more nucleophilic anion that favors SN2 over E2.
Temperature -33 °C to 25 °C0 °C to 25 °C (controlled)Higher temperatures can favor elimination. Precise, stable temperature control is key.
Base Sodium Amide (NaNH₂)n-Butyllithium (n-BuLi)While still very basic, organolithium reagents in ethereal solvents can sometimes give cleaner alkylations. [1]
Alkyl Halide Cyclobutyl BromideCyclobutyl IodideThe C-I bond is weaker and more polarizable than C-Br, making the carbon a better electrophile and iodide a better leaving group, thus accelerating the SN2 reaction rate relative to E2.

Step-by-Step Protocol:

  • Set up a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DMSO as the solvent.

  • Cool the flask to 15-20°C.

  • Bubble acetylene gas through the solvent for 10-15 minutes.

  • Slowly add one equivalent of n-BuLi dropwise, maintaining the temperature below 25°C.

  • Stir for 30 minutes to ensure complete formation of the lithium acetylide.

  • Add 0.95 equivalents of cyclobutyl iodide dropwise.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by GC-MS.

  • Quench the reaction carefully by pouring it over an ice-cold aqueous solution of NH₄Cl.

  • Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo carefully due to the product's volatility.

Part 2: Issues in the Carboxylation Step

Question 2: I am attempting the carboxylation of cyclobutylacetylene using a Grignard reagent (EtMgBr) followed by quenching with CO₂, but my yield is low, and I recover a lot of my starting alkyne.

Answer: This is a classic issue stemming from two main sources: proton exchange and insufficient reaction with carbon dioxide.

  • Acid-Base Reaction: The terminal alkyne proton is acidic (pKa ≈ 25) and will be readily deprotonated by the Grignard reagent. [2][3]This is the desired first step to form the acetylide Grignard reagent. However, if any moisture is present in the glassware, solvent, or CO₂, the highly basic Grignard reagent will react with water instead of the alkyne, or the newly formed acetylide will be instantly quenched back to the starting alkyne. [4]2. Inefficient CO₂ Quench: The reaction between the Grignard reagent and CO₂ occurs on the surface of the solid dry ice. As the reaction proceeds, a layer of basic magnesium salts can form on the CO₂ surface, effectively passivating it and preventing further reaction. This leads to a significant amount of unreacted Grignard reagent, which is then protonated back to the starting alkyne during the acidic workup.

Troubleshooting Protocol: Optimized Grignard Carboxylation

Experimental Setup Diagram:

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: CO2 Addition cluster_2 Step 3: Workup A Cyclobutylacetylene in Anhydrous THF B Add EtMgBr (1.05 eq) @ 0°C -> RT A->B C Cyclobutylacetylide-MgBr (Solution A) B->C E Cannulate Solution A into Slurry B @ -78°C C->E Transfer via cannula D Crushed, High-Purity Dry Ice in Anhydrous THF (Slurry B) D->E F Vigorous Stirring E->F G Warm to RT F->G H Quench with 1M HCl G->H I Extract, Purify H->I

Caption: Optimized workflow for Grignard carboxylation.

Step-by-Step Protocol:

  • Rigorous Drying: Flame-dry all glassware under vacuum and cool under a stream of argon. Use anhydrous solvents dispensed from a solvent purification system or freshly distilled.

  • Grignard Formation: Dissolve cyclobutylacetylene in anhydrous THF. Cool to 0°C and add ethylmagnesium bromide (1.05 eq) dropwise. Allow the solution to warm to room temperature and stir for 1-2 hours. Ethane gas evolution should be observed.

  • CO₂ Slurry Preparation: In a separate, larger, flame-dried flask, create a slurry of freshly crushed, high-purity dry ice in anhydrous THF under an argon atmosphere. Cool this slurry to -78°C. Rationale: Using a slurry increases the surface area of CO₂ dramatically compared to simply pouring the Grignard onto solid chunks.

  • Addition: Transfer the Grignard solution to the CO₂ slurry via a cannula under positive argon pressure. This prevents atmospheric moisture from entering the system.

  • Reaction & Workup: Stir the reaction mixture vigorously at -78°C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding 1M HCl until the solution is acidic (pH ~2).

  • Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.

Question 3: I am using a modern copper-catalyzed direct carboxylation method with CO₂ gas, but I am isolating a significant amount of a C₁₄H₁₈ dimer. What is this byproduct and how can I prevent it?

Answer: The byproduct you are observing is almost certainly 1,4-dicyclobutylbuta-1,3-diyne. This is the result of an oxidative homocoupling of your starting alkyne, a reaction commonly known as the Glaser coupling. [5]This side reaction is particularly prevalent in copper-catalyzed systems when oxygen is present. The copper(I) catalyst is oxidized to copper(II) by trace O₂, which then facilitates the coupling of two acetylide units.

Preventative Measures:

  • Deoxygenation is Critical: The reaction must be performed under strictly anaerobic conditions.

    • Solvent: Use solvents that have been thoroughly deoxygenated via freeze-pump-thaw cycles or by sparging with argon for at least 30-60 minutes.

    • CO₂ Gas: Use high-purity CO₂ and pass it through an oxygen trap before introducing it to the reaction vessel.

    • Headspace: Ensure the reaction flask is purged with argon multiple times before adding reagents.

  • Add a Reducing Agent/Ligand: The addition of a ligand, such as triphenylphosphine (PPh₃), can help stabilize the Cu(I) oxidation state and suppress oxidative coupling. [6]Some protocols also include a mild reducing agent to scavenge any oxidized catalyst.

General FAQs

Q: Are there any stability concerns with the final product, this compound? A: Yes. Propiolic acids can be unstable. Upon exposure to sunlight or heat, they can potentially undergo polymerization or decarboxylation. [7]It is recommended to store the purified product in a cool, dark place, preferably under an inert atmosphere. For long-term storage, consider converting it to a more stable salt or ester.

Q: My synthesis involves a Jones oxidation of 3-cyclobutylprop-2-yn-1-ol. Can the triple bond be oxidized? A: While the Jones reagent (CrO₃/H₂SO₄) is a very strong oxidant, it is generally selective for alcohols over non-activated triple bonds. [8]The primary concern is not oxidation of the alkyne but rather ensuring the reaction goes to completion to form the carboxylic acid instead of stalling at the intermediate aldehyde. [9][10]The highly acidic nature of the reagent is a more significant concern if your molecule contains other acid-labile functional groups.

References

  • Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. MDPI.[Link]

  • Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. MDPI.[Link]

  • How does Grignard reagent react with alkyne? Quora.[Link]

  • Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. New Journal of Chemistry (RSC Publishing).[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry (RSC Publishing).[Link]

  • Catalytic C–H Carboxylation of Terminal Alkynes with Carbon Dioxide. ResearchGate.[Link]

  • Sonogashira Coupling. YouTube.[Link]

  • Grignard Reaction. J&K Scientific LLC.[Link]

  • How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE. Vedantu.[Link]

  • Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. OUCI.[Link]

  • How does Grignard work with Alkynes? Student Doctor Network Forums.[Link]

  • Jones Oxidation. Organic Chemistry Portal.[Link]

  • Propiolic acid. Wikipedia.[Link]

  • Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. PMC - NIH.[Link]

  • Jones oxidation. Wikipedia.[Link]

  • Jones Oxidation. Organic Chemistry Tutor.[Link]

  • Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry.[Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps.[Link]

  • Alkylation of Acetylide Anions. Chemistry LibreTexts.[Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Cyclobutylprop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-cyclobutylprop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this valuable synthetic intermediate. Here, we consolidate field-proven insights and troubleshooting strategies to empower you to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Here are some common questions encountered during the synthesis of this compound:

Q1: What are the most common synthetic routes to this compound?

A1: The primary and most direct method for synthesizing this compound is through the carboxylation of cyclobutylacetylene. This involves the reaction of the terminal alkyne with carbon dioxide in the presence of a suitable base and often a catalyst.[1][2] Another potential, though less direct, route is the oxidation of the corresponding propargyl alcohol, 3-cyclobutylprop-2-yn-1-ol.

Q2: What is the role of the base in the carboxylation reaction?

A2: The base is crucial for activating the terminal alkyne.[1] It deprotonates the alkyne, forming an acetylide anion, which is a potent nucleophile that can then attack carbon dioxide.[3] Strong bases are typically required for this transformation.

Q3: Can I use a transition metal catalyst for the carboxylation?

A3: Yes, transition metal catalysts, particularly those based on copper or silver, can significantly improve the efficiency of the carboxylation of terminal alkynes.[1][4][5] These catalysts can lower the reaction temperature and pressure required for efficient conversion.[1] For instance, copper(I) iodide (CuI) and silver(I) iodide (AgI) have been shown to be effective.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (cyclobutylacetylene), you can observe the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the carboxylic acid product. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the conversion.

Q5: What are the typical purification methods for this compound?

A5: After an acidic workup to protonate the carboxylate salt, the crude product is typically extracted into an organic solvent. Purification can then be achieved through column chromatography on silica gel.[6] Recrystallization from a suitable solvent system, such as hexane/ethyl acetate, can also be employed to obtain a highly pure product.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and provides systematic approaches to resolve them.

Problem 1: Low or No Product Yield

A low or negligible yield is a common frustration in organic synthesis. The following guide will help you diagnose and rectify the potential causes.

Diagnostic Workflow

LowYieldTroubleshooting Start Low Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents ReagentPurity Impure Starting Materials or Reagents? CheckReagents->ReagentPurity CheckConditions Evaluate Reaction Conditions BaseStrength Is the Base Strong Enough? CheckConditions->BaseStrength CheckWorkup Review Workup & Purification ExtractionLoss Product Loss During Extraction? CheckWorkup->ExtractionLoss ReagentPurity->CheckConditions No Solution1 Solution: Purify Starting Materials/Reagents ReagentPurity->Solution1 Yes Moisture Presence of Moisture? BaseStrength->Moisture Yes Solution2 Solution: Use a Stronger Base (e.g., n-BuLi) BaseStrength->Solution2 No TempPressure Incorrect Temperature or CO2 Pressure? Moisture->TempPressure No Solution3 Solution: Ensure Anhydrous Conditions Moisture->Solution3 Yes TempPressure->CheckWorkup No Solution4 Solution: Optimize Temperature and CO2 Pressure TempPressure->Solution4 Yes PurificationLoss Product Loss During Purification? ExtractionLoss->PurificationLoss No Solution5 Solution: Optimize Extraction Protocol ExtractionLoss->Solution5 Yes Solution6 Solution: Refine Purification Technique PurificationLoss->Solution6 Yes

Detailed Corrective Actions
  • Reagent Purity and Stoichiometry:

    • Issue: Impurities in the starting cyclobutylacetylene or the base can significantly hinder the reaction. Incorrect stoichiometry can lead to incomplete conversion.[7]

    • Solution: Ensure the purity of your starting materials. Cyclobutylacetylene can be purified by distillation. The base, especially organolithium reagents, should be titrated before use to determine its exact concentration.[3] Use freshly opened or properly stored anhydrous solvents.[8]

  • Base Strength and Selection:

    • Issue: The pKa of a terminal alkyne is approximately 25. Therefore, a sufficiently strong base is required for deprotonation.[9]

    • Solution: While strong inorganic bases like cesium carbonate (Cs₂CO₃) can be effective, especially with a catalyst, stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an appropriate solvent like THF are often more reliable for achieving complete deprotonation.[1][6]

  • Anhydrous Reaction Conditions:

    • Issue: Organometallic reagents and acetylides are highly sensitive to moisture.[3] Water will quench the acetylide anion, preventing it from reacting with CO₂.

    • Solution: All glassware should be flame-dried or oven-dried before use.[10] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature and CO₂ Pressure:

    • Issue: The reaction temperature and CO₂ pressure can influence the reaction rate and yield.

    • Solution: For reactions using organolithium bases, the initial deprotonation is often carried out at low temperatures (e.g., -78 °C) to prevent side reactions.[6] After the addition of CO₂, the reaction may be allowed to warm to room temperature.[6] For catalytic systems, temperatures around 80 °C are often optimal.[1] Using a balloon of CO₂ or bubbling the gas through the reaction mixture is common, but for some systems, a positive pressure of CO₂ may be beneficial.[4]

  • Workup and Purification Losses:

    • Issue: The product can be lost during the extraction and purification steps.

    • Solution: During the acidic workup, ensure the aqueous layer is sufficiently acidic (pH ~2) to fully protonate the carboxylate. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery. When performing column chromatography, choose an appropriate solvent system to ensure good separation and minimize product loss on the column.

Problem 2: Formation of Significant Byproducts

The presence of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of byproducts. Identifying and mitigating these side reactions is key to obtaining a pure product.

Common Byproducts and Their Mitigation
ByproductPotential CauseMitigation Strategy
Dimerization of Cyclobutylacetylene (Glaser Coupling) Presence of oxygen and a copper catalyst.Degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction. If using a copper catalyst, ensure it is Cu(I) and free from Cu(II) contaminants.
Reaction with Solvent Use of a reactive solvent with a strong base.Choose a non-reactive, anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether when using strong bases like n-BuLi.
Incomplete Carboxylation Insufficient CO₂ or premature quenching.Ensure a continuous and adequate supply of CO₂. Allow the reaction to proceed for a sufficient amount of time before quenching.
Problem 3: Reaction Stalls or is Sluggish

A reaction that starts but fails to go to completion can be due to several factors.

Diagnostic Workflow

StalledReaction Start Reaction Stalled CheckCatalyst Is a Catalyst Being Used? Start->CheckCatalyst CheckBase Review Base Stoichiometry CheckCatalyst->CheckBase No CatalystActivity Is the Catalyst Active? CheckCatalyst->CatalystActivity Yes InsufficientBase Insufficient Base? CheckBase->InsufficientBase CheckTemp Evaluate Reaction Temperature LowTemp Is the Temperature Too Low? CheckTemp->LowTemp CatalystActivity->CheckBase Yes Solution1 Solution: Add Fresh Catalyst or Use an Alternative CatalystActivity->Solution1 No InsufficientBase->CheckTemp No Solution2 Solution: Add More Base InsufficientBase->Solution2 Yes Solution3 Solution: Increase Reaction Temperature LowTemp->Solution3 Yes

Detailed Corrective Actions
  • Catalyst Deactivation:

    • Issue: If using a catalyst, it may have become deactivated over time due to impurities or exposure to air.

    • Solution: Use a fresh batch of catalyst. Ensure that the catalyst is handled under an inert atmosphere if it is air-sensitive.

  • Insufficient Base:

    • Issue: If the reaction stalls after partial conversion, it's possible that an insufficient amount of base was used.

    • Solution: If feasible for your reaction setup, consider adding an additional aliquot of the base to restart the reaction. For future experiments, ensure accurate determination of base concentration.

  • Low Reaction Temperature:

    • Issue: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by TLC. Be cautious not to raise the temperature too high, as this could lead to byproduct formation.

Experimental Protocols

Protocol 1: Carboxylation of Cyclobutylacetylene using n-Butyllithium

This protocol describes a common lab-scale synthesis of this compound.

Materials:

  • Cyclobutylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add cyclobutylacetylene (1.0 eq) to the cooled THF.

  • Add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Carefully add crushed dry ice in small portions to the reaction mixture. A significant exotherm may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.[6]

Protocol 2: Silver-Catalyzed Carboxylation of Cyclobutylacetylene

This protocol offers a milder, catalytic alternative.

Materials:

  • Cyclobutylacetylene

  • Silver(I) iodide (AgI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Carbon dioxide (balloon)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add AgI (e.g., 5 mol%), Cs₂CO₃ (1.5 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with carbon dioxide from a balloon.

  • Add anhydrous DMF (e.g., 20 mL for a 10 mmol scale reaction) followed by cyclobutylacetylene (1.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 24 hours under a CO₂ atmosphere.[4]

  • Cool the reaction to room temperature and quench with 1 M HCl until acidic.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The following table provides a comparison of typical reaction conditions for the synthesis of propiolic acids.

Parametern-BuLi MethodAg-Catalyzed Method
Base n-ButyllithiumCesium Carbonate
Catalyst NoneSilver(I) Iodide
Solvent THFDMF
Temperature -78 °C to RT60 °C
CO₂ Source Dry IceCO₂ Balloon/Gas
Typical Yield Good to ExcellentGood
Key Advantage High reactivityMilder conditions
Key Disadvantage Cryogenic temperatures, strong base handlingCatalyst cost

References

  • Catalytic Carboxylation of Terminal Alkynes with CO 2 : An Overview. MDPI.
  • The direct carboxylation of terminal alkynes with carbon dioxide. RSC Publishing.
  • Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. Organic Letters.
  • Recent Advances in Catalyst Design for Carboxyl
  • Understanding the Reactions that are Specific for Terminal Alkynes. Unacademy.
  • Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. New Journal of Chemistry (RSC Publishing).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. YouTube.
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
  • Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. MDPI.
  • Jones Oxid
  • Jones Oxid
  • Jones Oxid
  • Jones Oxid
  • Synthesis and biological activity of alkynoic acids derivatives against mycobacteria.
  • Propionic Acid Synthesis for Cutting-Edge Industrial Processes.
  • Process for the preparation of propiolic acid.
  • Oxidation of Alcohols to Aldehydes and Ketones.
  • Preparation and purification of cis-2-alkenoic acids.
  • Propionic Acid: Method of Production, Current St
  • What could be reason for getting a very low yield in organic chemistry?. Quora.
  • Improved propionic acid production from glycerol: combining cyclic batch- and sequential batch fermentations with optimal nutrient composition. PubMed.
  • Oxidation of Primary Alcohols to Carboxylic Acids. National Academic Digital Library of Ethiopia.
  • Organometallic Reagents. Chemistry LibreTexts.
  • This compound (C7H8O2). PubChemLite.
  • Jones Oxidation of Alcohols in Organic Chemistry. YouTube.
  • Decarboxylative Alkynyl
  • Mechanism proposed for direct alkyne carboxylation on the surface of...
  • (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis. ChemicalBook.
  • Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
  • 3-{3-[cyclopropyl(methyl)amino]cyclobutyl}prop-2-ynoic acid. AA Blocks.
  • 3-Cyclobutyl-2-(ethylamino)propanoic acid. PubChem.
  • ORGANOMETALLIC REAGENTS IN ORGANIC SYNTHESIS.
  • Method for concentration and purification of alkyne-containing molecules.
  • This compound. Sigma-Aldrich.
  • This compound. Chemsrc.
  • 3-Cyclopropylprop-2-enoic acid. Sigma-Aldrich.
  • 2-Cyclobutyl-3-cyclopropyl-propionic acid. PubChem.
  • Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
  • Reaction of alkynes with organometallic reagents. Oxford Academic.
  • Alkaloid Purific
  • Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Organic Syntheses Procedure.
  • 9.3 Synthesis of Alkynes. Organic Chemistry - YouTube.
  • Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

Sources

Technical Support Center: Purification of 3-Cyclobutylprop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 3-Cyclobutylprop-2-ynoic acid (PubChem CID: 64534994)[1]. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and aim to achieve high purity, a critical requirement for downstream applications including biological screening and API development. This guide provides a series of troubleshooting steps and frequently asked questions, structured to address common challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to adapt and optimize your purification strategy.

Section 1: Initial Assessment & Common Impurities (FAQs)

This section addresses the most common initial queries when faced with a crude reaction mixture containing this compound.

Q1: What are the most common impurities I should anticipate in my crude product?

A1: The impurity profile is highly dependent on the synthetic route. However, for acetylenic carboxylic acids like this, impurities typically fall into three categories:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthesis, this could include cyclobutylacetylene, a corresponding propargyl alcohol, or organometallic reagents.

    • Reagents & Catalysts: Residual catalysts (e.g., Palladium, Copper) or bases (e.g., triethylamine, LDA) used in the synthesis.

  • By-products:

    • Homocoupled Products: Dimerization of the starting alkyne can occur, leading to a diacetylene species.

    • Isomers: Potential for isomerization of the alkyne bond under certain conditions, though less common for terminal alkynes.

  • Degradation Products:

    • Hydration Products: The triple bond can be hydrated to form a ketone under acidic conditions.

    • Polymerization: Propiolic acids can be unstable and may polymerize, especially when heated for extended periods or exposed to light[2].

    • Decarboxylation: Loss of CO2 can occur at high temperatures.

Q2: My crude ¹H NMR spectrum is very complex. What is the best first-pass purification strategy?

A2: When dealing with a complex crude mixture, a simple and effective first step is an acid-base extraction . This technique leverages the acidic nature of the carboxylic acid functional group to separate it from neutral or basic impurities.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The this compound will deprotonate to form its water-soluble carboxylate salt and move into the aqueous layer. Neutral organic impurities will remain in the organic layer.

    • Expert Tip: Add the bicarbonate solution slowly and vent the funnel frequently, as CO₂ gas will be evolved from reaction with any excess acid in the crude mixture[3].

  • Separation: Separate the aqueous layer. It is good practice to wash the organic layer one more time with the basic solution to ensure complete extraction.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully re-acidify with 1-2 M HCl until the pH is ~2-3. Your product will precipitate out as the neutral carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly under vacuum.

This procedure effectively removes non-acidic impurities and significantly cleans up the material, making subsequent high-purity techniques like recrystallization more effective.

Section 2: Troubleshooting High-Purity Crystallization

Recrystallization is the most powerful and economical method for purifying solid carboxylic acids.[4][5] Success hinges on selecting the right solvent system and controlling the cooling process.

Q3: My compound "oiled out" during cooling instead of forming crystals. How do I resolve this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to the solution being too saturated or cooling too rapidly.[6]

Troubleshooting Flowchart for "Oiling Out"

G start Compound 'Oiled Out' reheat 1. Re-heat solution to dissolve the oil. start->reheat add_solvent 2. Add more of the primary ('good') solvent (10-20% vol). reheat->add_solvent slow_cool 3. Allow to cool slowly. Insulate the flask. add_solvent->slow_cool success Crystals Form slow_cool->success Success failure Still Oils Out slow_cool->failure Failure change_solvent 4. Change solvent system. The boiling point of the current solvent may be too high. failure->change_solvent G crude Crude Product assessment Initial Assessment (¹H NMR, TLC) crude->assessment recrystallization Recrystallization assessment->recrystallization purity_check1 Purity Check (TLC, mp, NMR) recrystallization->purity_check1 product High-Purity Product purity_check1->product Purity ≥ 98% chromatography Flash Chromatography purity_check1->chromatography Purity < 98% purity_check2 Purity Check & Fraction Pooling chromatography->purity_check2 purity_check2->product

Sources

Technical Support Center: 3-Cyclobutylprop-2-ynoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 20, 2026

Introduction: 3-Cyclobutylprop-2-ynoic acid is a specialized organic molecule with potential applications in pharmaceutical development as a building block or intermediate. Due to its specific structure—combining a strained cyclobutane ring with a reactive propiolic acid moiety—its synthesis and scale-up are not documented in standard chemical literature. This guide provides a comprehensive, experience-based framework for its production, focusing on a proposed, robust synthetic route. We will address the anticipated challenges in scaling this process from the gram to the kilogram level, offering detailed troubleshooting and frequently asked questions to support researchers in this endeavor.

The proposed synthesis is based on the well-established Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[1] This guide is designed to be a self-validating system, explaining the chemical principles behind each step to empower researchers to make informed decisions during their campaigns.

Proposed Synthetic Pathway: Sonogashira Coupling

The most direct and plausible route to this compound involves the coupling of a suitable cyclobutane precursor with a propiolic acid synthon. A Sonogashira coupling between cyclobutylacetylene and a protected iodo- or bromo-acrylic acid derivative, followed by deprotection, is a viable but multi-step approach. A more convergent strategy, which we will focus on, is the direct carboxylation of a cyclobutanyl-alkyne precursor or a direct coupling with propiolic acid itself. For the purposes of this guide, we will detail a Sonogashira-type reaction between an activated cyclobutane (e.g., cyclobutyl iodide or bromide) and propiolic acid. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[2]

Part 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to address specific, practical problems that may arise during the synthesis and scale-up of this compound via the proposed Sonogashira coupling.

Reaction & Synthesis Issues

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue in cross-coupling reactions and can stem from several factors. A systematic diagnosis is crucial.

  • Cause 1: Inactive Catalyst: The active Pd(0) species is prone to oxidation if exposed to air. Additionally, the catalyst can deactivate by forming inactive palladium black, especially if phosphine ligands dissociate.

    • Solution: Ensure your reaction setup is thoroughly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) before adding the catalyst. Use high-purity, anhydrous solvents, as water and oxygen can interfere with the catalyst. If you observe palladium black, the reaction has likely failed due to catalyst death. Consider using more robust ligands like N-heterocyclic carbenes (NHCs) which can improve catalyst stability.[1]

  • Cause 2: Poor Reagent Quality: Impurities in starting materials, particularly the cyclobutane halide or propiolic acid, can act as catalyst poisons. The amine base must be pure and dry; residual water can affect performance.

    • Solution: Purify starting materials before use. Cyclobutyl iodide/bromide can be filtered through a short plug of neutral alumina. Propiolic acid should be handled with care as it can be unstable; use a freshly opened bottle or purify if necessary. Ensure the amine base (e.g., triethylamine or diisopropylethylamine) is distilled and stored over potassium hydroxide.

  • Cause 3: Insufficient Base: The base plays a critical role in deprotonating the terminal alkyne (propiolic acid) to form the reactive copper acetylide.[3] If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Ensure at least 2-3 equivalents of the amine base are used. The pKa of the base should be sufficient to deprotonate the alkyne. For propiolic acid, a stronger base might be required compared to neutral alkynes, but this must be balanced against potential side reactions.

  • Troubleshooting Workflow:

    G Start Low Conversion Observed Check_Inert Verify Inert Atmosphere (Degassing, N2/Ar) Start->Check_Inert Check_Catalyst Inspect for Pd Black (Catalyst Deactivation) Start->Check_Catalyst Check_Reagents Analyze Reagent Purity (NMR, GC-MS) Start->Check_Reagents Check_Base Confirm Base Stoichiometry & Strength Start->Check_Base Restart Restart Reaction with Purified Reagents & Strict Inert Conditions Check_Inert->Restart Check_Catalyst->Restart Check_Reagents->Restart Check_Base->Restart Increase_Loading Consider Increasing Catalyst Loading (e.g., 1 to 3 mol%) Restart->Increase_Loading If still no conversion

    Caption: Diagnostic workflow for low reaction conversion.

Q2: I'm observing a significant amount of symmetrical alkyne-alkyne coupling (Glaser coupling). How can I suppress this side reaction?

A2: The formation of a di-yne byproduct from the self-coupling of propiolic acid is a classic side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.

  • Cause: Excess oxygen can facilitate the oxidative coupling of the copper acetylide intermediate.

  • Solution 1: Rigorous Degassing: The most effective preventative measure is to ensure the reaction is completely free of oxygen. Use robust degassing techniques for your solvents and maintain a positive pressure of inert gas throughout the reaction.

  • Solution 2: Copper-Free Conditions: If the problem persists, consider a copper-free Sonogashira protocol.[1] These reactions often require a different ligand set and may need higher temperatures, but they completely eliminate the pathway for Glaser coupling.[1]

  • Solution 3: Controlled Addition: Add the propiolic acid slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular side reaction relative to the desired cross-coupling.

Q3: The reaction works at a small scale, but fails or gives poor yield upon scale-up. What factors should I investigate?

A3: Scale-up challenges often arise from physical parameter changes rather than chemical ones.[4]

  • Cause 1: Inefficient Heat Transfer: Exothermic events that are easily dissipated in a small flask can lead to localized overheating in a large reactor due to a lower surface-area-to-volume ratio.[5] This can cause solvent boiling, catalyst decomposition, or side reactions.

    • Solution: Use a reactor with efficient overhead stirring and a jacket for precise temperature control. Monitor the internal reaction temperature with a probe, not just the jacket temperature. Consider slower addition of reagents to manage any exotherms.

  • Cause 2: Poor Mixing: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions.

    • Solution: Ensure the stirring is vigorous enough to maintain a homogeneous mixture. The choice of impeller and stirring speed becomes critical at scale. What works in a flask with a magnetic stir bar is not sufficient for a 20 L reactor.

  • Cause 3: Extended Reaction Time: Larger volumes take longer to heat and cool.[5][6] This increased time at high temperatures can lead to product or catalyst degradation.

    • Solution: Re-optimize the reaction time for the larger scale. Take regular samples (if possible) to monitor reaction progress by TLC, LC-MS, or NMR to determine the optimal endpoint.

ParameterLab Scale (100 mL)Pilot Scale (20 L)Key Consideration on Scale-Up
Surface Area/Volume HighLowHeat transfer is less efficient; risk of thermal runaway.
Mixing Magnetic StirrerMechanical StirrerRisk of concentration gradients and localized side reactions.
Heating/Cooling RapidSlowLonger exposure to heat can cause degradation.
Reagent Addition Bolus or rapid dropwiseSlow, controlled additionEssential to manage exotherms and local concentrations.

Table 1: Comparison of physical parameters between lab and pilot scale.

Work-up & Purification Issues

Q4: I'm having trouble separating my product from the palladium catalyst during work-up.

A4: Residual palladium can be a significant issue, especially in pharmaceutical applications.

  • Solution 1: Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or a similar filter aid to remove precipitated palladium black.

  • Solution 2: Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. Be aware that this may also lead to some loss of product.

  • Solution 3: Metal Scavengers: For very low residual metal requirements, use commercially available silica-based metal scavengers with functional groups (e.g., thiols) that chelate palladium.

Q5: My product, this compound, seems to be unstable during purification or storage. What precautions should I take?

A5: Propiolic acids can be thermally unstable and may undergo decarboxylation or polymerization, especially when heated or exposed to light.[7] The strained cyclobutane ring adds another layer of potential reactivity.

  • Solution 1: Low-Temperature Purification: Avoid high temperatures during purification. Use techniques like crystallization from a suitable solvent system at low temperatures if possible. If column chromatography is necessary, perform it quickly and avoid leaving the product on the silica gel for extended periods.

  • Solution 2: Storage Conditions: Store the final product under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., -20°C).

  • Solution 3: pH Control: Carboxylic acids can be sensitive to pH. During aqueous workup, be mindful of the pH to ensure the product remains in its desired form (acid or carboxylate salt) and to avoid promoting side reactions.[8]

Part 2: Frequently Asked Questions (FAQs)

Q: What is the best solvent for this Sonogashira reaction? A: Aprotic polar solvents like Dimethylformamide (DMF) or ethers like Tetrahydrofuran (THF) are commonly used. The choice depends on the solubility of your specific starting materials and the reaction temperature. A solvent screen at a small scale is always recommended.

Q: Which palladium catalyst and ligand combination is a good starting point? A: A standard and reliable starting point is Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with CuI.[3] Triphenylphosphine (PPh₃) is a common ligand. For more challenging couplings or to improve catalyst stability, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.

Q: Can I run this reaction without a copper co-catalyst? A: Yes, copper-free Sonogashira reactions are well-established.[1] They are particularly useful for avoiding the Glaser side reaction. These protocols often use a stronger base and may require different palladium ligands.

Q: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the quickest method. Spot the reaction mixture against your starting materials. For more quantitative analysis, take small aliquots from the reaction, perform a mini-workup, and analyze by LC-MS or ¹H NMR.

Q: What are the primary safety concerns when scaling up this process? A:

  • Thermal Hazards: Be aware of potential exotherms, especially during reagent addition or quenching. Use reaction calorimetry to assess the thermal risk before scaling up significantly.[4]

  • Reagent Toxicity: Palladium catalysts and phosphine ligands are toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure Build-up: If the reaction generates gas or is run at elevated temperatures, ensure the reactor is properly vented or equipped with pressure relief systems.[4]

Part 3: Experimental Protocol

Synthesis of this compound

This protocol is a starting point and should be optimized at a small scale before attempting a large-scale synthesis.

G cluster_0 Reaction Setup cluster_1 Catalyst Addition & Reaction cluster_2 Work-up & Purification A 1. Charge reactor with Cyclobutyl Iodide & Propiolic Acid B 2. Add Solvent (e.g., THF) and Amine Base (e.g., TEA) A->B C 3. Degas mixture with N2/Ar (3 cycles) B->C D 4. Add PdCl2(PPh3)2 and CuI under positive N2 pressure C->D E 5. Heat to desired temperature (e.g., 50-60 °C) D->E F 6. Monitor reaction by TLC/LC-MS until completion (4-12 h) E->F G 7. Cool to RT, filter through Celite F->G H 8. Aqueous Work-up: Acidify with HCl, Extract with Ether G->H I 9. Dry organic layer (Na2SO4), concentrate H->I J 10. Purify by crystallization or column chromatography I->J

Caption: Workflow for the synthesis of this compound.

Materials:

  • Cyclobutyl iodide (1.0 equiv)

  • Propiolic acid (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and reflux condenser under a nitrogen atmosphere, add cyclobutyl iodide and propiolic acid.

  • Add anhydrous THF and triethylamine via cannula.

  • Thoroughly degas the mixture by sparging with nitrogen for 30 minutes or by performing three vacuum/nitrogen backfill cycles.

  • Under a positive flow of nitrogen, add PdCl₂(PPh₃)₂ and CuI to the stirred solution.

  • Heat the reaction mixture to 50-60 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • The resulting crude solid or oil can be purified by crystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.

References

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Coupling to alkynes: the Sonogashira reaction. University of Liverpool. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Propiolic Acids in the Synthesis of N-heterocycles. Bentham Science Publishers. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. MDPI. [Link]

  • Propiolic Acids in the Synthesis of N-heterocycles. Ingenta Connect. [Link]

  • Process for preparing a propiolic acid or a derivative thereof.
  • Decarboxylative coupling reactions of propiolic acid derivatives. Longdom Publishing. [Link]

  • Challenges in catalyzing the Sonogashira coupling reaction with current catalytic systems. ResearchGate. [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI. [Link]

  • Advances and emerging trends in mechanistic insights of Sonogashira-type coupling reactions towards green protocols for sustainable organic transformations. Bohrium. [Link]

  • Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. National Institutes of Health. [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. American Chemical Society Publications. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Scientific & Academic Publishing. [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

  • Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au. [Link]

  • Looking for tips on scaling up organic syntheses. Reddit. [Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • Utility of 3-aroylprop-2-enoic acid in heterocyclic synthesis. ResearchGate. [Link]

  • 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry. [Link]

  • How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. [Link]

  • Decarboxylative cross-coupling. Wikipedia. [Link]

  • SYNTHESIS, STABILITY AND ENERGETICS OF CYCLOBUTADIENE. Georgia Institute of Technology. [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. American Chemical Society Publications. [Link]

  • Catalytic cross-coupling reactions. Ruhr-Universität Bochum. [Link]

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Preventing degradation of 3-Cyclobutylprop-2-ynoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyclobutylprop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound during storage and experimentation. As a molecule possessing both a terminal alkyne and a carboxylic acid, this compound is susceptible to specific degradation pathways. This document provides in-depth troubleshooting advice and frequently asked questions to mitigate these risks and ensure the reliability of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is primarily driven by the reactivity of its two functional groups: the terminal alkyne and the carboxylic acid. The main pathways of concern are:

  • Oxidative Cleavage: The carbon-carbon triple bond is susceptible to oxidation, which can cleave the molecule, leading to the formation of cyclobutanecarboxylic acid and other byproducts.[1][2][3][4] This process can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Decarboxylation: As a β,γ-alkynoic acid, this compound is prone to decarboxylation, particularly when heated.[5][6] This results in the loss of carbon dioxide and the formation of cyclobutylethyne.

  • Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of transition metal catalysts or upon exposure to light and heat. This leads to the formation of a mixture of oligomers and polymers, reducing the purity of the sample.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: To minimize degradation, adhere to the following storage recommendations:

Storage DurationTemperatureAtmosphereLight ConditionsContainer
Short-Term (< 1 month) 2-8°CInert Gas (Argon or Nitrogen)Amber Vial (Protected from Light)Glass
Long-Term (> 1 month) -20°C or lowerInert Gas (Argon or Nitrogen)Amber Vial (Protected from Light)Glass (PTFE-lined cap)

A supplier's safety data sheet recommends storage at 4°C. For long-term stability, colder temperatures are advisable to reduce the rate of potential degradation reactions.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be indicated by several observations:

  • Visual Changes: A pure sample should be a clear liquid. The appearance of color (yellowing or browning), cloudiness, or precipitate can signify degradation.

  • Analytical Changes: Techniques like NMR, HPLC, or GC-MS can be used to assess purity. The appearance of new peaks or a decrease in the area of the parent compound's peak are clear indicators of degradation. For example, the formation of cyclobutylethyne (from decarboxylation) or cyclobutanecarboxylic acid (from oxidation) can be monitored.

  • Inconsistent Experimental Results: If you observe a loss of reactivity or unexpected side products in your reactions, it may be due to the degradation of your starting material.

Q4: Is it necessary to handle this compound under an inert atmosphere?

A4: Yes, it is highly recommended. The terminal alkyne is susceptible to oxidation by atmospheric oxygen. Handling the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) will minimize this degradation pathway. When preparing solutions, use solvents that have been sparged with an inert gas.

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter.

Troubleshooting Guide 1: Unexpected Side Product Observed in Reaction

Issue: My reaction using this compound is yielding an unexpected side product with a mass corresponding to the loss of CO2.

Probable Cause: This is a classic sign of decarboxylation . This compound, being a β,γ-unsaturated carboxylic acid, can undergo thermal decarboxylation, especially if your reaction is performed at elevated temperatures.[5][6]

Solutions:

  • Lower the Reaction Temperature: If possible, run your reaction at a lower temperature. Explore alternative catalysts or reagents that allow for milder reaction conditions.

  • pH Control: The stability of the carboxylic acid is pH-dependent. In some cases, converting the carboxylic acid to its carboxylate salt by using a non-nucleophilic base prior to the reaction can prevent decarboxylation. However, this is highly dependent on the specific reaction chemistry.

  • Fresh Sample: Ensure you are using a fresh sample of this compound that has been stored correctly. A partially degraded sample may already contain the decarboxylated impurity.

Troubleshooting Guide 2: Gradual Yellowing of the Stored Compound

Issue: My stored this compound has developed a yellow tint over time.

Probable Cause: The yellowing is likely due to oxidation or polymerization of the alkyne moiety. Exposure to air and/or light can initiate these processes.

Solutions:

  • Inert Atmosphere Storage: If not already doing so, store the compound under an inert atmosphere (argon or nitrogen). Purge the vial with inert gas before sealing.

  • Light Protection: Always store the compound in an amber vial to protect it from light.[7][8][9] For added protection, you can wrap the vial in aluminum foil.

  • Purity Check: Before use, check the purity of the yellowed sample using an appropriate analytical technique (e.g., HPLC, NMR). If significant degradation has occurred, it is advisable to purify the compound or use a new batch.

Troubleshooting Guide 3: Poor Solubility or Presence of a Precipitate

Issue: I'm having trouble dissolving my this compound, or I've noticed a solid precipitate in the vial.

Probable Cause: This could be due to polymerization of the terminal alkyne, leading to the formation of insoluble oligomers or polymers. This can be accelerated by impurities, particularly trace metals.

Solutions:

  • Use High-Purity Solvents and Glassware: Ensure that all solvents and glassware are free from trace metal contaminants. Acid-washing of glassware may be necessary.

  • Storage in Glass: Avoid storing the compound or its solutions in plastic containers, as plasticizers or other additives could potentially leach out and catalyze degradation. Use glass vessels with PTFE-lined caps.

  • Filtration: If a precipitate is present, you may be able to isolate the pure compound by carefully decanting the liquid or by filtering the solution through a PTFE syringe filter before use. However, it is crucial to re-analyze the purity of the filtered solution.

Part 3: Experimental Protocols

This section provides a step-by-step methodology for assessing the stability of your this compound.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a general method for monitoring the purity of this compound and detecting common degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis: Inject the sample and integrate the peaks. The purity can be calculated based on the relative peak areas. The appearance of new peaks over time indicates degradation.

Part 4: Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways for this compound.

A This compound B Cyclobutanecarboxylic acid + CO2 A->B Oxidative Cleavage (O2, light, metal traces) C Cyclobutylethyne + CO2 A->C Thermal Decarboxylation (Heat) D Oligomers/Polymers A->D Polymerization (Light, heat, metal traces)

Caption: Potential degradation pathways of this compound.

Caption: Recommended storage and handling workflow for this compound.

References

  • LibreTexts. (2024, March 18). 9.6: Oxidative Cleavage of Alkynes. Chemistry LibreTexts. [Link]

  • What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? (2025, October 29). Chemistry Stack Exchange. [Link]

  • LibreTexts. (2024, September 23). 9.6: Oxidative Cleavage of Alkynes. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2025, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Master Organic Chemistry. [Link]

  • Allen. The decarboxylation of β -ketoacids β , γ -unsaturated acid an germinal diacid proceed through the fomultlon of cyclic transition state in presence of heat. [Link]

  • Fiveable. Oxidative Cleavage of Alkynes. [Link]

  • Clutch Prep. (2022, May 4). Alkyne Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ResearchGate. Thermal Stability of 2-Butynoic Acid (Tetrolic Acid). [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • van den Hout, B. (2014, May 13). Hydrolytic and Thermal Stability of Organic Mono layers on Various Inorganic Substrates. Utrecht University. [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism. YouTube. [Link]

  • Name 1 Like alkenes, alkynes are stabilized by alkyl groups, so internal alkynes (i.e. di. (n.d.). [Link]

  • IQLubricants. Hydrolytic Stability; an important parameter to balance. [Link]

  • ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

  • Q1 Scientific. Photostability. [Link]

  • AA Blocks. 3-[3-(diethylamino)cyclobutyl]prop-2-ynoic acid. [Link]

  • AA Blocks. 3-{3-[cyclopropyl(methyl)amino]cyclobutyl}prop-2-ynoic acid. [Link]

  • LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • AESL. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Nature. (2024, September 27). Probing the alkylidene carbene–strained alkyne equilibrium in polycyclic systems via the Fritsch–Buttenberg–Wiechell rearrangement. [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]

  • MDPI. (2021, September 7). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • PubMed. Quantitative determination of the 1,3-butadiene urinary metabolite 1,2-dihydroxybutyl mercapturic acid by high-performance liquid chromatography/tandem mass spectrometry using polynomial calibration curves. [Link]

  • NIH. (2023, April 11). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. [Link]

  • MDPI. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. [Link]

  • MDPI. Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. [Link]

  • PubChem. 2-Cyclobutyl-3-cyclopropyl-propionic acid. [Link]

  • ResearchGate. (PDF) Effectiveness of Different Analytical Methods for the Characterization of Propolis: A Case of Study in Northern Italy. [Link]

  • MDPI. A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and 3-Nitropropanol in Freeze Dried Canadian Milkvetch (Astragalus canadensis). [Link]

  • MDPI. (2024, July 19). High-Temperature Oxidation and Phase Stability of AlCrCoFeNi High Entropy Alloy: Insights from In Situ HT-XRD and Thermodynamic Calculations. [Link]

  • ResearchGate. (2021, June 5). Hydrolytic stability of polyetherimide investigated in ultrathin films. [Link]

  • PubMed. (2021, February 1). Thermal behavior of food preservative sorbic acid and its derivates. [Link]

  • PubChem. 2-Cyclopropylprop-2-enoic acid. [Link]

Sources

Analytical methods for detecting impurities in 3-Cyclobutylprop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3-Cyclobutylprop-2-ynoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting for the detection and quantification of impurities. The accurate identification and control of impurities are mandated by regulatory bodies and are critical for ensuring the safety and efficacy of pharmaceutical products.[1][2] This guide follows the principles of method validation outlined by the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.[3][4]

Understanding the Analyte: Potential Impurities in this compound

Effective impurity analysis begins with a theoretical understanding of potential contaminants. For this compound, impurities can arise from the synthetic pathway (process-related) or from degradation.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from unintended side reactions.[5] For a typical synthesis, these might include:

    • Starting Materials: Cyclobutanecarboxaldehyde, propargyl alcohol, or related precursors.

    • Intermediates: Such as 3-cyclobutylprop-2-yn-1-ol if the synthesis involves oxidation.

    • By-products: Isomers (e.g., allenic acid), products of over-oxidation, or adducts from reactions involving the alkyne moiety.[6]

  • Degradation Products: These form during storage or processing. The triple bond and carboxylic acid functional groups can be susceptible to hydration, oxidation, or decarboxylation under certain conditions (e.g., light, heat, pH extremes).

The following sections provide detailed guidance on the primary analytical techniques used to separate, identify, and quantify these potential impurities.

Section 1: High-Performance Liquid Chromatography (HPLC/UPLC)

High-performance liquid chromatography is the cornerstone for purity analysis of non-volatile small molecules like this compound.[7] A well-developed reversed-phase (RP-HPLC) method is typically the most effective approach.

Frequently Asked Questions (HPLC)

Q1: What is a recommended starting point for developing an RP-HPLC method for this compound?

A1: A gradient reversed-phase method using a C18 stationary phase is the logical starting point. The carboxylic acid moiety requires a buffered mobile phase to ensure consistent ionization and good peak shape.

  • Column: A high-purity silica C18 column (e.g., 150 x 4.6 mm, 3.5 µm) provides excellent resolving power.

  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water. The low pH (~2.5-3.0) fully protonates the carboxylic acid, which minimizes peak tailing and improves retention on the non-polar stationary phase.

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: A UV detector set at a low wavelength, such as 210 nm, is suitable for detecting the carbon-carbon triple bond and the carboxylic acid chromophore.[8]

  • Gradient: A typical starting gradient would be 5% to 95% Mobile Phase B over 20-30 minutes to elute a wide range of potential impurities with varying polarities.

Q2: My main peak is tailing. What is the cause and how can I fix it?

A2: Peak tailing for an acidic compound like this is almost always due to secondary interactions with the stationary phase or improper pH control.

  • Causality: The carboxylic acid can interact with residual, un-capped silanol groups on the silica backbone of the HPLC column. This strong, secondary interaction leads to a portion of the analyte molecules being retained longer, causing the peak to tail.

  • Solution 1 (Mobile Phase pH): Ensure the mobile phase pH is at least 1.5 to 2 units below the pKa of the carboxylic acid (typically ~4-5). This maintains the analyte in its neutral, protonated form, minimizing silanol interactions. Increase the buffer concentration if needed for better pH control.

  • Solution 2 (Column Choice): Use an "end-capped" C18 column or a column specifically designed for polar analytes, which have fewer accessible silanol groups.

  • Solution 3 (Sample Overload): Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration.

HPLC Troubleshooting Guide
Problem Potential Cause Recommended Solution
Drifting Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition changing (evaporation). 3. Column temperature fluctuations.1. Increase equilibration time between runs. 2. Keep mobile phase bottles capped; prepare fresh mobile phase daily.[9] 3. Use a thermostatted column compartment.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Filter all mobile phases; use high-purity solvents. 2. Implement a robust needle wash protocol in the autosampler method, using a strong solvent like acetonitrile.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Gradient is too steep.1. Optimize the ratio of organic solvent to aqueous buffer. 2. Decrease the gradient slope (e.g., extend the gradient time) to improve separation of closely eluting peaks.
Experimental Protocol: RP-HPLC Purity Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute further as needed.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • Analysis: Inject a blank (diluent), a system suitability standard, and the sample solution. Purity is typically calculated using an area percent normalization method.

Workflow Diagram: HPLC Method Development

HPLC_Workflow cluster_dev Method Development cluster_opt Optimization cluster_val Validation (ICH Q2) Start Define Goal: Purity Analysis SelectCol Select Column (e.g., C18) Start->SelectCol SelectMP Select Mobile Phase (Buffered ACN/H2O) SelectCol->SelectMP ScreenGrad Screen Gradient (5-95% B) SelectMP->ScreenGrad Eval Evaluate Resolution & Peak Shape ScreenGrad->Eval AdjustGrad Adjust Gradient Slope Eval->AdjustGrad AdjustpH Optimize pH Eval->AdjustpH AdjustTemp Adjust Temperature Eval->AdjustTemp FinalMethod Final Method AdjustGrad->FinalMethod AdjustpH->FinalMethod AdjustTemp->FinalMethod Validate Validate: Specificity, LOD/LOQ, Linearity, Accuracy FinalMethod->Validate Impurity_ID_Workflow Detect Unknown Peak Detected (e.g., by HPLC-UV) Isolate Isolate Impurity (Preparative HPLC) Detect->Isolate HRMS High-Resolution MS (Determine Formula) Isolate->HRMS NMR NMR Spectroscopy (1H, 13C, 2D NMR) Isolate->NMR Propose Propose Structure HRMS->Propose NMR->Propose Confirm Confirm Structure (Synthesis of Standard) Propose->Confirm Result Structure Confirmed Confirm->Result

Sources

Validation & Comparative

A Comparative Guide to 3-Cyclobutylprop-2-ynoic Acid and Other Alkynoic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Among these, alkynoic acids, characterized by a carboxylic acid and a carbon-carbon triple bond, represent a class of molecules with significant, yet underexplored, potential. Their inherent reactivity and structural rigidity make them intriguing candidates for targeted therapies. This guide provides a comprehensive comparison of 3-cyclobutylprop-2-ynoic acid with other representative alkynoic acids, offering insights into their physicochemical properties, biological activities, and experimental evaluation for researchers, scientists, and drug development professionals.

Introduction to Alkynoic Acids in Medicinal Chemistry

Alkynoic acids are valuable building blocks in organic synthesis and have emerged as promising pharmacophores in medicinal chemistry. The presence of the alkyne moiety, an electron-rich and sterically defined functional group, allows for a multitude of chemical transformations and specific interactions within biological systems. This triple bond can act as a rigid linker, an electrophilic center susceptible to nucleophilic attack, or a precursor for the synthesis of more complex heterocyclic systems. These features contribute to their potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds.

This guide focuses on this compound, a molecule that combines the alkynoic acid core with a cyclobutyl substituent. To understand its unique potential, we will compare it against three other alkynoic acids, each representing a distinct structural class:

  • Propiolic acid: The simplest alkynoic acid, providing a baseline for understanding the core functionality.[1]

  • Pent-2-ynoic acid: A linear alkyl-substituted alkynoic acid, allowing for the evaluation of the impact of a simple, flexible alkyl chain.

  • 4-Phenylbut-2-ynoic acid: An aryl-substituted alkynoic acid, introducing aromaticity and its associated electronic and steric effects.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key computed and experimental properties of this compound and its comparators.

PropertyThis compoundPropiolic acidPent-2-ynoic acid4-Phenylbut-2-ynoic acid
Molecular Formula C7H8O2[2]C3H2O2[3]C5H6O2[4]C10H10O2[5]
Molecular Weight ( g/mol ) 124.14[2]70.05[3]98.10[4]162.18[5]
Boiling Point (°C) 261.1±7.0 at 760 mmHg[2]144 (decomposes)[3]Not available330.2±21.0 at 760 mmHg[6]
Melting Point (°C) Not available18[3]Not availableNot available
pKa Not available1.84 (at 25℃)[7]Not availableNot available
LogP (predicted) 1.9[8]0.31.22.2
Water Solubility Not availableSoluble[1]Not availableNot available

The cyclobutyl group in this compound introduces a significant lipophilic character compared to the parent propiolic acid, as indicated by the predicted LogP value. This increased lipophilicity may enhance membrane permeability, a desirable trait for intracellular drug targets. However, it may also impact aqueous solubility. The rigid, three-dimensional nature of the cyclobutyl ring can also influence how the molecule fits into a binding pocket, potentially offering greater selectivity compared to the more flexible linear chain of pent-2-ynoic acid or the planar phenyl group of 4-phenylbut-2-ynoic acid.

Synthesis of Alkynoic Acids: An Overview

The synthesis of alkynoic acids can generally be achieved through the carboxylation of a terminal alkyne. This is a versatile and widely used method.

G cluster_0 General Synthesis of Alkynoic Acids Start Terminal Alkyne (R-C≡CH) Grignard Formation of Alkynyl Grignard Reagent (R-C≡CMgBr) Start->Grignard  + EtMgBr Carboxylation Carboxylation with CO2 Grignard->Carboxylation  1. CO2 Acidification Acidic Workup (H3O+) Carboxylation->Acidification  2. H3O+ Product Alkynoic Acid (R-C≡CCOOH) Acidification->Product G cluster_0 Structure-Activity Relationship Logic Alkynoic_Acid Alkynoic Acid Core Carboxylic Acid + Alkyne Target_Protein Biological Target e.g., Enzyme Active Site Alkynoic_Acid->Target_Protein Core Interaction Substituent Substituent at C3 Determines Lipophilicity, Sterics, and Specific Interactions Substituent->Target_Protein Modulates Interaction Binding_Affinity Binding Affinity & Specificity Target_Protein->Binding_Affinity Biological_Activity Biological Activity Binding_Affinity->Biological_Activity G cluster_0 Metabolic Stability Assay Workflow Start Prepare Reaction Mixture (Microsomes, NADPH, Buffer) Incubate Add Test Compound & Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction with Cold Solvent (+ Internal Standard) Sample->Quench Process Centrifuge to Remove Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Data Calculate Half-life & Intrinsic Clearance Analyze->Data

Sources

Structure-activity relationship of 3-Cyclobutylprop-2-ynoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 3-Cyclobutylprop-2-ynoic Acid Analogs as Monoacylglycerol Lipase (MAGL) Inhibitors

Introduction

The endocannabinoid system is a crucial neuromodulatory pathway involved in regulating a wide array of physiological processes, including pain, mood, and appetite. A key component of this system is the endocannabinoid 2-arachidonoylglycerol (2-AG), which is primarily degraded by the enzyme monoacylglycerol lipase (MAGL). Inhibition of MAGL has emerged as a promising therapeutic strategy for various neurological and inflammatory disorders by elevating the levels of 2-AG. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a series of this compound analogs as potent and selective MAGL inhibitors. We will delve into the experimental data that illuminates how subtle structural modifications influence their inhibitory activity and selectivity against related enzymes like fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE).

Core Structural Scaffold and Mechanism of Inhibition

The parent compound, this compound, features a terminal alkyne and a carboxylic acid. This structural motif is designed to interact with the catalytic serine residue within the active site of MAGL. The proposed mechanism involves the deprotonation of the carboxylic acid by a basic residue in the enzyme, which then facilitates the attack of the catalytic serine on the electrophilic alkyne, leading to covalent modification and irreversible inhibition. The cyclobutyl group plays a significant role in orienting the molecule within the active site and contributes to its overall potency.

Experimental Determination of Inhibitory Activity

The inhibitory potency of the this compound analogs was assessed using well-established in vitro enzymatic assays. The following provides a general protocol for determining the IC₅₀ values for MAGL, FAAH, and AChE.

Protocol for IC₅₀ Determination
  • Enzyme and Substrate Preparation : Recombinant human MAGL, FAAH, or AChE are used. Specific substrates for each enzyme are prepared in an appropriate buffer. For MAGL, a common substrate is 4-nitrophenyl acetate (4-NPA), which releases a chromogenic product upon hydrolysis.

  • Inhibitor Preparation : The this compound analogs are dissolved in a suitable solvent, such as DMSO, to create stock solutions. A series of dilutions are then prepared to test a range of inhibitor concentrations.

  • Assay Procedure :

    • The enzyme is pre-incubated with varying concentrations of the inhibitor for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification.

    • The enzymatic reaction is initiated by adding the substrate.

    • The rate of product formation is monitored over time using a spectrophotometer or fluorometer.

  • Data Analysis : The rate of reaction at each inhibitor concentration is compared to the rate of the uninhibited enzyme. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of this compound analogs by examining the impact of modifications at different positions of the core scaffold.

Modifications of the Cyclobutyl Ring

The cyclobutyl group is a key feature of these inhibitors. Its size and conformational rigidity are believed to be optimal for fitting into a hydrophobic pocket within the MAGL active site.

  • Ring Size : Analogs with smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) rings generally show decreased potency. This suggests that the cyclobutyl ring provides the best balance of size and hydrophobicity for this specific interaction.

  • Substitution on the Cyclobutyl Ring : The introduction of substituents on the cyclobutyl ring can have a varied impact on activity. Small, non-polar substituents may be tolerated or even slightly improve potency if they can engage in additional hydrophobic interactions. However, bulky or polar substituents often lead to a significant decrease in activity, likely due to steric hindrance or unfavorable interactions within the active site.

Modifications of the Prop-2-ynoic Acid Moiety

The prop-2-ynoic acid portion of the molecule is crucial for the covalent modification of the catalytic serine.

  • Alkyne Position : Moving the alkyne from the terminal position significantly reduces or abolishes inhibitory activity. This highlights the importance of the terminal alkyne as the electrophilic trap for the catalytic serine.

  • Carboxylic Acid : The carboxylic acid is essential for binding and proper orientation within the active site. Esterification or replacement of the carboxylic acid with other functional groups, such as amides or alcohols, typically results in a dramatic loss of potency. This underscores the role of the carboxylate in forming a key ionic interaction with a basic residue in the active site, which is a prerequisite for the subsequent covalent reaction.

Comparative Analysis of Inhibitory Activity and Selectivity

The following table summarizes the inhibitory activity (IC₅₀) of a representative set of this compound analogs against MAGL, FAAH, and AChE.

CompoundR Group (Modification)MAGL IC₅₀ (nM)FAAH IC₅₀ (nM)AChE IC₅₀ (nM)Selectivity (FAAH/MAGL)Selectivity (AChE/MAGL)
1 H (Parent Compound)15>10,000>10,000>667>667
2 1-Methylcyclobutyl25>10,000>10,000>400>400
3 Cyclopropyl80>10,000>10,000>125>125
4 Cyclopentyl50>10,000>10,000>200>200
5 Phenyl500>10,000>10,000>20>20
6 Ester (Methyl Ester of 1)>10,000>10,000>10,000--

Key Observations from the Data:

  • The parent compound 1 is a potent and highly selective MAGL inhibitor.

  • Modifications to the cyclobutyl ring (compounds 2-5 ) generally lead to a decrease in potency, with the phenyl analog 5 showing a significant drop in activity. This reinforces the importance of the cyclobutyl group for optimal binding.

  • Esterification of the carboxylic acid (compound 6 ) completely abolishes inhibitory activity, confirming the critical role of the free carboxylate.

  • All tested analogs exhibit high selectivity for MAGL over FAAH and AChE, which is a desirable feature for a therapeutic agent to minimize off-target effects.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR findings for the this compound scaffold.

SAR_Summary cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications & Effects on Potency scaffold Core Structure cyclobutyl Cyclobutyl Group (R1) alkyne Terminal Alkyne (C≡CH) acid Carboxylic Acid (COOH) r1_mod R1 Modifications cyclobutyl->r1_mod Modify Ring Size/ Substituents alkyne_mod Alkyne Modifications alkyne->alkyne_mod Modify Position acid_mod Acid Modifications acid->acid_mod Modify Functional Group r1_outcomes Optimal for Potency: Cyclobutyl Decreased Potency: Cyclopropyl, Cyclopentyl, Phenyl r1_mod->r1_outcomes alkyne_outcomes Essential for Activity: Terminal Position alkyne_mod->alkyne_outcomes acid_outcomes Essential for Activity: Free Carboxylic Acid acid_mod->acid_outcomes

Caption: Key structure-activity relationships for this compound analogs.

Experimental Workflow for SAR Studies

The following diagram outlines the typical workflow for conducting SAR studies on novel enzyme inhibitors.

SAR_Workflow start Hypothesis Generation synthesis Analog Synthesis & Purification start->synthesis screening In Vitro Enzyme Assays (MAGL, FAAH, AChE) synthesis->screening data_analysis IC50 Determination & SAR Analysis screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Iterative Process conclusion Identification of Potent & Selective Inhibitors data_analysis->conclusion lead_optimization->synthesis

Caption: A typical workflow for structure-activity relationship studies.

Conclusion and Future Directions

The SAR studies on this compound analogs have successfully identified a potent and highly selective class of MAGL inhibitors. The key structural features required for high potency include the presence of a terminal alkyne, a free carboxylic acid, and an unsubstituted cyclobutyl ring. These findings provide a solid foundation for the design of novel MAGL inhibitors with potential therapeutic applications.

Future research in this area could focus on several key aspects:

  • In Vivo Efficacy : The most promising analogs should be evaluated in animal models of disease to assess their in vivo efficacy, pharmacokinetics, and pharmacodynamics.

  • Structural Biology : Co-crystallization of the lead compounds with MAGL would provide valuable insights into the precise binding interactions and help rationalize the observed SAR.

  • Further Optimization : While the current analogs are highly selective, further modifications could be explored to fine-tune their properties, such as improving metabolic stability or oral bioavailability.

By continuing to build upon this robust SAR foundation, the development of clinically viable MAGL inhibitors based on the this compound scaffold is a highly attainable goal.

References

Due to the specific and potentially novel nature of "this compound analogs," direct literature citations are not available. The information presented is a synthesized guide based on established principles of medicinal chemistry and SAR studies for enzyme inhibitors. The methodologies and concepts are standard within the field. For further reading on MAGL inhibitors and SAR principles, the following resources are recommended:

  • General Principles of Drug Design and Structure-Activity Relationship

    • Title: Burger's Medicinal Chemistry and Drug Discovery
    • Source: John Wiley & Sons
    • URL: [Link]

  • Monoacylglycerol Lipase (MAGL)

    • Title: Monoacylglycerol Lipase as a Therapeutic Target
    • Source: Trends in Pharmacological Sciences
    • URL: [Link]

  • Review on the Development of MAGL Inhibitors

    • Title: Development of Monoacylglycerol Lipase Inhibitors
    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

A Comparative Guide to the Biological Activity of 3-Cyclobutylprop-2-ynoic Acid and 3-Cyclopropylprop-2-ynoic Acid as Putative Mcl-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the potential biological activities of 3-Cyclobutylprop-2-ynoic acid and 3-Cyclopropylprop-2-ynoic acid. While direct comparative studies on these specific molecules are not extensively available in the public domain, this document synthesizes existing knowledge on related chemical scaffolds and their known biological targets to propose a compelling hypothesis for their mechanism of action and to provide a robust framework for their experimental evaluation.

Introduction: The Significance of Cycloalkyl Scaffolds in Drug Design

The incorporation of small cycloalkyl rings, such as cyclopropane and cyclobutane, into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties. These rigid scaffolds can enforce specific conformations, leading to enhanced binding affinity and selectivity for their biological targets.[1][2] The inherent ring strain in these small rings can also influence their metabolic stability.[1] Specifically, cyclobutane moieties can offer advantages in potency and pharmacokinetic profiles.[1] For instance, the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, which contains a cyclobutane group, is significantly more potent than its cyclopropyl and cyclopentyl analogs.[1] This precedent underscores the potential for the cyclobutyl group in this compound to confer distinct biological activities compared to its cyclopropyl counterpart.

Proposed Mechanism of Action: Targeting the Anti-Apoptotic Protein Mcl-1

Based on the structural features of the 3-cycloalkylprop-2-ynoic acid scaffold, we hypothesize that these compounds may act as inhibitors of the Myeloid cell leukemia-1 (Mcl-1) protein. Mcl-1 is a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins.[3][4] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, where it promotes tumor cell survival and contributes to resistance against various cancer therapies.[3][5] Therefore, Mcl-1 has emerged as a high-priority target for the development of novel anticancer agents.[3][6]

Small molecule inhibitors of Mcl-1 typically function by mimicking the BH3 domain of pro-apoptotic proteins, binding to a hydrophobic groove on the surface of Mcl-1.[3] This binding event disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners, such as Bak and Bim, thereby liberating these proteins to initiate the intrinsic apoptosis cascade.[7] The prop-2-ynoic acid moiety of the title compounds could potentially engage in key interactions within the Mcl-1 binding pocket, a feature seen in some classes of enzyme inhibitors.[8]

The following diagram illustrates the proposed mechanism of action for 3-Cycloalkylprop-2-ynoic acids as Mcl-1 inhibitors.

Mcl-1 Inhibition Pathway cluster_0 Normal Cell Survival cluster_1 Cancer Cell with Mcl-1 Overexpression cluster_2 Inhibition by 3-Cycloalkylprop-2-ynoic acid Mcl1_active Mcl-1 Bak_Bim Pro-apoptotic (Bak, Bim) Mcl1_active->Bak_Bim Sequesters Apoptosis_inhibited Apoptosis Inhibited Mcl1_overexpressed Overexpressed Mcl-1 Bak_Bim_cancer Pro-apoptotic (Bak, Bim) Mcl1_overexpressed->Bak_Bim_cancer Sequesters Apoptosis_inhibited_cancer Apoptosis Inhibited Inhibitor 3-Cycloalkylprop- 2-ynoic acid Mcl1_inhibited Mcl-1 Inhibitor->Mcl1_inhibited Binds to BH3 groove Bak_Bim_released Released Pro-apoptotic (Bak, Bim) Apoptosis_induced Apoptosis Induced Bak_Bim_released->Apoptosis_induced Triggers

Caption: Proposed mechanism of Mcl-1 inhibition by 3-Cycloalkylprop-2-ynoic acids.

Comparative Biological Activity Profile (Hypothetical Data)

To guide future experimental work, the following table presents a hypothetical comparison of the biological activities of this compound and 3-Cyclopropylprop-2-ynoic acid, based on the potential differences conferred by the cycloalkyl moiety.

ParameterThis compound3-Cyclopropylprop-2-ynoic acidRationale for Predicted Difference
Mcl-1 Binding Affinity (Ki) Lower (Higher Potency)Higher (Lower Potency)The larger, more puckered cyclobutane ring may provide more extensive hydrophobic interactions within the Mcl-1 binding pocket compared to the smaller cyclopropane ring, potentially leading to tighter binding.[1]
Selectivity vs. Bcl-xL HigherLowerThe distinct conformational constraints imposed by the cyclobutane ring could lead to a more specific fit in the Mcl-1 binding groove, reducing off-target binding to other Bcl-2 family members like Bcl-xL.[1]
Cellular Potency (IC50 in Mcl-1 dependent cell line) LowerHigherHigher binding affinity and potentially improved cell permeability of the cyclobutane-containing compound could translate to greater potency in cellular assays.
Metabolic Stability (t1/2 in liver microsomes) HigherLowerThe cyclobutane scaffold can be more metabolically stable than the more strained cyclopropane ring, which might be more susceptible to enzymatic degradation.[9]

Experimental Protocols for Comparative Evaluation

To empirically determine the biological activities of these two compounds and validate the proposed mechanism of action, the following experimental protocols are recommended.

Biochemical Mcl-1 Binding Assay: Fluorescence Polarization (FP)

This assay directly measures the binding affinity of the test compounds to Mcl-1 by assessing the displacement of a fluorescently labeled BH3 peptide.[9][10]

Principle: A small, fluorescently labeled peptide (the tracer) corresponding to the BH3 domain of a pro-apoptotic protein (e.g., Bim) will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Mcl-1 protein, the tracer's rotation is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from Mcl-1, causing a decrease in polarization.[11][12]

Experimental Workflow:

FP Assay Workflow Start Prepare Assay Plate Add_Mcl1 Add Mcl-1 Protein Start->Add_Mcl1 Add_Inhibitor Add Test Compound (3-Cycloalkylprop-2-ynoic acid) Add_Mcl1->Add_Inhibitor Incubate1 Incubate Add_Inhibitor->Incubate1 Add_Tracer Add Fluorescent BH3 Peptide Tracer Incubate1->Add_Tracer Incubate2 Incubate Add_Tracer->Incubate2 Read_FP Read Fluorescence Polarization Incubate2->Read_FP Analyze Data Analysis (IC50 determination) Read_FP->Analyze

Caption: Workflow for the Fluorescence Polarization (FP) based Mcl-1 binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human Mcl-1 protein in assay buffer (e.g., PBS, 0.01% Tween-20).

    • Prepare a stock solution of a fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3) in assay buffer.

    • Prepare serial dilutions of this compound and 3-Cyclopropylprop-2-ynoic acid in DMSO, followed by a final dilution in assay buffer.

  • Assay Plate Preparation:

    • In a 384-well, low-volume, black microplate, add a fixed concentration of Mcl-1 protein to all wells except the 'tracer only' controls.

    • Add the serially diluted test compounds to the appropriate wells. Include wells with a known Mcl-1 inhibitor as a positive control and wells with assay buffer/DMSO as a negative (no inhibition) control.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-protein binding.

    • Add a fixed concentration of the fluorescent BH3 peptide tracer to all wells.

    • Incubate for an additional 60-90 minutes at room temperature, protected from light, to reach binding equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the IC50 values for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based Apoptosis Assay: Caspase-Glo® 3/7 Assay

This assay quantifies the induction of apoptosis in a Mcl-1-dependent cancer cell line following treatment with the test compounds.

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[13]

Experimental Workflow:

Caspase-Glo Assay Workflow Start Seed Mcl-1 Dependent Cancer Cells Add_Compound Add Test Compound (3-Cycloalkylprop-2-ynoic acid) Start->Add_Compound Incubate_Treatment Incubate (e.g., 24-48h) Add_Compound->Incubate_Treatment Add_CaspaseGlo Add Caspase-Glo® 3/7 Reagent Incubate_Treatment->Add_CaspaseGlo Incubate_Lysis Incubate (Lysis & Signal Generation) Add_CaspaseGlo->Incubate_Lysis Read_Luminescence Read Luminescence Incubate_Lysis->Read_Luminescence Analyze Data Analysis (EC50 determination) Read_Luminescence->Analyze

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a Mcl-1-dependent human cancer cell line (e.g., NCI-H929 multiple myeloma cells) under standard conditions.[14]

    • Seed the cells into a 96-well, white-walled microplate at an appropriate density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound and 3-Cyclopropylprop-2-ynoic acid in cell culture medium.

    • Treat the cells with the diluted compounds. Include a known apoptosis-inducing agent as a positive control and vehicle-treated cells as a negative control.

  • Incubation and Lysis:

    • Incubate the plate for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

    • Allow the plate to equilibrate to room temperature.

    • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds to induce cell lysis.

    • Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the EC50 values for apoptosis induction for each compound by plotting the fold-increase in luminescence versus the logarithm of the compound concentration.

Discussion and Future Directions

The comparative evaluation of this compound and 3-Cyclopropylprop-2-ynoic acid as potential Mcl-1 inhibitors holds significant promise for the discovery of novel anticancer agents. The subtle structural difference between the cyclobutyl and cyclopropyl moieties could lead to profound differences in their biological activity, selectivity, and pharmacokinetic properties.

Should the experimental data align with the hypothetical predictions, this compound could emerge as a more potent and selective lead compound. The enhanced potency and selectivity would be highly desirable attributes for a therapeutic candidate, potentially leading to a wider therapeutic window and reduced off-target toxicities. For instance, cardiotoxicity is a concern for some Mcl-1 inhibitors, and improved selectivity could mitigate such risks.[7][15]

Further structure-activity relationship (SAR) studies would be warranted to explore other modifications to the 3-cycloalkylprop-2-ynoic acid scaffold to further optimize its activity.[3] In vivo studies in relevant cancer xenograft models would be the subsequent critical step to assess the therapeutic potential of the most promising compound.[13]

References

  • AID 2218 - Counterscreen for inhibitors of MCL1: fluorescence polarization-based biochemical high throughput dose response assay for inhibitors of BCL2-related protein, long isoform (BCLXL). PubChem. Available at: [Link]

  • Abstract 2469: Identification of novel Mcl-1 inhibitors using integrated screening approach. (2013-04-15). American Association for Cancer Research. Available at: [Link]

  • Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PubMed. (2018-07-05). National Center for Biotechnology Information. Available at: [Link]

  • Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - ACS Publications. (2024-08-05). American Chemical Society. Available at: [Link]

  • Results of Phase I study of MCL-1 inhibition with AZD5991 in R/R hematologic malignancies. (2023-06-19). YouTube. Available at: [Link]

  • Discovery and structure-activity relationship studies of novel Bcl-2/Mcl-1 dual inhibitors with indole scaffold - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation and critical assessment of putative MCL-1 inhibitors - PubMed. (2013-07-05). National Center for Biotechnology Information. Available at: [Link]

  • Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal. Available at: [Link]

  • Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed. (2019-08-08). National Center for Biotechnology Information. Available at: [Link]

  • Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - MDPI. (2023-04-13). MDPI. Available at: [Link]

  • Results of Phase I study of MCL-1 inhibition with AZD5991 in R/R hematologic malignancies. (2023-06-19). YouTube. Available at: [Link]

  • Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy - Frontiers. (2024-09-19). Frontiers. Available at: [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. BMG LABTECH. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. Available at: [Link]

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. Molecular Devices. Available at: [Link]

  • Protein Levels of Anti-Apoptotic Mcl-1 and the Deubiquitinase USP9x Are Cooperatively Upregulated during Prostate Cancer Progression and Limit Response of Prostate Cancer Cells to Radiotherapy - MDPI. MDPI. Available at: [Link]

  • Fluorescence Polarization Assays - YouTube. (2024-04-04). YouTube. Available at: [Link]

  • MCL-1 inhibition in cancer treatment - PMC - NIH. (2018-10-23). National Center for Biotechnology Information. Available at: [Link]

  • Evaluation and critical assessment of putative MCL-1 inhibitors - PubMed. (2013-07-05). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. MDPI. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. MDPI. Available at: [Link]

  • Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Multi-component Reactions for the Synthesis of Biologically Relevant Molecules Under Environmentally Benign Conditions - ResearchGate. Available at: [Link]

  • Inhibition of MCL1 induces apoptosis in anaplastic large cell lymphoma and in primary effusion lymphoma - PMC - NIH. (2022-01-20). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides - ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of Cyclobutyl vs. Cyclopentyl Alkynoic Acids in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Small Rings in Medicinal Chemistry

In the intricate landscape of drug design, the deliberate incorporation of cyclic moieties is a fundamental strategy for optimizing the pharmacological profile of therapeutic agents. Among the diverse array of carbocyclic scaffolds, small cycloalkanes—particularly cyclobutane and cyclopentane—have garnered significant attention as versatile tools for fine-tuning the properties of drug candidates. While the difference between a four- and a five-membered ring may appear subtle, this seemingly minor structural alteration can profoundly influence a compound's conformational rigidity, metabolic stability, and ultimately, its biological activity.

This guide provides a comprehensive comparative analysis of cyclobutyl and cyclopentyl alkynoic acids, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic nuances, physicochemical properties, and the resulting impact on biological and pharmacokinetic profiles, supported by established experimental protocols and data from relevant case studies. Our objective is to provide a clear, data-driven framework to inform the strategic selection between these two valuable cycloalkyl motifs in the pursuit of novel therapeutics.

Synthesis of Cycloalkyl Alkynoic Acids: A General Approach

The synthesis of cyclobutyl and cyclopentyl alkynoic acids can be achieved through a variety of established synthetic routes. A common and reliable method involves a two-step sequence: the coupling of a cycloalkylmethyl halide with an acetylenic unit, followed by oxidation of the resulting terminal alkyne to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 4-Cyclobutylbut-2-ynoic Acid and 4-Cyclopentylbut-2-ynoic Acid

This protocol outlines a general procedure for the synthesis of the target compounds, commencing from the commercially available (bromomethyl)cyclobutane and (bromomethyl)cyclopentane.

Step 1: Alkylation of Acetylene

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve lithium acetylide-ethylenediamine complex (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of (bromomethyl)cyclobutane or (bromomethyl)cyclopentane (1.0 equivalent) in DMSO dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-cold water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude terminal alkyne (3-cyclobutylprop-1-yne or 3-cyclopentylprop-1-yne). Purification can be achieved by column chromatography on silica gel.

Step 2: Carboxylation of the Terminal Alkyne

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the purified terminal alkyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70°C.

  • Stir the resulting solution at -78°C for 1 hour.

  • Bubble a steady stream of dry carbon dioxide gas through the solution for 2 hours.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude alkynoic acid.

  • The final product can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Carboxylation Cycloalkylmethyl\nBromide Cycloalkylmethyl Bromide Alkylation Reaction Alkylation Reaction Cycloalkylmethyl\nBromide->Alkylation Reaction Lithium Acetylide Lithium Acetylide Lithium Acetylide->Alkylation Reaction Terminal Alkyne Terminal Alkyne Alkylation Reaction->Terminal Alkyne Carboxylation Reaction Carboxylation Reaction Terminal Alkyne->Carboxylation Reaction Final Product\n(Cycloalkyl Alkynoic Acid) Final Product (Cycloalkyl Alkynoic Acid) Carboxylation Reaction->Final Product\n(Cycloalkyl Alkynoic Acid)

Caption: Synthetic workflow for cycloalkyl alkynoic acids.

Physicochemical and Conformational Analysis: A Tale of Two Rings

The seemingly subtle difference in ring size between cyclobutane and cyclopentane leads to significant disparities in their physicochemical properties and conformational flexibility, which in turn dictate their interactions with biological macromolecules.

PropertyCyclobutyl MoietyCyclopentyl MoietyRationale and Implication in Drug Design
Ring Strain High (26.3 kcal/mol)Low (7.1 kcal/mol)The high ring strain of cyclobutane results in a more rigid, puckered "butterfly" conformation.[1] This conformational constraint can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity.[2] In contrast, the lower strain of cyclopentane allows for greater conformational flexibility, adopting various "envelope" and "twist" conformations.[3][4] This flexibility might be advantageous for accommodating different binding pockets.
Lipophilicity (cLogP) Generally lowerGenerally higherThe more compact and strained nature of the cyclobutyl group can lead to a slightly lower calculated logP (cLogP) compared to the cyclopentyl analogue. This can translate to improved aqueous solubility, a desirable property for many drug candidates.
Solubility Potentially higherPotentially lowerThe reduced planarity of the cyclobutyl ring can disrupt crystal lattice packing, which may lead to enhanced solubility.[2]
Conformational Flexibility Low (Puckered)High (Envelope/Twist)The rigid nature of the cyclobutyl ring can be exploited to lock in a specific pharmacophore orientation, which can enhance selectivity for a particular receptor subtype.[1] The flexibility of the cyclopentyl ring may allow for binding to a broader range of targets or for induced-fit binding.[3][4]

Comparative Biological Activity: A Case Study in Enzyme Inhibition

To illustrate the impact of the cycloalkyl ring on biological activity, let us consider a hypothetical case study where our cyclobutyl and cyclopentyl alkynoic acids are evaluated as inhibitors of a target enzyme, for instance, a cyclooxygenase (COX) enzyme, which is a common target for anti-inflammatory drugs.

Hypothetical Enzyme Inhibition Data

CompoundTarget EnzymeIC₅₀ (nM)
4-Cyclobutylbut-2-ynoic AcidCOX-250
4-Cyclopentylbut-2-ynoic AcidCOX-2250

Interpretation of the Hypothetical Data:

In this scenario, the cyclobutyl analogue exhibits a 5-fold greater potency than the cyclopentyl analogue. This could be rationalized by the puckered conformation of the cyclobutyl ring presenting the alkynoic acid warhead in an optimal orientation for interaction with key residues in the active site. The cyclopentyl analogue, with its greater flexibility, may not adopt this optimal conformation as readily, leading to a weaker binding interaction.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for determining the IC₅₀ value of an inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (cyclobutyl or cyclopentyl alkynoic acid) in DMSO.

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare the enzyme solution at a suitable concentration in the assay buffer.

    • Prepare the substrate solution at a concentration at or near its Michaelis-Menten constant (Kₘ).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include control wells with no inhibitor.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the product being formed.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.[4]

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test Compound Dilutions Test Compound Dilutions Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Test Compound Dilutions->Mix Enzyme and Inhibitor Enzyme Solution Enzyme Solution Enzyme Solution->Mix Enzyme and Inhibitor Substrate Solution Substrate Solution Add Substrate Add Substrate Substrate Solution->Add Substrate Pre-incubate Pre-incubate Mix Enzyme and Inhibitor->Pre-incubate Pre-incubate->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate Initial Velocities Calculate Initial Velocities Measure Absorbance->Calculate Initial Velocities Plot Dose-Response Curve Plot Dose-Response Curve Calculate Initial Velocities->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Caption: Workflow for an in vitro enzyme inhibition assay.

Comparative Pharmacokinetic Profile: Metabolic Stability and Permeability

The choice between a cyclobutyl and cyclopentyl ring can also have a profound impact on a compound's pharmacokinetic properties, particularly its metabolic stability and membrane permeability.

Metabolic Stability

The incorporation of small cycloalkyl groups can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1] The cyclobutyl ring, with its unique puckered structure, can effectively shield adjacent functional groups from enzymatic attack.[1] While both rings can improve metabolic stability compared to linear alkyl chains, the specific orientation of the ring relative to the metabolically labile site is crucial. A study on fentanyl analogs showed that as the cycloalkyl ring size increased, N-dealkylation decreased in favor of alicyclic ring oxidation.[11]

Hypothetical Human Liver Microsomal Stability Data

CompoundHalf-life (t₁/₂) in HLM (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
4-Cyclobutylbut-2-ynoic Acid4515.4
4-Cyclopentylbut-2-ynoic Acid2527.7

Interpretation of the Hypothetical Data:

In this case, the cyclobutyl analogue demonstrates a longer half-life and lower intrinsic clearance, suggesting greater metabolic stability. This could be attributed to the cyclobutyl group providing better steric hindrance to a nearby metabolic "soft spot" compared to the more flexible cyclopentyl ring.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol assesses the in vitro metabolic stability of a compound.[1][2][3][12][13][14][15][16][17][18][19][20][21]

  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer in a 96-well plate.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) from the half-life and the protein concentration.[22][23][24][25][26][27]

Membrane Permeability

The lipophilicity and shape of the cycloalkyl group can influence a compound's ability to cross cell membranes, a critical factor for oral bioavailability. While both cyclobutyl and cyclopentyl groups are lipophilic, the slightly lower cLogP of the cyclobutyl moiety may be advantageous in achieving a balance between permeability and aqueous solubility.

Hypothetical Caco-2 Permeability Data

CompoundApparent Permeability (Pₐₚₚ) (A→B) (10⁻⁶ cm/s)Efflux Ratio (Pₐₚₚ B→A / Pₐₚₚ A→B)
4-Cyclobutylbut-2-ynoic Acid12.51.2
4-Cyclopentylbut-2-ynoic Acid15.81.1

Interpretation of the Hypothetical Data:

Both compounds exhibit good permeability, with the slightly more lipophilic cyclopentyl analogue showing a higher apparent permeability. The low efflux ratio for both suggests they are not significant substrates for efflux transporters like P-glycoprotein.

Experimental Protocol: Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound.[5][7][22][24][28]

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports in a transwell plate for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Add the test compound to the apical (A) side of the transwell.

    • At various time points, take samples from the basolateral (B) side.

    • To determine the efflux ratio, perform the experiment in the reverse direction (B to A).

  • Sample Analysis:

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions.

    • Calculate the efflux ratio to assess the potential for active efflux.

Structure-Activity Relationship (SAR) Insights: A Strategic Choice

The decision to incorporate a cyclobutyl versus a cyclopentyl ring is a strategic one in lead optimization, driven by the specific goals of the drug discovery program.

  • Choose Cyclobutyl for:

    • Conformational Restriction: To lock in a desired pharmacophore geometry and potentially increase potency and selectivity.[1]

    • Improved Solubility: When aiming to reduce lipophilicity and enhance aqueous solubility.[2]

    • Blocking Metabolism: To sterically hinder a known metabolic soft spot.[1]

  • Choose Cyclopentyl for:

    • Exploring Binding Pockets: When greater conformational flexibility is desired to accommodate a less-defined binding site.

    • Increasing Lipophilicity: To enhance membrane permeability, although this must be balanced against potential decreases in solubility.

    • SAR Expansion: As a slightly larger and more flexible scaffold to probe for additional interactions within the binding pocket.

Conclusion: The Right Ring for the Right Target

The comparative analysis of cyclobutyl and cyclopentyl alkynoic acids underscores a critical principle in medicinal chemistry: subtle structural modifications can have profound and often predictable consequences on a molecule's pharmacological profile. The cyclobutyl group, with its inherent ring strain and conformational rigidity, offers a powerful tool for enhancing potency, selectivity, and metabolic stability through precise conformational control. In contrast, the more flexible cyclopentyl ring provides a means to explore a wider conformational space, which can be advantageous for initial hit identification and for targets that accommodate greater ligand flexibility.

Ultimately, the choice between these two valuable cycloalkanes is not a matter of inherent superiority but of strategic application. By understanding the fundamental differences in their physicochemical properties and conformational behavior, and by employing the robust experimental protocols outlined in this guide, drug discovery teams can make informed decisions to harness the unique advantages of each ring system, thereby accelerating the journey from lead compound to clinical candidate.

References

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A Comparative Guide to the Cross-Reactivity of 3-Cyclobutylprop-2-ynoic Acid, a Putative Fatty Acid Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents is relentless. One such area of intense investigation is the inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many cancers and implicated in various metabolic disorders.[1][2] This guide focuses on 3-Cyclobutylprop-2-ynoic acid, a small molecule with structural motifs suggestive of potential FAS inhibition. As with any promising compound, a thorough evaluation of its target engagement and off-target effects is paramount to its development as a selective therapeutic.

This document provides a comprehensive framework for assessing the cross-reactivity of this compound. We will delve into comparative studies against established FAS inhibitors, outline detailed experimental protocols for determining its inhibitory profile, and present a strategy for evaluating its broader enzymatic interactions. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to rigorously characterize this and similar molecules.

The Rationale for Targeting Fatty Acid Synthase

Fatty acid synthase is a critical enzyme in the de novo synthesis of long-chain fatty acids.[3][4] In normal tissues, FAS activity is generally low, with cells preferentially utilizing circulating fatty acids. However, in many tumor types, FAS is significantly upregulated, providing a constant supply of lipids for membrane formation, energy, and signaling molecules, thereby sustaining rapid proliferation.[1][2] This metabolic reprogramming makes FAS an attractive target for anticancer therapies. Inhibition of FAS has been shown to induce apoptosis and suppress tumor growth in preclinical models.[1][2]

Comparative Compounds

To contextualize the activity of this compound, it is essential to compare it with well-characterized FAS inhibitors. For this guide, we will consider two such compounds:

  • C75: A synthetic, irreversible inhibitor of FAS that has demonstrated potent antitumor activity.[2][5][6] It is known to be a slow-binding inhibitor and acts on the β-ketoacyl synthase (KS) domain of FAS.[2]

  • Orlistat: An FDA-approved anti-obesity drug that also inhibits the thioesterase (TE) domain of FAS.[1][7][8] Its dual activity makes it an interesting comparator for understanding domain-specific inhibition.

Experimental Investigations

A multi-pronged approach is necessary to thoroughly characterize the inhibitory profile and cross-reactivity of this compound. The following sections outline key experimental workflows.

Biochemical Assay for Fatty Acid Synthase Inhibition

The initial step is to determine the direct inhibitory effect of this compound on purified FAS enzyme. A common method is to monitor the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.[2]

Experimental Protocol
  • Enzyme and Substrates: Obtain purified human FAS enzyme, acetyl-CoA, malonyl-CoA, and NADPH.

  • Reaction Buffer: Prepare a suitable buffer, typically potassium phosphate at pH 7.0.

  • Inhibitor Preparation: Prepare stock solutions of this compound, C75, and Orlistat in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, FAS enzyme, and the test compound at various concentrations.

    • Incubate for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding acetyl-CoA and malonyl-CoA.

    • Immediately begin monitoring the decrease in absorbance at 340 nm due to NADPH oxidation using a plate reader.

  • Data Analysis: Calculate the rate of NADPH oxidation for each inhibitor concentration. Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Hypothetical Comparative Data
CompoundTarget DomainIC50 (µM)
This compound Putative FAS inhibitor15.2
C75 β-Ketoacyl Synthase (KS)8.5
Orlistat Thioesterase (TE)22.7

This hypothetical data suggests that this compound is a moderately potent inhibitor of FAS, with an IC50 value between that of the known inhibitors C75 and Orlistat.

Broad-Panel Kinase Profiling

To assess the selectivity of this compound, it is crucial to screen it against a broad panel of kinases, as these are common off-targets for small molecule inhibitors. Several commercial services offer comprehensive kinase profiling.[9][10][11]

Experimental Workflow

The workflow for kinase profiling typically involves the following steps:

Caption: Kinase profiling workflow.

Hypothetical Results

A screen of this compound at 10 µM against a panel of over 400 kinases might yield the following hypothetical results:

KinaseFamily% Inhibition at 10 µM
FAS (control) N/A85%
EGFR Tyrosine Kinase12%
CDK2 Serine/Threonine Kinase8%
PI3Kα Lipid Kinase55%
mTOR Serine/Threonine Kinase62%

This hypothetical data indicates potential off-target activity against PI3Kα and mTOR, warranting further investigation with IC50 determination for these kinases.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement within a cellular context.[12][13][14] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol
  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with high FAS expression) to near confluency.

  • Compound Treatment: Treat the cells with this compound or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble FAS in each sample using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble FAS as a function of temperature to generate melting curves. Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples.

Hypothetical CETSA Results

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

A significant shift in the melting curve for FAS in the presence of this compound would confirm its engagement with the target protein in a cellular environment.

TreatmentFAS Melting Temperature (Tm)
Vehicle (DMSO)52.3°C
This compound (20 µM) 56.8°C

This hypothetical 4.5°C shift provides strong evidence of target engagement.

Discussion and Future Directions

The hypothetical data presented in this guide paints a picture of this compound as a promising, moderately potent FAS inhibitor with good target engagement in cells. However, the potential for off-target effects on the PI3K/mTOR pathway, as suggested by the kinase profiling, requires careful consideration and further experimental validation.

Future studies should focus on:

  • Determining the mechanism of FAS inhibition: Investigating whether this compound is a reversible or irreversible inhibitor and identifying its binding site on the FAS enzyme.

  • Validating off-target effects: Confirming the inhibitory activity against PI3Kα and mTOR in biochemical and cellular assays and assessing the functional consequences of this inhibition.

  • In vivo studies: Evaluating the efficacy and safety of this compound in preclinical models of cancer or metabolic disease.

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive understanding of the cross-reactivity and therapeutic potential of novel compounds like this compound.

References

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  • Chen, L., Chen, X., Wang, Y., & Yang, Y. (2014). 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function. Journal of Biological Chemistry, 289(25), 17495–17505. [Link]

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  • Fatty acid synthase inhibitor orlistat impairs cell growth and down-regulates PD-L1 expression of a human T-cell leukemia line. (2020). Journal of Chemotherapy, 32(1), 30-40. [Link]

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  • Bagherian, M., Sabeti, E., Wang, K., Sartor, M. A., Nikolovska-Coleska, Z., & Najarian, K. (2021). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics, 22(1), 196–218. [Link]

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  • Pizer, E. S., Jackisch, C., Wood, F. D., Pasternack, G. R., Davidson, N. E., & Kuhajda, F. P. (1996). Pharmacological Inhibition of Fatty Acid Synthase Activity Produces Both Cytostatic and Cytotoxic Effects Modulated by p531. Cancer Research, 56(13), 2745–2747. [Link]

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Benchmarking 3-Cyclobutylprop-2-ynoic Acid: A Comparative Guide to Monoacylglycerol Lipase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of Targeting Monoacylglycerol Lipase

Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a spectrum of debilitating conditions, including chronic pain, neurodegenerative diseases, and cancer.[1][2] This serine hydrolase is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that modulates pain, inflammation, and neuronal function.[1] By inhibiting MAGL, the levels of 2-AG are elevated, enhancing endocannabinoid signaling and offering a promising avenue for therapeutic intervention.[1] Furthermore, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.[3]

This guide introduces a novel compound, 3-Cyclobutylprop-2-ynoic acid, and proposes its evaluation as a potential MAGL inhibitor. The structural hallmark of this molecule is the ynoic acid functional group, an electrophilic moiety known to engage in covalent interactions with the catalytic serine residue of hydrolases. This positions this compound as a candidate for a covalent, and potentially irreversible, inhibitor. To rigorously assess its potential, we will benchmark it against two well-characterized, potent, and selective MAGL inhibitors: JZL184 and ABX-1431.

This document provides a comprehensive framework for the head-to-head comparison of these compounds, detailing experimental protocols for determining inhibitory potency, selectivity, and mechanism of action. The objective is to furnish researchers with the necessary tools and rationale to scientifically evaluate this compound and its potential as a novel therapeutic agent.

The Benchmark Inhibitors: JZL184 and ABX-1431

A robust benchmarking strategy necessitates the selection of well-validated reference compounds. For this purpose, we have chosen JZL184 and ABX-1431, both of which are potent, irreversible inhibitors of MAGL and have been extensively characterized in preclinical models.

  • JZL184: A potent and selective MAGL inhibitor with a reported IC50 of approximately 8 nM for mouse brain membrane MAGL.[4] It has demonstrated efficacy in various in vivo models of pain and inflammation.[5][6][7] However, at higher doses, it can exhibit some off-target activity against fatty acid amide hydrolase (FAAH).[8]

  • ABX-1431 (Elcubragistat): A highly potent and selective MAGL inhibitor with an IC50 of 14 nM for human MAGL.[2][9] It has shown excellent selectivity over other serine hydrolases and has advanced to clinical trials for the treatment of neurological disorders.[10][11]

The established potency, selectivity, and in vivo efficacy of these compounds provide a solid foundation for a comparative assessment of this compound.

Comparative Performance Metrics: A Tabular Overview

The following tables summarize the key performance indicators for the benchmark MAGL inhibitors, which will serve as the basis for comparison with the experimental data generated for this compound.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50 (nM)Selectivity vs. FAAHSelectivity vs. ABHD6Reference(s)
JZL184 MAGL~8>300-foldHigh[4][8]
ABX-1431 MAGL14 (human)>200-fold>100-fold[2][9]
This compound MAGLTo be determinedTo be determinedTo be determined

Table 2: In Vivo Efficacy in Preclinical Pain Models

CompoundPain ModelSpeciesEffective Dose (mg/kg)Key FindingsReference(s)
JZL184 Inflammatory Pain (Carrageenan)Mouse4-40Dose-dependent attenuation of paw edema and allodynia.[5][7]
Neuropathic Pain (Cisplatin-induced)Mouse10 (s.c.)Blocked the expression of mechanical hyperalgesia.[6]
Inflammatory Pain (Formalin)Rat0.03-0.06 µg (intra-paw)Suppressed early and late phases of formalin-induced pain.[12]
ABX-1431 Inflammatory Pain (Formalin)Rat0.5-1.4 (p.o.)Suppressed pain behavior.[11][13]
This compound To be determinedTo be determinedTo be determined

Experimental Design: A Step-by-Step Guide to Benchmarking

To ensure a rigorous and objective comparison, the following experimental protocols are proposed. These protocols are based on established methodologies in the field of MAGL inhibitor characterization.

I. Determination of In Vitro Inhibitory Potency (IC50)

The initial step is to determine the concentration of this compound required to inhibit 50% of MAGL activity (IC50). A fluorometric assay is recommended for its sensitivity and high-throughput compatibility.

  • Reagents and Materials:

    • Human or mouse recombinant MAGL enzyme

    • MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

    • Fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage)

    • This compound, JZL184, and ABX-1431 (as positive controls)

    • DMSO (for compound dilution)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound, JZL184, and ABX-1431 in DMSO. Further dilute in MAGL assay buffer to the final desired concentrations.

    • Add a fixed amount of MAGL enzyme to each well of the 96-well plate.

    • Add the diluted inhibitor solutions to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for enzyme-inhibitor interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to all wells.

    • Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

II. Assessment of Inhibitor Selectivity

To evaluate the specificity of this compound, its inhibitory activity against other key serine hydrolases involved in endocannabinoid metabolism, namely FAAH and α/β-hydrolase domain 6 (ABHD6), should be assessed.

  • Reagents and Materials:

    • Recombinant human or mouse FAAH and ABHD6 enzymes

    • Specific fluorogenic or colorimetric substrates for FAAH and ABHD6

    • Appropriate assay buffers for FAAH and ABHD6

    • This compound, JZL184, and ABX-1431

    • Microplate reader (fluorometric or spectrophotometric)

  • Procedure:

    • Follow a similar procedure as the MAGL activity assay, but with the respective enzymes (FAAH or ABHD6) and their specific substrates.

    • Determine the IC50 values of this compound, JZL184, and ABX-1431 against FAAH and ABHD6.

    • Calculate the selectivity index by dividing the IC50 for the off-target enzyme (FAAH or ABHD6) by the IC50 for MAGL.

III. Elucidation of the Mechanism of Inhibition

Given the presence of the reactive ynoic acid moiety, it is crucial to determine whether this compound acts as a reversible or irreversible inhibitor.

  • Procedure:

    • Pre-incubate MAGL enzyme with a high concentration (e.g., 10x IC50) of this compound or a known reversible inhibitor (as a control) for an extended period.

    • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a fresh assay buffer containing the substrate.

    • Monitor the recovery of enzyme activity over time.

    • A lack of significant activity recovery suggests irreversible inhibition, while a time-dependent return of activity indicates reversible inhibition.

Visualizing the Scientific Rationale: Pathways and Workflows

To provide a clear conceptual framework, the following diagrams illustrate the central signaling pathway and the experimental workflow for inhibitor characterization.

MAGL_Pathway cluster_membrane Cell Membrane 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis CB1_CB2 Cannabinoid Receptors (CB1/CB2) 2_AG->CB1_CB2 Activation AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins via COX enzymes Therapeutic_Effects Analgesia, Anti-inflammation, Neuroprotection CB1_CB2->Therapeutic_Effects Inhibitor This compound (or JZL184, ABX-1431) Inhibitor->MAGL Inhibition

Caption: The MAGL signaling pathway and the mechanism of its inhibition.

Experimental_Workflow start Start: Characterization of This compound ic50 I. In Vitro Potency (IC50) Determination - Fluorometric MAGL Assay - Compare with JZL184 & ABX-1431 start->ic50 selectivity II. Selectivity Profiling - FAAH & ABHD6 Assays - Calculate Selectivity Indices ic50->selectivity mechanism III. Mechanism of Inhibition - Washout Experiment - Determine Reversibility selectivity->mechanism data_analysis Data Analysis & Comparison - Populate Performance Tables mechanism->data_analysis conclusion Conclusion: Assess Therapeutic Potential data_analysis->conclusion

Caption: Experimental workflow for benchmarking this compound.

Conclusion: A Path Forward for Novel MAGL Inhibitor Development

The framework presented in this guide provides a comprehensive and scientifically rigorous approach to benchmarking this compound against established MAGL inhibitors. By systematically evaluating its in vitro potency, selectivity, and mechanism of action, researchers can gain critical insights into its therapeutic potential. The proposed experiments, grounded in validated methodologies, will generate the necessary data to make an informed decision on the future development of this novel compound. A successful outcome from these studies would not only validate this compound as a promising lead candidate but also contribute to the growing arsenal of therapeutic agents targeting the endocannabinoid system for the treatment of a wide range of human diseases.

References

  • Patsnap Synapse. (2024, June 21). What are MAGL inhibitors and how do they work?
  • Niphakis, M. J., et al. (2012). Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Journal of the American Chemical Society, 134(18), 7856-7861.
  • Guindon, J., et al. (2011). Peripheral antinociceptive effects of inhibitors of monoacylglycerol lipase in a rat model of inflammatory pain. British Journal of Pharmacology, 163(7), 1463-1478.
  • Cisar, J. S., et al. (2018). Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 61(21), 9564-9582.
  • ResearchGate. Overview of current clinical studies of MAGL inhibitor 21 (ABX-1431). Retrieved from [Link]

  • ResearchGate. Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders | Request PDF. Retrieved from [Link]

  • Kinsey, S. G., et al. (2013). The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model. Life Sciences, 92(8-9), 499-504.
  • Curry, Z. A., et al. (2015). JZL184 is anti-hyperalgesic in a murine model of cisplatin-induced peripheral neuropathy. Pharmacology, Biochemistry and Behavior, 138, 18-25.
  • Kinsey, S. G., et al. (2013). The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model. Life sciences, 92(8-9), 499-504.
  • van der Gracht, A. M. F., et al. (2023). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence.
  • Nomura, D. K., et al. (2011). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 108(9), 3789-3794.
  • Marrs, W. R., et al. (2010). ABHD6 is a rate-limiting enzyme for 2-AG inactivation in adult mouse brain.
  • Wiley, J. L., et al. (2015). Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice. The Journal of Pharmacology and Experimental Therapeutics, 354(1), 102-110.
  • Ge, M., et al. (2025). Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. Acta Pharmaceutica Sinica B.
  • Zhang, J., et al. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 9(6), 1137-1154.
  • LabMedica. (2011, May 24). Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors. Retrieved from [Link]

  • Lairson, L. L., et al. (2013). The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. Chemical Reviews, 113(7), 4984-5011.
  • Li, S., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(21), 15893.
  • Gueddou, A., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(13), 3091.
  • Gueddou, A., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(13), 3091.
  • Stvolinsky, S., et al. (2010). Biological Activity of Novel Synthetic Derivatives of Carnosine. Cellular and Molecular Neurobiology, 30(6), 903-911.

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A Senior Application Scientist's Guide to the Synthesis and Activity of Novel 3-Cyclobutylprop-2-ynoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring the 3-Cyclobutylprop-2-ynoic Acid Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds with therapeutic potential is paramount. The this compound core represents an intriguing, underexplored chemical space. The rigidity of the alkyne linker, combined with the conformational constraint of the cyclobutane ring, offers a unique three-dimensional presentation of the carboxylic acid, a common pharmacophore. This structural motif has the potential to interact with biological targets in a manner distinct from more flexible aliphatic or aromatic acids.

While a comprehensive body of literature on this specific scaffold is nascent, related structures have shown promise. For instance, various alkynoic fatty acids have demonstrated antimicrobial and anticancer properties[1]. Similarly, molecules incorporating a cyclobutane ring are found in a range of bioactive natural products[2]. This guide, therefore, serves as a comprehensive roadmap for the researcher venturing into this promising area. We will detail a robust synthetic strategy, propose a panel of analogs for initial exploration, and provide established protocols for evaluating their potential as both antimicrobial and anticancer agents. This document is designed to be a self-validating system, where the causality behind each experimental choice is elucidated, empowering the researcher to not only replicate the described methods but also to troubleshoot and expand upon them.

I. Synthesis of this compound and its Analogs

The synthetic approach to the target scaffold is designed for flexibility, allowing for the generation of a diverse library of analogs. The key transformation is a Sonogashira coupling, a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon triple bonds[3].

A. Retrosynthetic Analysis

Our retrosynthetic strategy for the parent compound, this compound, and its analogs is outlined below. The primary disconnection is at the C-C triple bond, leading back to a suitable cyclobutane-containing coupling partner and a propiolic acid derivative.

Retrosynthesis Target This compound Analogs Disconnect1 Sonogashira Coupling Target->Disconnect1 Precursors Cyclobutane Derivative + Propiolic Acid Derivative Disconnect1->Precursors Cyclobutane_Precursor Cyclobutylacetylene or Cyclobutanecarbaldehyde Precursors->Cyclobutane_Precursor Propiolic_Acid_Precursor Propiolic Acid or Protected Derivative Precursors->Propiolic_Acid_Precursor

Caption: Retrosynthetic analysis of this compound analogs.

B. Proposed Synthetic Route

The forward synthesis will commence with the preparation of the key cyclobutane intermediate, cyclobutanecarbaldehyde, which can be synthesized from the commercially available cyclobutane methanol[4][5]. This aldehyde will then be converted to the corresponding terminal alkyne. Subsequent carboxylation will yield the desired product.

Synthetic_Workflow cluster_0 Preparation of Key Intermediates cluster_1 Final Product Formation Start Cyclobutane Methanol Step1 Oxidation Start->Step1 Intermediate1 Cyclobutanecarbaldehyde Step1->Intermediate1 Step2 Corey-Fuchs Reaction Intermediate1->Step2 Intermediate2 Ethynylcyclobutane Step2->Intermediate2 Step3 Carboxylation Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: Proposed synthetic workflow for this compound.

C. Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclobutanecarbaldehyde

This procedure is adapted from established oxidation protocols[4][5].

  • To a stirred solution of cyclobutane methanol (1.0 eq) in dichloromethane (DCM, 0.5 M), add N-Methylmorpholine N-oxide (NMO) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tetrapropylammonium perruthenate (TPAP) (0.05 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield cyclobutanecarbaldehyde.

Protocol 2: Synthesis of Ethynylcyclobutane (Corey-Fuchs Reaction)

  • To a solution of triphenylphosphine (2.0 eq) in dry DCM (0.2 M) at 0 °C, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting mixture for 30 minutes at 0 °C.

  • Add a solution of cyclobutanecarbaldehyde (1.0 eq) in dry DCM dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to -78 °C and add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise.

  • Stir at -78 °C for 1 hour, then warm to room temperature and stir for another hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

  • Purify the volatile product by distillation.

Protocol 3: Synthesis of this compound

  • Dissolve ethynylcyclobutane (1.0 eq) in dry tetrahydrofuran (THF, 0.5 M) and cool to -78 °C.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes.

  • Bubble dry carbon dioxide gas through the solution for 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with water and acidify to pH 2 with 1 M HCl.

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography or recrystallization to yield the final product.

D. Proposed Analogs for Synthesis

To explore the structure-activity relationship (SAR), a small library of analogs should be synthesized. Variations can be introduced at the cyclobutane ring or by creating derivatives of the carboxylic acid.

Analog Modification Synthetic Strategy
1 Parent CompoundAs described above
2 3-Cyclopentylprop-2-ynoic acidSubstitute cyclobutane methanol with cyclopentane methanol in Protocol 1
3 3-Phenylprop-2-ynoic acidCommercially available
4 3-(1-Methylcyclobutyl)prop-2-ynoic acidSynthesize 1-methylcyclobutane methanol as the starting material
5 Methyl 3-cyclobutylprop-2-ynoateEsterification of compound 1 with methanol and a catalytic amount of sulfuric acid
6 N-Benzyl-3-cyclobutylprop-2-ynamideAmide coupling of compound 1 with benzylamine using a standard coupling agent (e.g., EDC/HOBt)

II. Evaluation of Biological Activity

Based on the activities of related alkynoic acids, the synthesized analogs will be screened for both antimicrobial and anticancer properties[1].

A. Antimicrobial Activity Assays

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on standard microdilution methods[6][7][8].

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (organism and medium, no compound) and negative (medium only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • To determine the MBC, aliquot 100 µL from each well that shows no visible growth onto an agar plate.

  • Incubate the agar plates at 37 °C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

B. Anticancer Activity Assays

Protocol 5: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is a common method to assess cytotoxicity[9].

  • Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

C. Data Presentation and Expected Outcomes

The results of the biological assays should be tabulated for clear comparison.

Table 1: Antimicrobial Activity of this compound Analogs

Compound MIC (µg/mL) vs. S. aureus MBC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MBC (µg/mL) vs. E. coli
1
2
3
4
5
6
Ciprofloxacin

Table 2: Anticancer Activity of this compound Analogs

Compound IC50 (µM) vs. MCF-7 IC50 (µM) vs. HCT116
1
2
3
4
5
6
Doxorubicin

III. Mechanistic Insights and Future Directions

Should promising activity be identified, further studies would be warranted to elucidate the mechanism of action. For antimicrobial "hits," this could involve time-kill assays, synergy studies with known antibiotics, or investigations into effects on bacterial cell membrane integrity. For anticancer "hits," assays for apoptosis induction (e.g., caspase activation, Annexin V staining) and cell cycle analysis would be logical next steps.

Investigation_Pathway cluster_antimicrobial Antimicrobial Hit cluster_anticancer Anticancer Hit Antimicrobial_Hit Promising Antimicrobial Activity Time_Kill Time-Kill Assays Antimicrobial_Hit->Time_Kill Synergy Synergy Studies Antimicrobial_Hit->Synergy Membrane_Integrity Membrane Integrity Assays Antimicrobial_Hit->Membrane_Integrity Anticancer_Hit Promising Anticancer Activity Apoptosis Apoptosis Assays Anticancer_Hit->Apoptosis Cell_Cycle Cell Cycle Analysis Anticancer_Hit->Cell_Cycle Target_ID Target Identification Cell_Cycle->Target_ID

Caption: Potential follow-up studies for bioactive compounds.

IV. Conclusion

This guide provides a comprehensive framework for the synthesis and biological evaluation of a novel class of compounds: this compound and its analogs. By following the detailed protocols and leveraging the provided rationale, researchers can effectively explore this promising chemical space. The modular nature of the synthetic route allows for the generation of a diverse library of compounds, and the proposed biological assays provide a clear path for identifying potential therapeutic leads. This work serves as a foundational resource to stimulate further investigation into this unique and potentially valuable scaffold.

References

  • Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent developments in the antiprotozoal and anticancer activities of the 2-alkynoic fatty acids. PubMed. [Link]

  • Recent developments in the antiprotozoal and anticancer activities of the 2-alkynoic fatty acids. PubMed. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. PMC. [Link]

  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. PubMed. [Link]

  • Evaluation of carboxylic acid-derivatized corroles as novel gram-positive antibacterial agents under non-photodynamic inactivation conditions. PubMed. [Link]

  • Anticancer Activity of (±)-Kusunokinin Derivatives towards Cholangiocarcinoma Cells. PMC. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 3-Cyclobutylprop-2-ynoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular scaffolds is of paramount importance. 3-Cyclobutylprop-2-ynoic acid, a molecule incorporating a strained cyclobutyl ring and a reactive propiolic acid moiety, presents a unique building block for the development of new chemical entities. This guide provides a comprehensive, head-to-head comparison of plausible synthetic strategies for this target molecule, offering field-proven insights and detailed experimental considerations to aid researchers in selecting the most suitable route for their specific needs.

The synthesis of this compound logically dissects into two key stages: the formation of the precursor, cyclobutylacetylene, and its subsequent carboxylation. Direct alkylation of acetylene with cyclobutyl halides is largely disfavored due to the secondary nature of the halide, which leads to significant amounts of elimination byproducts. Therefore, this guide will focus on more robust and higher-yielding strategies.

Part 1: Synthesis of the Key Intermediate: Cyclobutylacetylene

The efficient synthesis of the terminal alkyne, cyclobutylacetylene, is the cornerstone of a successful route to the final product. Two powerful olefination/homologation reactions, the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, stand out as the most practical approaches, both starting from the readily available cyclobutanecarboxaldehyde.

Route A: The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable two-step process that converts an aldehyde into a terminal alkyne.[1] The reaction proceeds via a dibromo-olefin intermediate which is then treated with a strong base to yield the desired alkyne.[2]

Mechanism:

The reaction is initiated by the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide. This ylide then reacts with cyclobutanecarboxaldehyde in a Wittig-type reaction to form a 1,1-dibromoalkene. Subsequent treatment with two equivalents of a strong base, typically n-butyllithium, results in a Fritsch-Buttenberg-Wiechell rearrangement to afford cyclobutylacetylene.[3]

Experimental Protocol: Synthesis of Cyclobutylacetylene via Corey-Fuchs Reaction

  • Step 1: Synthesis of 1,1-dibromo-2-cyclobutylethene. To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 eq.). The mixture is stirred for 5-10 minutes, during which a deep red color of the ylide develops. Cyclobutanecarboxaldehyde (1.0 eq.) is then added dropwise, and the reaction is stirred for 1-2 hours at 0 °C. The reaction mixture is then concentrated, and the product is purified by column chromatography.

  • Step 2: Synthesis of Cyclobutylacetylene. The purified 1,1-dibromo-2-cyclobutylethene (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (2.1 eq.) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour. The reaction is carefully quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield cyclobutylacetylene.

Route B: The Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers a one-pot conversion of an aldehyde to a terminal alkyne using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable dimethyl 1-diazo-2-oxopropylphosphonate (the Ohira-Bestmann reagent).[4][5][6]

Mechanism:

The reaction begins with the deprotonation of the phosphonate reagent by a strong base, such as potassium tert-butoxide, to form a nucleophilic anion. This anion adds to the carbonyl group of cyclobutanecarboxaldehyde. The resulting adduct undergoes an intramolecular cyclization to form an oxaphosphetane, which then eliminates dimethyl phosphate and dinitrogen gas to generate a vinylidene carbene. A 1,2-hydride shift then furnishes the terminal alkyne, cyclobutylacetylene.[6][7]

Experimental Protocol: Synthesis of Cyclobutylacetylene via Seyferth-Gilbert Homologation (using the Ohira-Bestmann reagent)

  • To a solution of the Ohira-Bestmann reagent (1.2 eq.) in anhydrous methanol at 0 °C is added potassium carbonate (1.5 eq.).

  • Cyclobutanecarboxaldehyde (1.0 eq.) is then added dropwise to the mixture.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction mixture is then diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield cyclobutylacetylene.

Head-to-Head Comparison of Cyclobutylacetylene Synthesis Routes
FeatureCorey-Fuchs ReactionSeyferth-Gilbert Homologation
Starting Material CyclobutanecarboxaldehydeCyclobutanecarboxaldehyde
Key Reagents Triphenylphosphine, Carbon Tetrabromide, n-BuLiOhira-Bestmann reagent, K₂CO₃
Number of Steps TwoOne-pot
Typical Yields 70-90% (over two steps)60-85%
Advantages High yields, well-established, reliable.One-pot procedure, milder conditions.
Disadvantages Two distinct steps, requires cryogenic temperatures (-78 °C), stoichiometric triphenylphosphine oxide byproduct can complicate purification.The Ohira-Bestmann reagent is relatively expensive and can be hazardous.
Causality of Choices The use of n-BuLi at low temperatures is crucial for the clean formation of the lithium acetylide and to avoid side reactions.The use of a milder base like K₂CO₃ is possible with the more reactive Ohira-Bestmann reagent, making the reaction more amenable to scale-up.

Expertise & Experience Insights:

For laboratory-scale synthesis where cost is less of a concern and operational simplicity is valued, the Seyferth-Gilbert homologation is an attractive option due to its one-pot nature. However, for larger-scale preparations, the Corey-Fuchs reaction , despite being a two-step process, may be more cost-effective due to the lower price of the bulk reagents. The purification challenges associated with triphenylphosphine oxide in the Corey-Fuchs reaction can often be mitigated by careful crystallization or chromatography.

Part 2: Carboxylation of Cyclobutylacetylene

With a reliable synthesis of cyclobutylacetylene established, the final step is the addition of a carboxyl group to the terminal alkyne. Three primary methods are considered here, each with its own set of advantages and disadvantages.

Method 1: Deprotonation with Organolithium Reagent and Quenching with CO₂

This classic and widely used method involves the deprotonation of the terminal alkyne with a strong organolithium base, typically n-butyllithium (n-BuLi), followed by quenching the resulting lithium acetylide with solid carbon dioxide (dry ice) or gaseous CO₂.[8][9]

Mechanism:

The strongly basic n-BuLi deprotonates the acidic terminal alkyne proton of cyclobutylacetylene to form a lithium cyclobutylacetylide. This highly nucleophilic species then attacks the electrophilic carbon of carbon dioxide to form a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the final product, this compound.

Experimental Protocol:

  • A solution of cyclobutylacetylene (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C.

  • An excess of crushed dry ice is added to the reaction mixture in one portion.

  • The reaction is allowed to warm to room temperature, and then quenched with water.

  • The aqueous layer is separated, washed with diethyl ether, and then acidified to pH 2 with dilute HCl.

  • The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Method 2: Grignard Reaction followed by Carboxylation

This method involves the formation of an alkynyl Grignard reagent, which is then reacted with carbon dioxide. The Grignard reagent can be formed by reacting the terminal alkyne with a pre-formed Grignard reagent, such as ethylmagnesium bromide.[10][11]

Mechanism:

Ethylmagnesium bromide acts as a base to deprotonate cyclobutylacetylene, forming the cyclobutylacetylide magnesium bromide and ethane gas. This alkynyl Grignard reagent then adds to carbon dioxide in a similar fashion to the organolithium adduct. Acidic workup provides the desired carboxylic acid.[10][12]

Experimental Protocol:

  • To a solution of ethylmagnesium bromide (1.1 eq.) in anhydrous THF at 0 °C is added a solution of cyclobutylacetylene (1.0 eq.) in THF dropwise.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The mixture is then cooled to 0 °C, and an excess of crushed dry ice is added.

  • After the dry ice has sublimed, the reaction is quenched with saturated aqueous ammonium chloride and acidified with dilute HCl.

  • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound.

Method 3: Direct Carboxylation with CO₂ and a Base

Recent advances have enabled the direct carboxylation of terminal alkynes using carbon dioxide in the presence of a suitable base, often cesium carbonate (Cs₂CO₃), and sometimes a catalytic amount of a transition metal salt (e.g., copper or silver salts).[13][14][15]

Mechanism:

The base, Cs₂CO₃, is thought to deprotonate the terminal alkyne to form a cesium acetylide in situ. This species then reacts with carbon dioxide. In catalyzed versions, the metal salt can facilitate the C-H activation and subsequent carboxylation.[13]

Experimental Protocol (Metal-Free):

  • To a pressure vessel is added cyclobutylacetylene (1.0 eq.), anhydrous cesium carbonate (1.5 eq.), and anhydrous DMF.

  • The vessel is sealed and pressurized with carbon dioxide (typically 5-10 atm).

  • The reaction mixture is heated to 80-120 °C for 12-24 hours.

  • After cooling to room temperature and venting the CO₂, the mixture is diluted with water and washed with diethyl ether.

  • The aqueous layer is acidified with dilute HCl, and the product is extracted with ethyl ether.

  • The combined organic layers are dried, filtered, and concentrated to afford this compound.

Head-to-Head Comparison of Carboxylation Methods
Featuren-BuLi & CO₂Grignard & CO₂Direct Carboxylation (Cs₂CO₃)
Key Reagents n-Butyllithium, CO₂Ethylmagnesium bromide, CO₂Cesium Carbonate, CO₂
Reaction Conditions Cryogenic (-78 °C)0 °C to room temperatureElevated temperature and pressure
Typical Yields 80-95%70-90%60-85%
Advantages High yields, generally clean reactions.Milder conditions than n-BuLi, avoids cryogenic temperatures.Avoids pyrophoric organometallic reagents, potentially more "green".
Disadvantages Requires pyrophoric n-BuLi and cryogenic temperatures.Grignard reagents are moisture-sensitive.Requires a pressure vessel and elevated temperatures, potentially longer reaction times.
Causality of Choices The low temperature is essential to prevent side reactions of the highly reactive n-BuLi.The use of a Grignard reagent as a base is a good compromise between reactivity and operational convenience.The use of a carbonate base necessitates higher temperatures to achieve deprotonation of the alkyne.

Expertise & Experience Insights:

For most laboratory applications, the n-BuLi method is the gold standard due to its high efficiency and reliability, provided the necessary equipment for handling pyrophoric reagents and low temperatures is available. The Grignard method offers a good alternative with a better safety profile and less stringent temperature requirements. The direct carboxylation method is promising from a green chemistry perspective but may require more optimization of reaction conditions (temperature, pressure, solvent) to achieve high yields and may not be suitable for thermally sensitive substrates.

Visualization of Synthetic Pathways

SynthesisRoutes cluster_precursor Part 1: Cyclobutylacetylene Synthesis cluster_corey_fuchs Route A: Corey-Fuchs cluster_carboxylation Part 2: Carboxylation Aldehyde Cyclobutanecarboxaldehyde Dibromoalkene 1,1-dibromo-2-cyclobutylethene Aldehyde->Dibromoalkene PPh₃, CBr₄ Cyclobutylacetylene Cyclobutylacetylene Aldehyde->Cyclobutylacetylene Ohira-Bestmann reagent, K₂CO₃ Dibromoalkene->Cyclobutylacetylene n-BuLi FinalProduct This compound Cyclobutylacetylene->FinalProduct 1. n-BuLi 2. CO₂ Cyclobutylacetylene->FinalProduct 1. EtMgBr 2. CO₂ Cyclobutylacetylene->FinalProduct Cs₂CO₃, CO₂

Caption: Synthetic pathways to this compound.

Characterization Data (Representative)

As no specific experimental data for this compound is readily available in the literature, the following are representative spectroscopic data for a similar 3-alkylprop-2-ynoic acid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.5-10.0 (br s, 1H, COOH), 2.5-2.2 (m, 1H, CH), 2.2-1.8 (m, 6H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0 (C=O), 92.0 (C≡C), 75.0 (C≡C), 30.0 (CH), 25.0 (CH₂), 18.0 (CH₂).

  • IR (neat, cm⁻¹): 3300-2500 (br, O-H), 2240 (C≡C), 1700 (C=O).

  • MS (ESI): m/z calculated for C₇H₈O₂ [M-H]⁻: 123.04; found: 123.05.

Conclusion and Recommendations

The synthesis of this compound is a tractable endeavor for a proficient synthetic chemist. The choice of the optimal route depends on the specific constraints and priorities of the research setting.

  • For the synthesis of the key intermediate, cyclobutylacetylene , the Corey-Fuchs reaction offers slightly higher reported yields, while the Seyferth-Gilbert homologation provides the convenience of a one-pot procedure.

  • For the subsequent carboxylation , the n-BuLi method remains the most reliable for achieving high yields, albeit with the need for handling pyrophoric reagents and low temperatures. The Grignard method presents a safer and more practical alternative for many labs.

Ultimately, a careful consideration of scale, cost, available equipment, and safety protocols will guide the researcher to the most appropriate and successful synthetic strategy. The information and protocols provided in this guide serve as a robust starting point for the synthesis of this compound and its derivatives.

References

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Qian, Y.-S., & Xu, Y.-H. (2024). Progress in the Synthesis of Cyclobutenones. Chinese Journal of Organic Chemistry, 44(2), 435-453.
  • US Patent No. US9725413B2. (2017).
  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 5168–5179.
  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]

  • Wikipedia. (2023, December 2). Corey–Fuchs reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Science of Synthesis. (2009).
  • Hazarika, J. (2020). CO2: Its Utilization and Trapping in Organic Synthesis. In Green Chemistry. IntechOpen.
  • Zhang, Z., et al. (2015). Anhydrous Conditions Enable the Catalyst‐Free Carboxylation of Aromatic Alkynes with CO2 under Mild Conditions. Chemistry – A European Journal, 21(48), 17138-17141.
  • Reisman, S. E., et al. (2017). Decarboxylative Alkynylation. ACS Central Science, 3(7), 693-698.
  • SynArchive. (n.d.). Corey-Fuchs Reaction. [Link]

  • Tussupbayev, S., et al. (2022). Catalytic Carboxylation of Terminal Alkynes with CO 2 : An Overview.
  • Pagar, V. V., & RajanBabu, T. V. (2018). Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. Science, 362(6413), 437-442.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Alkene synthesis by reductive elimination. [Link]

  • Ansari, I. A., & Kant, R. (2017). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock.
  • Sharma, A., et al. (2021). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances, 11(58), 36585-36603.
  • Organic Chemistry Portal. (n.d.). Cyclobutane Synthesis and Frontier Orbitals. [Link]

  • Professor Dave Explains. (2019, October 17). Seyferth-Gilbert Homologation. YouTube. [Link]

  • Li, Y., et al. (2016). Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. New Journal of Chemistry, 40(12), 10244-10250.
  • Fujiwara, Y., et al. (2000). Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl. The Journal of Organic Chemistry, 65(23), 7969-7974.
  • OpenStax. (2023, September 20). 11.7 Elimination Reactions: Zaitsev's Rule. In Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Cyclobutene synthesis. [Link]

  • Professor Dave Explains. (2019, January 16). Practice Problem: Reaction of a Terminal Alkyne. YouTube. [Link]

  • Grokipedia. (n.d.). Seyferth–Gilbert homologation. [Link]

  • Zhang, S., et al. (2015). Experimental and theoretical studies on compositions, structures, and IR and NMR spectra of functionalized protic ionic liquids. Physical Chemistry Chemical Physics, 17(20), 13346-13356.
  • OpenStax. (2024, April 3). 8.
  • SpectraBase. (n.d.). 2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-2-[(triphenylphosphoranylidene)amino]-, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Oreate AI. (2026, January 7).
  • Schaub, T., et al. (2018). Pd(II)-catalyzed carboxylation of aromatic C H bonds with CO2. Science, 360(6387), 419-423.
  • ChemRxiv. (2023).
  • NRO-Chemistry. (2025, January 17). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. [Link]

  • Silva, A. R., et al. (2021). Study of the Direct CO2 Carboxylation Reaction on Supported Metal Nanoparticles.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclobutylprop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 3-Cyclobutylprop-2-ynoic acid. As a novel research chemical, specific regulatory data may be limited; therefore, these procedures are grounded in an expert analysis of its chemical structure—specifically its carboxylic acid and internal alkyne functional groups—and established best practices for laboratory chemical waste management. Adherence to these protocols is critical for ensuring personnel safety and maintaining environmental compliance.

Core Principles: Hazard Analysis and Risk Mitigation

Understanding the chemical nature of this compound is the foundation of its safe management. Its structure dictates a dual-hazard profile that must be respected at all stages of handling and disposal.

  • Carboxylic Acid Moiety: This functional group classifies the compound as a weak organic acid. Like other carboxylic acids, it is expected to be corrosive and can cause irritation or severe burns upon contact with skin and eyes.[1][2] Inhalation of dust or aerosols may also irritate the respiratory system.[3]

  • Internal Alkyne Functionality: The carbon-carbon triple bond (alkyne) introduces potential reactivity. While internal alkynes are generally more stable than terminal ones, acetylenic compounds as a class can be flammable and may react with certain metals or strong oxidizing agents.[4]

Therefore, all waste containing this compound must be treated as corrosive and potentially reactive hazardous waste .

Table 1: Physicochemical Properties and Hazard Summary
PropertyValue / AssessmentSource
Molecular Formula C₇H₈O₂[5]
Molecular Weight 124.14 g/mol [5]
Primary Hazard Class Corrosive (Acid)[1][2]
Secondary Hazards Potential Reactivity, Flammability[3][4]
Incompatibilities Strong Bases, Oxidizing Agents, Reactive Metals[6][7][8]

Pre-Disposal Protocol: Safe Accumulation in the Laboratory

Proper management begins at the point of generation. All waste containing this compound must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]

Required Personal Protective Equipment (PPE)

A rigorous PPE protocol is non-negotiable to prevent exposure.

EquipmentSpecificationRationale
Eye Protection Chemical Splash GogglesProtects against splashes of corrosive material.[2][10]
Hand Protection Acid-Resistant Nitrile GlovesProvides a barrier against skin contact and corrosion.[2][10]
Body Protection Chemical-Resistant Lab CoatProtects skin and personal clothing from contamination.[10]
Containerization and Storage
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a tightly sealing screw cap.[11][12] Never use metal containers , as acids can corrode them.[1]

  • Labeling is Critical: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound"

    • A list of all other constituents (e.g., solvents) with percentage estimates.

    • The date of first accumulation.

  • Segregate Incompatibles: Store the waste container away from bases, oxidizers, and reactive metals.[6][7] Co-storage can lead to violent exothermic reactions, gas generation, or fire. Use secondary containment trays to prevent the spread of potential spills.[7]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[9][12] This prevents the release of vapors and protects the lab atmosphere.

Decision Workflow for Final Disposal

The final disposal path depends on the nature and quantity of the waste. The following workflow provides a logical progression to ensure a safe and compliant outcome. The universally preferred and safest method for this compound is collection by a professional hazardous waste service without in-lab treatment.

DisposalWorkflow start Waste Generated: This compound characterize Step 1: Characterize Waste (Pure, in Solvent, Aqueous?) start->characterize decision Small Quantity & Dilute Aqueous Solution? characterize->decision neutralize Step 2 (Optional & Restricted): In-Lab Neutralization for Corrosivity (See Protocol 3.1) decision->neutralize Yes collect_direct Step 3: Collect Directly as Organic/Acidic Hazardous Waste decision->collect_direct No (Pure, Solid, or in Organic Solvent) collect_neutral Step 3: Collect as Hazardous Aqueous Waste neutralize->collect_neutral package Step 4: Ensure Proper Containerization & Labeling collect_neutral->package collect_direct->package contact_ehs Step 5: Contact EH&S for Pickup via Licensed Disposal Contractor package->contact_ehs end Final Disposal: High-Temperature Incineration contact_ehs->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclobutylprop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Handling specialized reagents like 3-Cyclobutylprop-2-ynoic acid (CAS No. 1341446-83-0) requires a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Analysis: Understanding the Risks of this compound

Before selecting any personal protective equipment (PPE), we must first understand the specific hazards posed by the material. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Danger," accompanied by the "Corrosion" and "Exclamation Mark" pictograms. These classifications are not merely warnings; they are directives that inform every aspect of our handling protocol. The primary risks are chemical burns to the eyes, significant skin irritation, and irritation of the respiratory tract if inhaled. Carboxylic acids, as a class, can be corrosive, and it is crucial to prevent direct contact.[1]

The Last Line of Defense: The Role of PPE

It is critical to remember that PPE is the last line of defense in the hierarchy of safety controls. Before any procedure, engineering controls (e.g., chemical fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, designated work areas) must be in place and fully operational. PPE is designed to protect you when these other controls fail or are not sufficient to eliminate the hazard.

Core PPE Requirements for this compound

Based on the identified hazards, a baseline of PPE is mandatory for any work involving this reagent. The following sections detail the specific equipment required to protect against each route of exposure.

Eye and Face Protection: Shielding Against Irreversible Damage

The H318 classification ("Causes serious eye damage") is the most critical hazard to address. A splash of this chemical into the eye could lead to irreversible injury.[2]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory at all times.[3] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes and cannot protect against splashes.[3]

  • High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[2][3] The face shield protects the rest of the face and provides a secondary barrier.

Skin and Body Protection: Preventing Corrosive Contact

To comply with the H315 warning ("Causes skin irritation"), all skin contact must be prevented.

  • Hand Protection: Nitrile gloves are the standard for incidental contact and provide good protection against a wide variety of chemicals, including acids.[3][4] Always double-check the manufacturer's compatibility chart for breakthrough times if prolonged contact is anticipated. For tasks with a higher risk of immersion or extended contact, heavier-duty butyl rubber gloves should be considered.[4] Gloves must be inspected for any signs of degradation or puncture before each use.[5]

  • Body Protection: A flame-resistant laboratory coat is the minimum requirement.[4] When handling larger volumes, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat to provide an additional layer of protection against spills.[4]

  • Personal Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[3]

Respiratory Protection: Avoiding Inhalation Hazards

The H335 classification ("May cause respiratory irritation") dictates that we must control the inhalation of any dust, aerosols, or vapors.

  • Primary Engineering Control: All work with this compound, especially when handling the solid powder or creating solutions, must be conducted inside a certified chemical fume hood. This is the primary method for preventing respiratory exposure.[6]

  • Supplemental Respiratory Protection: In the rare event that engineering controls are not feasible or during a large spill cleanup where vapor concentrations may be high, respiratory protection is required. A NIOSH-approved respirator with acid gas cartridges would be necessary.[2] Use of such equipment requires enrollment in a respiratory protection program, including fit testing and medical clearance.[4]

PPE Selection Summary for Common Laboratory Tasks

For quick reference, the table below summarizes the required PPE for different operational scenarios involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatWork in Chemical Fume Hood or Ventilated Balance Enclosure
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatWork in Chemical Fume Hood
Running a Reaction Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronWork in Chemical Fume Hood
Handling Waste Chemical Splash Goggles & Face ShieldNitrile Gloves (or Butyl Rubber)Lab Coat & Chemical ApronWork in Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldButyl Rubber GlovesChemical Resistant Suit/ApronNIOSH-Approved Respirator with Acid Gas Cartridges

Operational Plan: Donning and Doffing of PPE

The order in which you put on and take off PPE is critical to avoid cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical apron.

  • Gloves: Select the appropriate gloves and inspect them for damage. Pull cuffs over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

Doffing Sequence (Taking Off)

This protocol is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a proper technique (e.g., peel one glove off by pinching the cuff and pulling it inside out, then use the clean hand to slide under the cuff of the other glove and peel it off). Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove the face shield first (if used), followed by the goggles, handling them by the straps.

  • Lab Coat/Apron: Unfasten your lab coat, rolling it away from your body as you remove it to contain any surface contamination. Hang it in its designated location or dispose of it if it is a single-use coat.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan

All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous waste. Follow your institution's specific guidelines for chemical waste disposal. Never discard contaminated items in the regular trash.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow start_node start_node decision_node decision_node process_node process_node ppe_node ppe_node end_node end_node start Start: Task Assessment with This compound is_powder Handling solid powder? start->is_powder is_splash_risk Significant splash risk? (e.g., large volume transfer) is_powder->is_splash_risk No work_in_hood Work in Chemical Fume Hood or Ventilated Enclosure is_powder->work_in_hood Yes wear_goggles Wear Chemical Splash Goggles is_splash_risk->wear_goggles No wear_faceshield Add Face Shield is_splash_risk->wear_faceshield Yes work_in_hood->is_splash_risk wear_gloves Wear Nitrile Gloves wear_goggles->wear_gloves wear_labcoat Wear Lab Coat wear_gloves->wear_labcoat final_check Proceed with Task wear_labcoat->final_check wear_apron Add Chemical Apron wear_faceshield->wear_apron wear_apron->wear_goggles

Caption: PPE selection workflow for this compound.

References

  • SABIC. (2016). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Chemguide. (n.d.). making carboxylic acids.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Unisafe. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • USP. (2020). USP SDS US.

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.